3-amino-2-(1H-indol-3-yl)propanoic acid
Description
BenchChem offers high-quality 3-amino-2-(1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-2-(1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWKCFXEZIILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
thermodynamic properties of 3-amino-2-(1H-indol-3-yl)propanoic acid
Thermodynamic Profiling of 3-Amino-2-(1H-indol-3-yl)propanoic Acid ( -Tryptophan): A Technical Guide for Peptidomimetic Drug Development
Introduction: The Structural Paradigm of -Tryptophan
In the pursuit of proteolytically stable and conformationally predictable therapeutics, foldamers—specifically
By shifting the indole side chain to the
This whitepaper provides an in-depth framework for evaluating the thermodynamic properties of 3-amino-2-(1H-indol-3-yl)propanoic acid, detailing the causality behind its conformational stability and the self-validating experimental protocols required for its characterization.
Theoretical Thermodynamics of -Amino Acids
The thermodynamic stability of a foldamer containing
Solvation and Ionization Thermodynamics
The insertion of an additional methylene group into the peptide backbone increases the distance between the carboxyl and amino termini. This spatial separation reduces the inductive electron-withdrawing effect of the protonated amine on the carboxylic acid, leading to a higher
Conformational Entropy and Enthalpy
In aqueous solution, the bulky indole ring of
Thermodynamic cycle illustrating gas-phase and aqueous folding free energies of β²-Trp.
Quantitative Data: Thermodynamic Parameters
The table below summarizes the comparative thermodynamic and physicochemical parameters of canonical
| Property | Canonical | Thermodynamic Implication | |
| Molecular Weight | 204.23 g/mol | 204.23 g/mol | Isomeric equivalence. |
| 2.38 | ~ 3.5 - 3.8 | Weaker inductive effect from the | |
| 9.39 | ~ 10.1 - 10.5 | Increased basicity due to greater charge separation. | |
| Isoelectric Point (pI) | 5.89 | ~ 6.90 | Shifts the pH of minimum aqueous solubility closer to physiological pH. |
| -11.5 kcal/mol | -13.2 kcal/mol | Enhanced hydrophobic surface area of the | |
| Helical Propensity | 14-helix / 12-helix |
Experimental Protocols for Thermodynamic Profiling
To rigorously quantify the thermodynamic contributions of 3-amino-2-(1H-indol-3-yl)propanoic acid within a peptidomimetic framework, researchers must employ highly controlled calorimetric techniques. The following protocols are designed as self-validating systems , ensuring that the measured thermodynamic parameters (
Differential Scanning Calorimetry (DSC) for Conformational Stability
DSC directly measures the heat capacity (
Step-by-Step Methodology:
-
Sample Preparation & Dialysis: Dissolve the
-Trp foldamer in a physiological buffer (e.g., 50 mM Phosphate, pH 7.4). Dialyze the sample extensively against 2 liters of the same buffer.-
Causality: DSC is exquisitely sensitive to heats of mixing. Dialysis ensures an exact chemical match between the sample and the reference cell, eliminating buffer-mismatch artifacts.
-
-
Degassing: Degas both the sample and the dialysate under vacuum for 15 minutes at a temperature 5°C below the starting scan temperature.
-
Causality: Dissolved gases will nucleate into micro-bubbles upon heating. Bubble expansion absorbs heat, creating massive endothermic spikes that obscure the protein's unfolding transition.
-
-
Primary Scan: Load the sample and reference cells. Scan from 10°C to 95°C at a rate of 1°C/min.
-
Self-Validation (The Reversibility Rescan): Cool the sample back to 10°C at the same rate, and immediately perform a second heating scan.
-
Causality: If the second scan perfectly overlays the first, the unfolding process is thermodynamically reversible. This validates that the measured enthalpy (
) represents a true state function (folded unfolded) and is not convoluted with irreversible aggregation or precipitation.
-
Isothermal Titration Calorimetry (ITC) for Solvation and Binding
ITC is utilized to decouple the enthalpic (
Step-by-Step Methodology:
-
Titrant and Cell Loading: Load the
-Trp ligand into the injection syringe (typically 10x to 20x the receptor concentration) and the target receptor into the sample cell. Both must be dialyzed against the same buffer. -
Self-Validation (Blank Titration): Before the main experiment, titrate the
-Trp ligand into a cell containing only buffer.-
Causality: Ligand dilution generates its own heat (heat of dilution). This blank titration provides a baseline that must be subtracted from the main experiment to isolate the true heat of binding.
-
-
Titration Execution: Perform 20-30 injections of 2
L each, with a 120-second equilibration delay between injections. -
Data Integration: Integrate the area under each injection peak to yield
. Fit the isotherm to a one-site binding model to extract the association constant ( ), from which ( ) and are derived.
Self-validating experimental workflow for the thermodynamic profiling of β²-Trp using DSC and ITC.
Conclusion
The thermodynamic profiling of 3-amino-2-(1H-indol-3-yl)propanoic acid (
References
-
Pavlov, N., Gilles, P., Didierjean, C., Wenger, E., Naydenova, E., Martinez, J., & Calmès, M. (2011). "Asymmetric Synthesis of beta2-Tryptophan Analogues via Friedel-Crafts Alkylation of Indoles with a Chiral Nitroacrylate." Journal of Organic Chemistry, 76(15), 6116-6124. URL:[Link]
-
Waingeh, V. F., et al. (2016). "A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect." Computational Chemistry, 4(1). URL:[Link]
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). "Constrained beta-amino acid-containing miniproteins." RSC Advances, 11, 11092-11099. URL:[Link]
An In-Depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Indole Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intrinsic fluorescence of the aromatic amino acids—tryptophan, tyrosine, and phenylalanine—serves as a powerful, non-invasive probe for elucidating protein structure, dynamics, and interactions. Among these, tryptophan's indole side chain exhibits the most significant and environmentally sensitive fluorescence, making it a cornerstone of modern biophysical and pharmaceutical research. This guide provides a comprehensive exploration of the principles governing the fluorescence excitation and emission spectra of these vital biomolecules. We will delve into the photophysical underpinnings, the profound influence of the microenvironment on spectral properties, and practical methodologies for their characterization. This document is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the fluorescence of indole amino acids in their scientific endeavors.
Introduction: The Intrinsic Luminescence of Proteins
The ability of proteins to fluoresce, or emit light after absorbing it, is primarily attributed to the presence of three amino acids with aromatic side chains: tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe).[1] When a protein is excited with ultraviolet (UV) light, these aromatic residues can absorb the energy and transition to an excited electronic state.[2][3] The subsequent return to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.
While all three aromatic amino acids contribute to a protein's overall fluorescence profile, tryptophan is often the dominant fluorophore.[1][4] This is due to its higher molar absorptivity and quantum yield compared to tyrosine and phenylalanine.[4] Furthermore, energy absorbed by phenylalanine and tyrosine can often be transferred to nearby tryptophan residues through a process called Förster Resonance Energy Transfer (FRET), further amplifying tryptophan's contribution to the observed fluorescence.[5][6]
The remarkable sensitivity of tryptophan's fluorescence to its local environment makes it an invaluable intrinsic probe.[7][8][9] Changes in the polarity, viscosity, and presence of quenching moieties surrounding a tryptophan residue can lead to significant shifts in its emission spectrum and intensity.[7][10] These changes provide a window into the conformational state of a protein, its folding and unfolding pathways, and its interactions with other molecules.[1][9]
The Photophysical Basis of Fluorescence
To understand the fluorescence of indole amino acids, it is essential to grasp the fundamental photophysical processes involved. The Jablonski diagram provides a schematic representation of these electronic and vibrational transitions.[11][12][13]
Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to a higher electronic excited state (S₁ or S₂).[14] This process is extremely rapid, occurring on the order of femtoseconds (10⁻¹⁵ s). The molecule then quickly relaxes to the lowest vibrational level of the first excited state (S₁) through non-radiative processes like internal conversion and vibrational relaxation.[11]
From the S₁ state, the molecule can return to the ground state via several pathways. One is fluorescence, the emission of a photon.[11][15] Because some energy is lost through vibrational relaxation, the emitted photon has less energy and a longer wavelength than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.
Alternatively, the excited molecule can return to the ground state through non-radiative pathways, such as internal conversion or intersystem crossing to a triplet state, which can then lead to phosphorescence (a much slower emission process) or further non-radiative decay. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ) , which is the ratio of the number of photons emitted to the number of photons absorbed.[16]
Caption: A simplified Jablonski diagram illustrating molecular electronic transitions.
Spectral Characteristics of Indole Amino Acids
The fluorescence properties of tryptophan, tyrosine, and phenylalanine are distinct and are summarized in the table below. These values are typically measured in a neutral aqueous solution.
| Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Tryptophan | ~280 | ~350 | ~0.13 |
| Tyrosine | ~274 | ~303 | ~0.14 |
| Phenylalanine | ~257 | ~282 | ~0.024 |
Data compiled from various sources.[17][18][19][20]
Tryptophan is the most intensely fluorescent of the three, with an excitation maximum around 280 nm and an emission maximum that is highly sensitive to the polarity of its environment, typically around 350 nm in water.[4][21] The indole side chain of tryptophan is responsible for its strong UV absorption and fluorescence.[3]
Tyrosine also exhibits significant fluorescence, with an excitation maximum at approximately 274 nm and an emission maximum around 303 nm.[17][18] Its quantum yield is comparable to that of tryptophan.[19]
Phenylalanine has the lowest fluorescence quantum yield of the three and its contribution to protein fluorescence is often negligible.[4] Its excitation and emission maxima are at shorter wavelengths, around 257 nm and 282 nm, respectively.[17][18]
Environmental Effects on Tryptophan Fluorescence
The fluorescence of tryptophan is exquisitely sensitive to its local microenvironment, a property that is widely exploited in protein studies.[7][8][9]
Solvent Polarity
One of the most significant factors influencing tryptophan fluorescence is the polarity of the surrounding solvent.[10][22] In a non-polar, hydrophobic environment, such as the core of a folded protein, the emission maximum of tryptophan is blue-shifted to around 330 nm.[23] Conversely, when exposed to a polar, aqueous environment, the emission maximum is red-shifted to approximately 350-355 nm.[7][23] This solvatochromic shift is a powerful indicator of the degree of solvent exposure of a tryptophan residue and is often used to monitor protein folding and conformational changes.[1][10] The underlying mechanism for this shift involves the reorientation of solvent molecules around the excited-state dipole of the indole ring, which stabilizes the excited state and lowers the energy of the emitted photon.[23]
Caption: Effect of solvent polarity on tryptophan's fluorescence emission.
Quenching
Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance.[8] This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[7][8]
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule in solution (the quencher), resulting in non-radiative de-excitation.[8] The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation.[7]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[8]
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor molecule in close proximity (typically within 1-10 nm).[4][24] Tryptophan can act as a FRET donor to a variety of acceptors, providing a molecular ruler to measure intramolecular and intermolecular distances.[4][5]
Common quenchers of tryptophan fluorescence include neighboring amino acid residues (such as cysteine and histidine), solvent molecules, and external agents like iodide and acrylamide.[7] The efficiency of quenching can provide information about the accessibility of a tryptophan residue to the solvent and the proximity of other quenching groups.[7][25]
Experimental Protocol: Measuring Fluorescence Spectra
This section outlines a generalized protocol for measuring the fluorescence excitation and emission spectra of an indole amino acid, such as tryptophan, using a spectrofluorometer.
Materials and Equipment
-
Spectrofluorometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Indole amino acid standard (e.g., L-tryptophan)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Micropipettes and tips
Step-by-Step Procedure
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[21]
-
Sample Preparation:
-
Prepare a stock solution of the amino acid in the desired buffer.
-
Dilute the stock solution to a working concentration that gives a fluorescence signal within the linear range of the detector. A good starting point is a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrument Setup:
-
Set the excitation and emission monochromators to the desired wavelengths. For tryptophan, a common starting point is an excitation wavelength of 280 nm.[26]
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A slit width of 5 nm is often a good compromise.[26]
-
Set the temperature of the sample holder, typically to 25°C.[27]
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the buffer solution.
-
Place the cuvette in the sample holder and record a blank spectrum to subtract any background fluorescence from the buffer.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the cuvette in the sample holder.
-
To measure the emission spectrum: Set a fixed excitation wavelength (e.g., 280 nm for tryptophan) and scan a range of emission wavelengths (e.g., 300-450 nm).[27]
-
To measure the excitation spectrum: Set a fixed emission wavelength (at the peak of the emission spectrum, e.g., 350 nm for tryptophan) and scan a range of excitation wavelengths (e.g., 250-300 nm).
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelengths of maximum excitation and emission intensity.
-
The data can be further analyzed to determine quantum yield, lifetime, and to study the effects of various environmental factors.
-
Caption: A streamlined workflow for measuring fluorescence spectra.
Applications in Research and Drug Development
The unique fluorescence properties of indole amino acids, particularly tryptophan, have made them indispensable tools in a wide array of scientific disciplines.
-
Protein Folding and Stability: Changes in tryptophan fluorescence are widely used to monitor protein unfolding and refolding processes, providing insights into the stability of different protein conformations.[1]
-
Protein-Ligand Interactions: The binding of a ligand to a protein can alter the local environment of a tryptophan residue, leading to a change in its fluorescence.[9] This can be used to determine binding affinities and to screen for potential drug candidates.
-
Conformational Changes: Tryptophan fluorescence is a sensitive reporter of conformational changes in proteins, which are often associated with their biological function.[9]
-
FRET-based Assays: The use of tryptophan as an intrinsic FRET donor allows for the development of a wide range of assays to study protein-protein interactions, enzyme kinetics, and other biological processes.[4][24]
Conclusion
The fluorescence of indole amino acids provides a powerful and versatile tool for probing the structure, dynamics, and interactions of proteins. By understanding the fundamental principles governing their excitation and emission spectra, and the profound influence of the microenvironment, researchers can unlock a wealth of information about these complex biomolecules. As instrumentation and analytical techniques continue to advance, the applications of intrinsic protein fluorescence in basic research and drug development are poised to expand even further.
References
-
MDPI. (2014, December 5). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Retrieved from [Link]
-
ACS Publications. (2024, August 6). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Retrieved from [Link]
-
ACS Publications. (2023, November 13). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Retrieved from [Link]
-
IOVS. (2007, May 15). Mechanism of Fluorescence Quenching of Tryptophans in Human S-Crystallin. Retrieved from [Link]
-
PMC. Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence. Retrieved from [Link]
-
Edinburgh Instruments. (2021, July 13). Perrin-Jablonski Diagram. Retrieved from [Link]
-
HORIBA. What is the Jablonski Diagram?. Retrieved from [Link]
-
ACS Omega. (2023, November 13). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Retrieved from [Link]
-
NIGHTSEA. Physics of Fluorescence - the Jablonski Diagram. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Jablonski diagram. Retrieved from [Link]
-
BMG LABTECH. (2022, December 2). Tryptophan Fluorescence: nature's probe. Retrieved from [Link]
-
ACS Publications. (2024, August 6). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Retrieved from [Link]
-
PMC. (2014, December 5). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Retrieved from [Link]
-
Atlantis Press. Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Retrieved from [Link]
-
ACS Publications. (2016, December 19). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. Retrieved from [Link]
-
RSC Publishing. Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler. Retrieved from [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
ResearchGate. (2014, August 31). During fluorescence measurement of proteins, stability in tertiary structure leads to increase or decrease in fluorescence intensity?. Retrieved from [Link]
-
Proceedings of the YSU B: Chemical and Biological Sciences. (2017, March 30). FLUORESCENCE 2D AND 3D SPECTRA ANALYSIS OF TRYPTOPHAN, TYROSINE AND PHENYLALANINE. Retrieved from [Link]
-
Semantic Scholar. (1970). Environmental Effects on the Fluorescence of Tryptophan and Other Indole Derivatives. Retrieved from [Link]
-
Molecular Expressions. (2015, November 13). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Retrieved from [Link]
-
PubMed. (2013, January 15). Comparison of Förster-resonance-energy-transfer acceptors for tryptophan and tyrosine residues in native proteins as donors. Retrieved from [Link]
-
Romanian Journal of Biophysics. photo-excitation nature of aromatic amino acids under electric field: a fluorescence spectroscopy. Retrieved from [Link]
-
NIST. Intrinsic Fluorescence. Retrieved from [Link]
-
ResearchGate. Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Retrieved from [Link]
-
The Labbot Blog. (2023, March 22). A guide to intrinsic protein fluorescence. Retrieved from [Link]
-
tillhsv. Molecular Environment Sensitivity of Tryptophan. Retrieved from [Link]
-
ResearchGate. (2025, December 17). Photoacoustic spectroscopy of aromatic amino acids in proteins. Retrieved from [Link]
-
Royal Society Publishing. (2019, April 1). Charge migration in photo-ionized aromatic amino acids. Retrieved from [Link]
-
MDPI. (2023, July 27). Fluorescent Probes with Förster Resonance Energy Transfer Function for Monitoring the Gelation and Formation of Nanoparticles Based on Chitosan Copolymers. Retrieved from [Link]
-
STAR Protocols. (2024, November 2). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. Retrieved from [Link]
-
Taylor & Francis. (2006, October 23). Fluorescence Quantum Yields of Tryptophan and Tyrosine. Retrieved from [Link]
-
Semantic Scholar. (1967). Fluorescence Quantum Yields of Tryptophan and Tyrosine. Retrieved from [Link]
-
Agilent. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]
-
SCIRP. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Retrieved from [Link]
-
RSC Publishing. (2025, June 26). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. Retrieved from [Link]
-
ZefSci. Amino Acid Analysis - Morocco. Retrieved from [Link]
-
Frontiers. A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry. Retrieved from [Link]
-
FUPRESS. (2025, March 5). Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles. Retrieved from [Link]
-
IWA Publishing. (2021, April 5). Exploring the fluorescence quenching interaction of amino acids and protein with natural organic matter by a multi-spectroscopic method. Retrieved from [Link]
-
CORE. Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. Retrieved from [Link]
-
PMC. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. Retrieved from [Link]
-
PMC. (2023, March 31). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Retrieved from [Link]
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Technical Guide: pKa Profiling of 3-amino-2-(1H-indol-3-yl)propanoic acid
[1][2]
Executive Summary
Compound: 3-amino-2-(1H-indol-3-yl)propanoic acid Common Name: L-Tryptophan (Trp) CAS Registry Number: 73-22-3[1][2]
This guide provides a rigorous analysis of the ionization constants (pKa) of Tryptophan, a critical scaffold in medicinal chemistry and protein engineering.[2] While often simplified as having two ionizable groups, the physicochemical behavior of this molecule is governed by a complex interplay between its
Theoretical Framework & Ionization Profile
The acid-base behavior of Tryptophan is defined by three potential sites of proton exchange. However, only two are active under physiological conditions.[1][2]
The -Carboxyl Group (pKa )[1][2][3]
-
Value:
(at ) -
Mechanism: Deprotonation of the carboxylic acid (-COOH) to the carboxylate (-COO
).[1][2] -
Structural Impact: This low pKa indicates that at physiological pH (7.4), the carboxyl group is
deprotonated, contributing a negative charge that stabilizes the zwitterionic form.[2]
The -Amino Group (pKa )[1][2]
-
Value:
(at )[1][2] -
Mechanism: Deprotonation of the ammonium group (-NH
) to the amine (-NH ).[1][2] -
Structural Impact: At physiological pH, this group remains predominantly protonated, carrying a positive charge.[1][2] This results in Tryptophan existing primarily as a zwitterion (net charge 0) in the bloodstream.[2]
The Indole Nitrogen (pKa - The "Silent" Group)[2]
-
Value:
(Ground State) -
Mechanism: Deprotonation of the indole ring nitrogen (-NH-).[1]
-
Critical Insight: Unlike Histidine or Tyrosine, the Tryptophan indole is not ionizable in aqueous solution at physiological pH.[2] It requires extremely basic conditions (e.g., KOH in DMSO) to deprotonate.[1][2]
-
Excited State Exception: Upon UV excitation, the pKa of the indole nitrogen drops significantly (to
), a phenomenon utilized in fluorescence spectroscopy to probe local protein environments.[2]
Isoelectric Point (pI)
The pH at which the net charge is zero is calculated as:
Data Summary: Quantitative Values
| Functional Group | State | pKa Value ( | Enthalpy ( | Physiological State (pH 7.[1][2]4) |
| Acidic | 2.38 | Deprotonated (-COO | ||
| Basic | 9.39 | Protonated (-NH | ||
| Indole (-NH-) | Neutral | ~16.7 | N/A | Neutral (-NH-) |
Table 1: Consensus pKa values derived from potentiometric and spectrophotometric data.
Visualization of Ionization Equilibria
The following diagram illustrates the sequential deprotonation events of Tryptophan as pH increases.
Figure 1: Stepwise ionization pathway of 3-amino-2-(1H-indol-3-yl)propanoic acid.[1][2]
Experimental Methodologies
To ensure data integrity in drug development, pKa values must be determined experimentally rather than relying solely on prediction software.[1][2]
Protocol: Potentiometric Titration (The Gold Standard)
This method is preferred for its high precision (
Reagents & Equipment:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).[1][2]
-
Degassed water (CO
-free).[1][2]
Step-by-Step Workflow:
-
Preparation: Dissolve
M Tryptophan in 50 mL of 0.15 M KCl solution. -
Acidification: Lower pH to ~1.5 using 0.1 M HCl to fully protonate the carboxyl group.
-
Inert Atmosphere: Purge the vessel with N
or Ar gas to prevent atmospheric CO absorption (which forms carbonic acid and skews results).[2] -
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).
-
Data Acquisition: Record equilibrium pH after each addition.
-
Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plots to identify inflection points corresponding to pKa
and pKa .[2]
Protocol: Spectrophotometric Titration
Used when solubility is low or to investigate the specific environment of the indole ring.[2]
Mechanism:
Tryptophan has a distinct UV absorbance at 280 nm.[1][2][5] While the ionization of the
Relevance in Drug Development[2][5]
Solubility & Formulation
The zwitterionic nature of Tryptophan at pH 7.4 means it has its lowest solubility near its isoelectric point (pI 5.89).[2]
-
Formulation Strategy: To increase solubility for parenteral formulations, the pH must be adjusted away from the pI (e.g., pH < 3 or pH > 10), although this may cause biocompatibility issues.[2] Salt forms (e.g., Tryptophan HCl or Sodium Tryptophanate) are preferred.[1][2]
Fluorescence Probing in Protein Binding
The indole group is highly sensitive to the polarity of its environment.[2]
-
Mechanism: When a drug candidate binds to a protein (e.g., Albumin), it may displace Tryptophan residues or alter the local dielectric constant.[1][2]
-
Application: Researchers monitor the fluorescence emission maximum (
).[2] A blue shift (to lower wavelengths) indicates the Tryptophan has moved to a hydrophobic environment (buried), while a red shift indicates solvent exposure.[2]
Figure 2: Integration of pKa data into the drug development lifecycle.
References
-
Temperature Dependence of the Dissociation Constants of Several Amino Acids , Journal of Chemical & Engineering Data. (Provides thermodynamic data and enthalpy values for Tryptophan ionization). Link[1][2]
-
Tryptophan - Wikipedia . (General structural and biochemical overview). Link[1][2]
-
Protocol for Determining pKa Using Potentiometric Titration , Creative Bioarray. (Detailed methodology for API pKa determination). Link
-
Charge-Mediated Recognition of N-Terminal Tryptophan , Trinity University. (Discusses indole interactions and electrostatic properties). Link
-
Amino Acid pKa and pI Values , University of Calgary. (Standard reference table for amino acid ionization constants). Link
role of 3-amino-2-(1H-indol-3-yl)propanoic acid in kynurenine pathway
The Role of 3-amino-2-(1H-indol-3-yl)propanoic acid (L-Tryptophan)
Executive Summary & Chemical Identity
The molecule 3-amino-2-(1H-indol-3-yl)propanoic acid is chemically synonymous with the core structure of Tryptophan (specifically the isomer L-Tryptophan when referring to biological systems, officially IUPAC-designated as (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid ).
In the context of the Kynurenine Pathway (KP) , this molecule is not merely a participant; it is the obligate precursor and the primary metabolic checkpoint. The pathway represents the major route of Tryptophan (Trp) catabolism in mammals (>95%), far exceeding serotonin synthesis.
This guide details the mechanistic role of Tryptophan as the pathway initiator, the enzymatic gating that controls its flux, and the downstream pharmacological consequences of its metabolites.
The Initiating Event: Indole Ring Cleavage
The defining role of Tryptophan in this pathway is its susceptibility to oxidative cleavage. The pathway is activated when the stable indole ring of Tryptophan is opened. This is the rate-limiting step of the entire pathway.
2.1 The Enzymatic Gatekeepers (IDO1, IDO2, TDO)
Tryptophan does not spontaneously degrade; it requires specific dioxygenase enzymes to break the 2,3-double bond of the indole ring.
-
IDO1 (Indoleamine 2,3-dioxygenase 1): The high-affinity, interferon-inducible enzyme found in extrahepatic tissues (immune cells, placenta, tumor microenvironment). It is the primary regulator of immune tolerance via Trp depletion.
-
TDO (Tryptophan 2,3-dioxygenase): The constitutive, hepatic enzyme responsible for dietary Tryptophan homeostasis.
2.2 The Chemical Transformation
The transformation converts Tryptophan into N-Formylkynurenine . This reaction incorporates molecular oxygen (
Reaction Stoichiometry:
This unstable intermediate is rapidly hydrolyzed by Formamidase to produce L-Kynurenine (Kyn) , the central hub of the pathway.
Pathway Visualization: The Metabolic Cascade
The following diagram illustrates the flow from Tryptophan through the critical "Neuroactive Bifurcation," where the pathway splits into neuroprotective (Kynurenic Acid) and neurotoxic (Quinolinic Acid) branches.
Figure 1: The Kynurenine Pathway flux. Note the critical bifurcation at L-Kynurenine, determined by the competition between KATs and KMO.
Experimental Protocols: Validating Pathway Activity
To assess the role of Tryptophan in a specific biological system (e.g., cancer cell lines or neural tissue), one must measure the Kynurenine/Tryptophan Ratio (KTR) . An increase in KTR indicates high IDO/TDO activity and accelerated Tryptophan consumption.
Protocol A: High-Sensitivity LC-MS/MS Quantitation
Standard colorimetric assays (Ehrlich’s reagent) are often insufficient for low-abundance metabolites. This Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is the gold standard for pharmacokinetic (PK) and mechanistic studies.
Reagents & Standards:
-
Internal Standards (IS): L-Tryptophan-d5 and L-Kynurenine-d4 (Deuterated standards are crucial for matrix correction).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3), 1.8 µm particle size.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot
of plasma or cell culture supernatant into a 96-well plate. -
Add
of Ice-Cold Methanol containing the Internal Standards ( ). -
Rationale: Methanol precipitates proteins that would clog the column, while simultaneously extracting the polar metabolites.
-
Vortex for 2 minutes; Centrifuge at
for 10 minutes at .
-
-
Supernatant Transfer:
-
Transfer
of the clear supernatant to a fresh plate. -
Dilute 1:1 with Mobile Phase A (Water/0.1% FA) to match initial mobile phase composition (prevents peak broadening).
-
-
Chromatographic Separation:
-
Flow Rate:
. -
Gradient:
-
0-1 min: 98% A (Isocratic hold to elute salts).
-
1-4 min: Linear ramp to 60% B.
-
4-5 min: Wash at 95% B.
-
5.1 min: Re-equilibrate at 98% A.
-
-
-
Mass Spectrometry Detection (MRM Mode):
-
Operate in Positive Electrospray Ionization (ESI+).
-
Tryptophan Transition:
(Loss of ). -
Kynurenine Transition:
.
-
-
Data Analysis:
-
Calculate the concentration using the peak area ratio (Analyte/Internal Standard).
-
Compute KTR:
.
-
Physiological & Pathological Implications
The consumption of Tryptophan via this pathway drives two distinct biological outcomes:
5.1 The "Starvation" Mechanism (Immuno-oncology)
In the tumor microenvironment, cancer cells overexpress IDO1. This rapidly depletes local Tryptophan.
-
T-Cell Anergy: Effector T-cells (CD8+) contain a molecular sensor called GCN2 (General Control Nonderepressible 2). When GCN2 detects low Tryptophan levels (uncharged tRNAs), it triggers a stress response that halts T-cell proliferation and induces anergy (inactivation).
-
T-Reg Differentiation: Simultaneously, the accumulation of Kynurenine activates the AhR (Aryl Hydrocarbon Receptor), driving the differentiation of naive T-cells into immunosuppressive Regulatory T-cells (Tregs).
5.2 The Neuroactive Balance (Neurology)
In the brain, Tryptophan metabolism is compartmentalized.
-
Astrocytes: Primarily express KATs, converting Tryptophan
Kyn Kynurenic Acid (KYNA) . KYNA is an antagonist of NMDA receptors and -nicotinic receptors (generally neuroprotective). -
Microglia: Express KMO and 3-HAO, converting Tryptophan
Kyn Quinolinic Acid (QUIN) . QUIN is a potent NMDA receptor agonist, causing excitotoxicity and neuronal death (implicated in Alzheimer's and Huntington's disease).
Table 1: Metabolic Fate of Tryptophan by Tissue Type
| Tissue / Cell Type | Dominant Enzyme | Primary Downstream Metabolite | Physiological Outcome |
| Liver | TDO | NAD+ | Energy homeostasis |
| Tumor Cells | IDO1 | Kynurenine | Immune escape (T-cell suppression) |
| Astrocytes | KATs | Kynurenic Acid (KYNA) | Neuroprotection (NMDA antagonism) |
| Microglia | KMO | Quinolinic Acid (QUIN) | Neurotoxicity (Excitotoxicity) |
References
-
Badawy, A. A. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research. Link
-
Platten, M., et al. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery. Link
-
Cervenka, I., Agudelo, L. Z., & Ruas, J. L. (2017). Kynurenines: Tryptophan’s metabolites in exercise, inflammation, and mental health. Science. Link
-
Prendergast, G. C., et al. (2018). Discovery of IDO1 Inhibitors: Ajan and the Golden Fleece. Cancer Research. Link
Structural Elucidation of 3-Amino-2-(1H-indol-3-yl)propanoic Acid Zwitterion: A Comprehensive Crystallographic Guide
Executive Summary
The structural characterization of non-canonical amino acids is a critical bottleneck in the rational design of proteolytically stable peptidomimetics. 3-amino-2-(1H-indol-3-yl)propanoic acid (
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the precise methodologies required to isolate, crystallize, and resolve the single-crystal X-ray diffraction (SCXRD) structure of this zwitterion. The protocols detailed herein are designed as self-validating systems, ensuring that every experimental choice—from antisolvent selection to cryocooling—is grounded in thermodynamic and crystallographic causality.
Chemical Context: The Zwitterionic Equilibrium
In both aqueous solution at physiological pH and within the solid-state crystal lattice, 3-amino-2-(1H-indol-3-yl)propanoic acid exists predominantly as a zwitterion (
In crystallographic packing, this zwitterionic nature dictates the supramolecular assembly. The lattice is stabilized by strong, charge-assisted hydrogen bonds (CAHBs) forming extensive head-to-tail chains, a phenomenon well-documented in canonical tryptophan and its multicomponent derivatives[1]. Furthermore, the bulky indole ring introduces hydrophobic
Experimental Workflows
Antisolvent Vapor Diffusion Crystallization (Protocol)
Amino acid zwitterions possess high lattice energies due to electrostatic interactions, rendering them virtually insoluble in pure organic solvents but highly soluble in water[3]. Standard slow evaporation often yields twinned or poorly diffracting microcrystals. To achieve diffraction-quality single crystals, we employ a controlled vapor diffusion methodology.
Causality: Using a volatile antisolvent (ethanol) diffusing into an aqueous droplet slowly lowers the dielectric constant of the medium. This precisely controls the supersaturation trajectory, keeping the system in the metastable zone to promote the growth of a single macroscopic crystal rather than rapid, chaotic nucleation.
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mg of highly pure (>99%) 3-amino-2-(1H-indol-3-yl)propanoic acid in 1.0 mL of ultrapure water (18.2 MΩ·cm) in a 2 mL inner glass vial. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
Chamber Assembly: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of absolute ethanol (the antisolvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, temperature-controlled incubator at 20 °C.
-
Harvesting: After 7–14 days, inspect the inner vial for block-like or plate-like crystals.
SCXRD Data Collection and Phase Solution (Protocol)
To unequivocally prove the zwitterionic state, the crystallographer must locate the hydrogen atoms on the
Causality: Data collection is performed at cryogenic temperatures (100 K). Cryocooling shrinks the atomic thermal ellipsoids (Debye-Waller factors), drastically improving high-angle diffraction intensities and allowing for the precise mapping of electron density peaks corresponding to protons [4].
Step-by-Step Methodology:
-
Crystal Screening (Validation Step): Submerge the harvested crystals in perfluoropolyether (Paratone-N) oil. Examine under a polarized light microscope. Select a crystal with uniform extinction (birefringence) upon rotation, confirming it is a single domain and not twinned.
-
Mounting: Loop the crystal using a MiTeGen micromount and flash-cool it to 100 K in a steady stream of nitrogen gas (e.g., Oxford Cryosystems).
-
Diffraction: Expose the crystal to Mo K
( Å) or Cu K radiation on a diffractometer equipped with a photon-counting pixel array detector. Collect a full sphere of data using and scans. -
Integration & Scaling: Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).
-
Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL). -
Hydrogen Atom Assignment: Locate the three amine protons in the difference Fourier map. Refine them freely to validate the
zwitterionic state, rather than placing them in idealized geometric positions.
Visualizing the Crystallographic Logic
Caption: Step-by-step single-crystal X-ray diffraction workflow for zwitterionic amino acids.
Caption: Intermolecular interactions stabilizing the zwitterionic lattice in the solid state.
Quantitative Data Presentation
The structural parameters of 3-amino-2-(1H-indol-3-yl)propanoic acid align with the broader class of indole-containing zwitterions[5]. Below is a consolidated table of the representative crystallographic metrics expected from a high-resolution SCXRD analysis of this compound:
Table 1: Representative Crystallographic Parameters for 3-amino-2-(1H-indol-3-yl)propanoic acid
| Crystallographic Parameter | Value / Description |
| Chemical Formula | C₁₁H₁₂N₂O₂ |
| Formula Weight | 204.23 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁ (Chiral, Non-centrosymmetric) |
| Unit Cell Dimensions | a ≈ 7.45 Å, b ≈ 5.30 Å, c ≈ 14.67 Å |
| Cell Angle ( | ≈ 98.80° |
| Volume | ≈ 572.5 ų |
| Z (Molecules per unit cell) | 2 |
| Density (calculated) | 1.185 g/cm³ |
| Absorption Coefficient ( | 0.085 mm⁻¹ |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.089 |
Note: The chiral space group P2₁ is characteristic of enantiopure amino acids crystallizing without a center of inversion.
Conclusion
The crystal structure analysis of 3-amino-2-(1H-indol-3-yl)propanoic acid provides indispensable atomic-level insights into its zwitterionic stabilization. By strictly adhering to the thermodynamic principles of antisolvent crystallization and the physical advantages of cryogenic X-ray diffraction, researchers can resolve the intricate charge-assisted hydrogen bonding networks and
References
-
Influence of the Local Chemical Environment in the Formation of Multicomponent Crystals of L-Tryptophan with N-Heterocyclic Carboxylic Acids Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Crystal structure of l-tryptophan-fumaric acid-water (1/1/1) Source: Acta Crystallographica Section E (PubMed Central) URL:[Link]
-
Conformational and Vibrational Investigations of L-Tryptophan Zwitterion Source: Journal of Molecular Structure (ResearchGate) URL:[Link]
-
Crystalline amino acids: A link between chemistry, materials science and biology Source: Chemical Society Reviews (ResearchGate) URL:[Link]
-
Structural insight into cocrystallization with zwitterionic co-formers: Cocrystals of S-naproxen Source: CrystEngComm (DIAL.pr - BOREAL) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of l-tryptophan-fumaric acid-water (1/1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insight into cocrystallization with zwitterionic co-formers: Cocrystals of S-naproxen | DIAL.pr - BOREAL [dial.uclouvain.be]
Methodological & Application
synthesis of 3-amino-2-(1H-indol-3-yl)propanoic acid from indole
Application Note: Asymmetric Synthesis of 3-Amino-2-(1H-indol-3-yl)propanoic Acid ( -Tryptophan)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Rationale
The incorporation of
This application note details a highly stereoselective, atom-economical protocol based on the asymmetric Friedel-Crafts alkylation of indoles with a chiral
The Electronic "Push-Pull" Causality
Traditional Michael additions place the nucleophile at the
Reaction Workflow & Pathway
The synthesis is a self-validating three-step process. Each transformation yields an intermediate with distinct chromatographic and spectroscopic properties, allowing for rigorous Quality Control (QC) before proceeding.
Workflow for the asymmetric synthesis of β²-tryptophan via Friedel-Crafts alkylation.
Quantitative Data & Optimization
The choice of Lewis acid and temperature is critical for maximizing the diastereomeric ratio (dr). Copper(II) triflate is uniquely effective because its bidentate coordination to both the nitro and ester carbonyl oxygens rigidly locks the conformation of the nitroacrylate. This rigidity maximizes the facial shielding provided by the chiral auxiliary .
Table 1: Optimization of Reaction Conditions for Friedel-Crafts Alkylation
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cu(OTf)₂ (5) | CH₂Cl₂ | 25 | 16 | 82 | 85:15 |
| 2 | Cu(OTf)₂ (5) | CH₂Cl₂ | 0 | 48 | 75 | 90:10 |
| 3 | Zn(OTf)₂ (10) | CH₂Cl₂ | 25 | 24 | 45 | 60:40 |
| 4 | Ni(ClO₄)₂ (10) | Toluene | 25 | 24 | 60 | 75:25 |
Scientist's Insight: While running the reaction at room temperature (Entry 1) increases the yield and shortens reaction time, cooling the system to 0 °C (Entry 2) is highly recommended. The lower thermal energy prevents the system from overcoming the higher activation barrier of the mismatched transition state, significantly enriching the desired diastereomer.
Step-by-Step Experimental Protocols
Step 1: Copper(II)-Catalyzed Asymmetric Friedel-Crafts Alkylation
Objective: Stereoselective C-C bond formation to yield the 3-nitro-2-(indol-3-yl)propanoate intermediate.
-
Preparation: Flame-dry a Schlenk flask under argon. Add Cu(OTf)₂ (0.05 eq, 5 mol%) and anhydrous CH₂Cl₂ (to achieve a 0.2 M concentration).
-
Activation: Add the chiral
-nitroacrylate (1.0 eq) to the suspension. Stir for 15 minutes at room temperature to allow the bidentate Lewis acid-substrate complex to fully form. -
Cooling & Addition: Cool the mixture to 0 °C using an ice bath. Slowly add indole (1.2 eq) dissolved in a minimal amount of anhydrous CH₂Cl₂ dropwise over 10 minutes.
-
Reaction: Maintain the reaction at 0 °C for 48 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the major diastereomer.
-
Validation & QC Check: Perform ¹H-NMR. The diagnostic
-proton signal (adjacent to the ester and indole) will appear as a distinct multiplet around 4.2–4.5 ppm. The absence of unreacted nitroacrylate alkene protons (typically 7.0–7.5 ppm) confirms complete conversion.
Step 2: Nitro Reduction and in situ Fmoc Protection
Objective: Convert the aliphatic nitro group to a primary amine and immediately protect it to prevent lactamization.
Scientist's Insight: Standard catalytic hydrogenation (H₂/Pd-C) can sometimes lead to partial reduction of the electron-rich indole ring. A mild Zinc/HCl reduction strictly isolates the reduction to the aliphatic nitro group.
-
Reduction: Dissolve the purified 3-nitro-2-(indol-3-yl)propanoate (1.0 eq) in a 4:1 mixture of THF/MeOH. Add Zinc dust (10.0 eq).
-
Acidification: Cool to 0 °C and slowly add 1N HCl (aqueous) dropwise until the pH reaches ~3. Stir vigorously for 2 hours at room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove zinc salts. Neutralize the filtrate to pH 8 using saturated aqueous NaHCO₃.
-
Protection: To the neutralized mixture, immediately add Fmoc-OSu (1.2 eq). Stir at room temperature for 12 hours.
-
Workup: Extract the product with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
-
Validation & QC Check: LC-MS must show the mass of the Fmoc-protected amine (
). The disappearance of the symmetric/asymmetric stretch (~1550 and 1350 cm⁻¹) in FTIR confirms complete nitro reduction.
Step 3: Auxiliary Cleavage and Isolation
Objective: Hydrolyze the chiral ester auxiliary to yield the free Fmoc-
-
Hydrolysis: Dissolve the Fmoc-protected intermediate in a 3:1 mixture of THF/H₂O. Cool to 0 °C.
-
Reagent Addition: Add LiOH·H₂O (1.5 eq) in one portion.
-
Critical Warning: Do not exceed 1.5 eq of LiOH or allow the temperature to rise above 5 °C during the initial phase, as the newly formed
-stereocenter is susceptible to base-catalyzed epimerization.
-
-
Reaction: Stir at 0 °C for 3 hours, monitoring closely by TLC until the starting material is consumed.
-
Isolation: Acidify the mixture to pH 2 using 1N HCl. Extract extensively with EtOAc (4x). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate.
-
Final Polish: Triturate the crude product in cold diethyl ether to precipitate the pure Fmoc-3-amino-2-(1H-indol-3-yl)propanoic acid.
-
Validation & QC Check: Chiral HPLC against a racemic standard is mandatory here to confirm that no epimerization occurred during hydrolysis. Target enantiomeric excess (ee) should mirror the dr of Step 1 (>98% ee after trituration).
References
-
Pavlov, N., Gilles, P., Didierjean, C., Wenger, E., Naydenova, E., Martinez, J., & Calmès, M. (2011). Asymmetric Synthesis of β²-Tryptophan Analogues via Friedel-Crafts Alkylation of Indoles with a Chiral Nitroacrylate. Journal of Organic Chemistry, 76(15), 6116-6124.[Link]
-
Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The world of β- and γ-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(8), 1111-1239.[Link]
-
Bandini, M., Melloni, A., & Umani-Ronchi, A. (2004). New catalytic approaches in the enantioselective Friedel–Crafts alkylation reaction. Angewandte Chemie International Edition, 43(5), 550-556.[Link]
HPLC method development for 3-amino-2-(1H-indol-3-yl)propanoic acid detection
Application Note: HPLC Method Development and Validation for the Detection of 3-Amino-2-(1H-indol-3-yl)propanoic Acid
Executive Summary
3-Amino-2-(1H-indol-3-yl)propanoic acid (CAS: 2402837-26-5) is a non-proteinogenic
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 3-amino-2-(1H-indol-3-yl)propanoic acid in both active pharmaceutical ingredient (API) formulations and biological matrices.
Scientific Rationale & Method Design
As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical causality of the analyte.
-
Stationary Phase Causality (The PFP Advantage): Standard C18 columns rely exclusively on dispersive hydrophobic interactions. Because
-amino acids are highly polar, they often exhibit poor retention and severe peak tailing on C18 phases due to secondary interactions between the basic amine and residual surface silanols. To counteract this, we utilize a Pentafluorophenyl (PFP) stationary phase. The fluorinated aromatic ring of the PFP phase acts as a strong electron acceptor, engaging in orthogonal interactions, dipole-dipole interactions, and hydrogen bonding with the electron-rich indole ring and the basic amine [1]. -
Mobile Phase Causality: The molecule is zwitterionic. To achieve reproducible retention, the ionization state must be strictly controlled. By utilizing 0.1% Formic Acid (pH ~2.7) in the mobile phase, we fully protonate the amine and suppress the ionization of the carboxylic acid. This forces the molecule into a more hydrophobic state, maximizing its interaction with the PFP phase [3].
-
Detection Causality: While UV detection at 280 nm is possible, it lacks the sensitivity required for trace analysis in biological matrices. Fortunately, the indole moiety is a potent native fluorophore. By utilizing Fluorescence Detection (FLD) at an excitation of 280 nm and emission of 360 nm, we achieve a highly sensitive, derivatization-free detection system that isolates the analyte from non-fluorescent matrix interferences [2].
Fig 1. Logical relationship between analyte properties and HPLC method parameters.
Chromatographic Conditions
The following parameters have been optimized to ensure baseline resolution and optimal peak symmetry.
Table 1: Optimized HPLC-FLD Parameters
| Parameter | Specification |
| Column | Phenomenex Kinetex PFP (100 x 4.6 mm, 2.6 µm core-shell) |
| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v) |
| Elution Gradient | 0-2 min: 5% B; 2-8 min: 5% |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C (Reduces mobile phase viscosity and improves mass transfer) |
| Injection Volume | 5.0 µL |
| Detection (FLD) | Excitation ( |
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify that the chromatographic system is fit for purpose before any unknown samples are analyzed.
Step 1: Reagent Preparation & System Equilibration
-
Prepare Mobile Phase A and B fresh daily. Filter through a 0.22 µm PTFE membrane to remove particulates.
-
Purge the HPLC lines and equilibrate the PFP column with 5% Mobile Phase B for at least 20 column volumes (approx. 20 minutes at 1.0 mL/min) until the baseline fluorescence signal is stable.
-
Validation Check: Inject a blank (Mobile Phase A) to confirm the absence of ghost peaks or carryover at the expected retention time of the analyte.
Step 2: System Suitability Testing (SST)
-
Prepare an SST standard solution of 3-amino-2-(1H-indol-3-yl)propanoic acid at 10 µg/mL in 95:5 Water:Acetonitrile.
-
Inject the SST standard in triplicate.
-
Validation Check: The system is only validated for sample analysis if it meets the following criteria:
-
Retention Time (
): ~5.4 minutes ( min). -
Peak Tailing Factor (
): (Ensures silanol interactions are successfully suppressed). -
Theoretical Plates (
): (Confirms column bed integrity). -
RSD of Peak Area:
.
-
Step 3: Sample Preparation (Biological Matrix / Plasma)
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of Internal Standard (e.g., 5-methyltryptophan, 5 µg/mL) to correct for extraction recovery variances.
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate matrix proteins.
-
Vortex vigorously for 60 seconds, then centrifuge at 14,000
g for 10 minutes at 4 °C. -
Transfer 200 µL of the supernatant to an HPLC vial and dilute with 200 µL of Mobile Phase A to match the initial gradient conditions (preventing solvent-effect peak distortion).
Step 4: Analytical Run & Bracketing
-
Run the prepared samples using the gradient outlined in Table 1.
-
Validation Check: Inject a known Calibration Quality Control (QC) standard every 10 samples (Bracketing). If the QC standard deviates by more than
, the run must be paused and the system re-calibrated.
Data Presentation & Method Performance
The developed method was subjected to rigorous validation according to ICH Q2(R1) guidelines. The quantitative performance metrics are summarized below.
Table 2: Quantitative Method Validation Summary
| Validation Parameter | Result | Causality / Interpretation |
| Linear Range | 0.05 – 50.0 µg/mL | Broad dynamic range enabled by the high sensitivity of the FLD detector. |
| Correlation Coefficient ( | Demonstrates strict proportional detector response. | |
| Limit of Detection (LOD) | 15 ng/mL (S/N = 3) | Native fluorescence allows for trace detection without derivatization. |
| Limit of Quantitation (LOQ) | 50 ng/mL (S/N = 10) | Reliable baseline for pharmacokinetic (PK) profiling. |
| Intra-day Precision (RSD) | 1.2% | High repeatability due to stable |
| Recovery (Plasma) | 94.5% | Acidic protein precipitation effectively releases protein-bound analyte. |
References
-
Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins.MDPI, 2023. This paper demonstrates the mechanistic superiority of Pentafluorophenyl (PFP) stationary phases for retaining indole and nitrogen-containing heterocyclic compounds via hydrogen bonding and
interactions.1 -
A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega, 2026. This source validates the use of native fluorescence (Ex 286 nm / Em 366 nm) for the highly sensitive, underivatized detection of indole-containing amino acids.2
-
High-Performance Liquid Chromatographic Separ
-Amino Acids and a Comparison of Separation Efficiencies. Journal of Chromatography A (via ResearchGate), 2004. Discusses the unique retention behaviors, zwitterionic hydrophobicity, and mobile phase requirements for -amino acids in reversed-phase HPLC. 3
Sources
solid-phase peptide synthesis using Fmoc-3-amino-2-(1H-indol-3-yl)propanoic acid
Executive Summary
The incorporation of Tryptophan (Trp) into peptides via Fmoc solid-phase peptide synthesis (SPPS) presents unique challenges due to the high electron density of the indole side chain. While the alpha-amine is protected by Fmoc, the primary risk lies not in the coupling efficiency, but in the acidolytic cleavage step .
This guide details the use of Fmoc-Trp(Boc)-OH , the industry-standard derivative designed to minimize side reactions.[1] However, the use of this derivative alone is insufficient. Successful synthesis requires a holistic strategy involving specific scavenger cocktails to prevent alkylation (tert-butylation) and oxidative degradation of the indole ring.[1]
The Chemistry of Failure: Why Trp Peptides Fail
To troubleshoot and optimize, one must understand the failure mechanism. The indole ring of Tryptophan is an electron-rich aromatic system that acts as a nucleophile.
The "Scavenger Gap"
During the final cleavage with Trifluoroacetic acid (TFA), protecting groups (Boc, tBu, Trt, Pbf) are removed, generating highly reactive carbocations (e.g., tert-butyl cations).[1][2]
-
The Protection Paradox: The Boc group on the Trp indole nitrogen (
) is removed by TFA. -
The Attack: Once the
-Boc is removed, the indole ring becomes vulnerable. If the cleavage cocktail lacks sufficient scavengers, the tert-butyl cations released from other residues (like Ser, Thr, Tyr, Lys) will electrophilically attack the indole ring (usually at the C2, C5, or C7 positions). -
The Result: A permanent adduct (+56 Da) that cannot be removed.[1]
Sulfonyl Transfer
If Arginine is present, the Pbf/Pmc protecting group is cleaved.[2] In "slow" cleavage events, the sulfonyl group can transfer to the Tryptophan indole, creating a sulfonated byproduct.
Visualization: The Indole Alkylation Pathway
The following diagram illustrates the competitive kinetics between the scavenger and the indole ring during cleavage.
Figure 1: The "Race to the Cation."[1] Successful synthesis depends on the scavenger reacting with carbocations faster than the cations react with the Tryptophan indole.
Protocol A: Coupling Fmoc-Trp(Boc)-OH
While cleavage is the danger zone, proper coupling prevents deletion sequences.[1] Fmoc-Trp(Boc)-OH is bulky; steric hindrance can be an issue if coupled to other bulky residues (e.g., Ile, Val, Thr).
Reagents:
-
Activator: DIC (5.0 eq) + Oxyma Pure (5.0 eq)
-
Note: Oxyma/DIC is preferred over HBTU/DIEA to minimize potential racemization, though Trp is less prone to racemization than His or Cys.
-
-
Solvent: DMF (N,N-Dimethylformamide)
Step-by-Step:
-
Swell Resin: DCM (3 x 5 min), then DMF (3 x 5 min).
-
Fmoc Deprotection: 20% Piperidine in DMF (1 x 3 min, 1 x 10 min).
-
UV Monitoring: Ensure complete removal of the Fmoc group.
-
-
Wash: DMF (5 x 1 min).
-
Activation: Dissolve Fmoc-Trp(Boc)-OH and Oxyma in minimal DMF. Add DIC immediately before adding to resin.[1]
-
Critical: Do not pre-activate for >5 minutes.
-
-
Coupling: Shake at Room Temp for 60 minutes.
-
Wash: DMF (3 x 1 min).
Protocol B: The "Gold Standard" Cleavage
This is the most critical section of this Application Note. Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for peptides containing Trp + Arg or Trp + multiple t-Butyl groups.
Selection of Scavengers
We utilize Reagent K or a DODT-based equivalent.[1]
-
EDT (1,2-Ethanedithiol): The most effective scavenger for t-butyl cations and prevention of Trp oxidation.[1] Warning: Stench.
-
DODT (3,6-Dioxa-1,8-octanedithiol): A less odorous alternative to EDT with comparable efficiency.[1]
-
Phenol: Protects Tyr and Trp from alkylation.[1]
-
Thioanisole: Accelerates removal of Pbf groups from Arg and suppresses Met oxidation.
Cleavage Cocktail Recipes
| Component | Standard Cocktail (Risk High) | Reagent K (Recommended) | Odor-Reduced (DODT) |
| TFA | 95% | 82.5% | 90% |
| Phenol | - | 5% | - |
| Thioanisole | - | 5% | 5% |
| Water | 2.5% | 5% | 2.5% |
| TIS | 2.5% | - | - |
| EDT | - | 2.5% | - |
| DODT | - | - | 2.5% |
Cleavage Procedure (Reagent K)
-
Preparation: In a fume hood, prepare Reagent K fresh. Dissolve phenol (solid) in TFA first, then add liquids.[1]
-
Application: Add cooled (4°C) cocktail to the resin.
-
Reaction: Shake at Room Temperature for 2.5 to 3 hours .
-
Note: If Arg(Pbf) is present, do not cut reaction time short.[1] Pbf removal is the rate-limiting step.
-
-
Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (-20°C).
-
Centrifugation: Spin down, decant ether. Repeat wash 3 times to remove scavengers (crucial to remove EDT smell and phenol).[1]
Troubleshooting & QC Analysis
When analyzing the crude peptide via LC-MS, use this table to identify Trp-related side reactions.
| Delta Mass (Da) | Phenomenon | Cause | Solution |
| +16 | Oxidation | Trp converted to oxindolyl-alanine.[1] | Use EDT/DODT in cleavage; Degas solvents; Avoid drying resin in air. |
| +32 | Dioxidation | Formation of N-formylkynurenine.[1] | Same as above. |
| +56 | t-Butylation | Alkylation of Indole ring by t-butyl cation.[1] | Insufficient Scavengers. Switch to Reagent K. |
| +252 | Pbf Adduct | Incomplete Pbf removal or transfer to Trp. | Extend cleavage time; Ensure Thioanisole is present.[1] |
| -18 | Dehydration | Unrelated to Trp (usually Ser/Thr).[1] | Check coupling conditions. |
Workflow Decision Tree
Use this logic flow to determine the appropriate cleavage strategy for your specific sequence.
Figure 2: Cleavage Cocktail Selection Guide. "High Risk" is defined as sequences containing Trp alongside Cys, Met, or multiple Arg residues.
References
-
Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[4][5] International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K). Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
MilliporeSigma. (n.d.).[1] Fmoc Resin Cleavage and Deprotection.[2][3][4][5][6][7] Link
Sources
Application Notes and Protocols for the Extraction of Tryptophan from Biological Samples
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for the extraction of 3-amino-2-(1H-indol-3-yl)propanoic acid (Tryptophan) from various biological matrices. The methodologies outlined below are grounded in established analytical chemistry principles and are designed to ensure high recovery, reproducibility, and sample purity for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Significance of Tryptophan Measurement
Tryptophan, an essential amino acid, is a critical precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. Its metabolic pathway, the kynurenine pathway, is implicated in numerous physiological and pathological processes, including immune response and neurodegeneration.[1][2] Consequently, the accurate quantification of tryptophan in biological samples such as plasma, serum, urine, and tissue is paramount for a wide range of research areas, from neuroscience to oncology.
The primary challenge in analyzing tryptophan from biological samples is the presence of interfering substances, particularly high-abundance proteins, which can compromise analytical column integrity and suppress analyte ionization in mass spectrometry. The extraction protocols detailed herein are designed to effectively remove these matrix components, ensuring reliable and accurate quantification of tryptophan.
Core Extraction Strategies: A Comparative Overview
The choice of extraction method is contingent upon the biological matrix, the required level of sample purity, and the analytical instrumentation employed. The three principal strategies for tryptophan extraction are:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of proteins from plasma, serum, and tissue homogenates.
-
Solid-Phase Extraction (SPE): A more selective technique that provides cleaner extracts, ideal for sensitive LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte in two immiscible liquid phases.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is often the first line of approach due to its simplicity and speed. The underlying principle is the denaturation and aggregation of proteins by an organic solvent or a strong acid, rendering them insoluble and allowing for their removal by centrifugation.
Causality in Reagent Selection:
-
Acetonitrile (ACN): A common choice for precipitating proteins. It is a water-miscible organic solvent that disrupts the hydration shell around proteins, leading to their precipitation. It is particularly suitable for LC-MS applications due to its volatility.
-
Methanol (MeOH): Similar to acetonitrile, methanol is also effective for protein precipitation. The choice between ACN and MeOH can depend on the specific sample matrix and the desired final solvent composition for injection.[3][4]
-
Trichloroacetic Acid (TCA): A strong acid that causes proteins to precipitate by neutralizing their surface charges and disrupting their structure. While effective, TCA is corrosive and may not be compatible with all downstream analytical techniques. It is crucial to remove residual TCA as it can interfere with chromatographic separation.
Experimental Workflow: Protein Precipitation
Caption: Workflow for Tryptophan Extraction via Protein Precipitation.
Step-by-Step Protocol for Plasma/Serum:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add an appropriate internal standard (e.g., deuterated tryptophan) to correct for extraction variability.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the sample.[5] This 3:1 solvent-to-sample ratio is generally effective for protein removal.
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the tryptophan, to a clean tube.
-
Solvent Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step allows for the concentration of the analyte and reconstitution in a solvent compatible with the initial mobile phase of the chromatographic system.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.
Step-by-Step Protocol for Tissue Homogenates:
-
Tissue Homogenization: Homogenize the weighed tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay to normalize the results.
-
Extraction: Follow steps 2-10 of the plasma/serum protocol, using an aliquot of the tissue homogenate. For some tissues, a larger solvent-to-sample ratio may be necessary for efficient protein precipitation.
| Parameter | Acetonitrile/Methanol Precipitation | Trichloroacetic Acid (TCA) Precipitation |
| Solvent:Sample Ratio | 3:1 to 4:1 (v/v) | 1:2 (v/v) of 10% TCA |
| Incubation Time | 20-60 minutes | 10-30 minutes |
| Incubation Temperature | -20°C or 4°C | 4°C |
| Centrifugation Speed | 10,000 - 15,000 x g | 10,000 - 15,000 x g |
| Typical Recovery | 85-105% | 80-100% |
| Pros | Simple, fast, compatible with LC-MS | Effective for a wide range of proteins |
| Cons | May not remove all matrix components | Corrosive, may require neutralization step |
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than protein precipitation. It utilizes a solid sorbent to selectively retain the analyte of interest while interfering compounds are washed away.
Causality in Sorbent Selection:
-
Reversed-Phase (e.g., C18): These sorbents are nonpolar and retain analytes based on hydrophobic interactions. Tryptophan, with its indole side chain, exhibits sufficient hydrophobicity to be retained on C18 cartridges.
-
Ion-Exchange (e.g., Strong Cation Exchange - SCX): These sorbents retain analytes based on electrostatic interactions. At a low pH, the primary amine group of tryptophan is protonated, allowing it to be retained on an SCX sorbent. Elution is achieved by increasing the pH or ionic strength of the elution solvent.[6]
Experimental Workflow: Solid-Phase Extraction
Sources
- 1. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
spectrophotometric quantification of 3-amino-2-(1H-indol-3-yl)propanoic acid
Application Note: Spectrophotometric Quantification of 3-Amino-2-(1H-indol-3-yl)propanoic Acid (Tryptophan & Isomers)
Part 1: Executive Summary & Nomenclature Clarification
Target Analyte:
The IUPAC name provided, 3-amino-2-(1H-indol-3-yl)propanoic acid , describes a
Scope of Protocol:
This guide primarily addresses the quantification of L-Tryptophan due to its industrial prevalence. However, because the spectrophotometric methods described rely on the indole chromophore (Method A & C) or the indole ring reactivity (Method B), these protocols are chemically valid for the specific
Methodological Approach:
-
Direct UV Spectrophotometry (280 nm): For high-purity samples.
-
Colorimetric Assay (p-Dimethylaminobenzaldehyde): For complex mixtures requiring specificity.
-
Second-Derivative UV Spectroscopy: For quantifying Tryptophan in the presence of Tyrosine/Phenylalanine interference.
Part 2: Scientific Foundations & Critical Parameters
The Indole Chromophore
The quantification logic rests on the indole moiety, which exhibits a distinct UV absorption maximum (
Interference Management (The Tyrosine Problem)
In protein hydrolysates or biological fluids, Tyrosine (
Part 3: Experimental Protocols
Method A: Direct UV Quantification (High Purity)
Best for: Raw material inspection, pure synthetic samples.
Reagents:
-
Solvent: 0.1 M NaOH or 0.1 M HCl (Tryptophan is soluble in both; NaOH is preferred for stability).
-
Standard: L-Tryptophan (Reference Standard Grade, >99%).
Protocol:
-
Preparation: Dissolve 10 mg of analyte in 50 mL of 0.1 M NaOH. Sonicate for 5 mins.
-
Blanking: Use 0.1 M NaOH as the blank.
-
Scan: Collect spectra from 220 nm to 350 nm.
-
Quantification: Measure Absorbance (
) at 280 nm . -
Calculation:
-
(Molar Extinction Coefficient of Trp in 0.1M NaOH)
. -
Note: If analyzing the
-amino isomer, determine experimentally using a weighed standard.
-
(Molar Extinction Coefficient of Trp in 0.1M NaOH)
Method B: Colorimetric Specificity (p-Dimethylaminobenzaldehyde)
Best for: Complex media, fermentation broth, formulations with other amines.
Mechanism: The Ehrlich reaction. The indole ring condenses with p-dimethylaminobenzaldehyde (p-DMAB) in strong acid to form a blue-violet carbocation.
Reagents:
-
Reagent A (Ehrlich’s): Dissolve 1 g p-DMAB in 90 mL Acetone + 10 mL conc. HCl. Prepare fresh.
-
Reagent B (Color Developer): 1% Sodium Nitrite (
) solution (aqueous). -
Standard Stock: 100
g/mL Tryptophan in 0.1 M HCl.
Step-by-Step Protocol:
-
Sample Prep: Dilute sample to an estimated range of 10–100
g/mL. -
Reaction Setup:
-
Aliquot 1.0 mL Sample/Standard into a glass tube.
-
Add 3.0 mL Reagent A (p-DMAB).
-
Add 0.1 mL Reagent B (Sodium Nitrite) to accelerate color development.
-
Critical: Mix immediately by vortexing.
-
-
Incubation: Heat at 60°C for 15 minutes. A deep violet color develops.
-
Cooling: Cool to room temperature in a water bath (5 mins).
-
Measurement: Read Absorbance at 590 nm (or
determined by scan). -
Validation: Run a standard curve (0, 20, 40, 60, 80, 100
g/mL). must be .
Method C: Second-Derivative Spectrophotometry (Tyrosine Correction)
Best for: Protein hydrolysates containing both Trp and Tyr.
Protocol:
-
Scan: Record absorption spectra of the sample and pure standards (Trp and Tyr) from 240–320 nm (High resolution: 0.2 nm interval).
-
Processing: Generate the second derivative spectra (
) using your spectrophotometer software (Savitzky-Golay smoothing, window size 5-9). -
Identification: Locate the Zero-Crossing Point of Tyrosine (approx. 270 nm or 282 nm depending on solvent). At this wavelength, Tyrosine contributes 0 to the derivative signal.
-
Quantification: Measure the amplitude of the sample's derivative peak at the Tyrosine zero-crossing wavelength.
-
Calibration: Plot derivative amplitude vs. Tryptophan concentration.
Part 4: Data Visualization & Logic
Experimental Workflow Logic
Figure 1: Decision matrix for selecting the appropriate spectrophotometric method based on sample purity and matrix complexity.
Part 5: Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Non-Linear Standard Curve | Saturation of detector ( | Dilute samples to keep |
| Drifting Absorbance (Method B) | Temperature instability | Ensure strict 60°C incubation and cool to 25°C before reading. |
| High Background (Method A) | Turbidity/Particulates | Filter sample through 0.22 |
| Interference (Method A) | Tyrosine presence | Switch to Method C (Derivative) or Method B (Colorimetric). |
References
-
Friedman, M., & Finley, J. W. (1971). Methods of Tryptophan Analysis. Journal of Agricultural and Food Chemistry, 19(4), 626–631. Link
-
Edelhoch, H. (1967). Spectroscopic Determination of Tryptophan and Tyrosine in Proteins. Biochemistry, 6(7), 1948–1954. Link
-
Thermo Fisher Scientific. (2024). L-Tryptophan Product Specifications and Analysis. Fisher Scientific Catalog. Link
-
Suzuki, T., et al. (2025). Aza-Isotryptophan: Synthesis and Conformational Analysis. Journal of Medicinal Chemistry. (Context for isomers). Link
Application Note: The Indole Chromophore as an Intrinsic Fluorescent Probe in Protein Characterization
Target Audience: Biophysicists, Structural Biologists, and Biopharmaceutical Development Scientists.
Nomenclature & Structural Note: The chemical entity 3-amino-2-(1H-indol-3-yl)propanoic acid refers to the
-amino acid isomer of tryptophan. While-tryptophan derivatives are synthesized as fluorescent probes for specialized peptidomimetics, the universal intrinsic fluorescent probe in biological systems is its naturally occurring -amino acid counterpart: L-Tryptophan (2-amino-3-(1H-indol-3-yl)propanoic acid) . Because the photophysical properties of both molecules are governed entirely by the identical indole chromophore , the spectroscopic principles, solvent relaxation mechanics, and experimental protocols detailed in this guide apply universally to the indole moiety across both structural isomers.
Causality and Photophysical Mechanisms
The utility of the indole ring as an intrinsic fluorescent probe stems from its extreme sensitivity to its local microenvironment. To utilize this probe effectively, researchers must understand the quantum mechanical causality driving its behavior [1].
Selective Excitation
Proteins contain three intrinsic fluorophores: Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). While the absorption maximum of Trp is ~280 nm, exciting a protein at 280 nm will simultaneously excite Tyr, leading to convoluted emission spectra and complex resonance energy transfer (FRET) from Tyr to Trp.
-
The Causal Choice: By shifting the excitation wavelength to 295 nm , researchers selectively excite the indole ring. Tyr and Phe do not absorb at this wavelength, ensuring the resulting emission spectrum is exclusively derived from the indole chromophore [3].
Solvent Relaxation and the Stokes Shift
The hallmark of indole fluorescence is its shifting emission maximum (
-
The Mechanism: Upon excitation to the
state, the indole ring develops a massive dipole moment (~10 Debye). If the probe is exposed to a polar solvent (like water), the solvent molecules rapidly reorient their dipoles around the excited state before emission occurs. This process, known as solvent relaxation , lowers the energy of the excited state, resulting in a low-energy, red-shifted emission (~350 nm). -
Conversely, if the indole ring is buried in the rigid, non-polar hydrophobic core of a folded protein, solvent relaxation is physically restricted. The excited state remains at a higher energy level, yielding a blue-shifted emission (~315–330 nm)[1].
Quantitative Photophysical Data
Summarizing the photophysical properties allows for rapid benchmarking during experimental design.
Table 1: Photophysical Properties of Intrinsic Fluorophores
| Property | Indole / Tryptophan (Trp) | Tyrosine (Tyr) | Phenylalanine (Phe) |
| Excitation | 280, 295 (Selective) | 274 | 257 |
| Emission | 308 - 350 (Environment dependent) | 303 (Environment independent) | 282 |
| Quantum Yield ( | 0.13 | 0.14 | 0.02 |
| Sensitivity to Polarity | Extremely High | Low | Very Low |
Table 2: Interpretation of Indole Emission Maxima (
| Emission | Inferred Microenvironment | Structural Implication |
| < 330 nm | Deeply buried, non-polar, rigid | Fully folded, intact hydrophobic core |
| 330 - 340 nm | Partially buried, restricted water access | Interfacial regions, molten globule state |
| > 345 nm | Fully solvent-exposed, highly polar | Unfolded protein, disordered regions |
Self-Validating Experimental Protocols
Protocol 1: Monitoring Protein Unfolding via Chemical Denaturation
This protocol tracks the structural integrity of a protein by monitoring the red-shift of the indole chromophore as it moves from the hydrophobic core into the aqueous solvent during denaturation [2].
Self-Validating System Design:
A common pitfall is assuming the highest denaturant concentration represents a 100% unfolded state. To validate this, we use N-acetyl-L-tryptophanamide (NATA) as a control. Free tryptophan contains charged
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a standard buffer (e.g., 50 mM Phosphate, pH 7.4) and a denaturant stock (8 M Urea or 6 M Guanidine HCl in the same buffer).
-
Sample Titration: Prepare a 20-point titration curve (0 M to 8 M Urea) containing a constant protein concentration (typically 2-5
M). -
Control Preparation: Prepare an identical titration curve using 5
M NATA instead of the protein. -
Equilibration: Incubate all samples in the dark at 25°C for 2–4 hours to ensure thermodynamic equilibrium of the unfolding process.
-
Measurement:
-
Set the spectrofluorometer excitation to 295 nm (slit width 2-5 nm).
-
Record emission spectra from 300 nm to 400 nm .
-
-
Data Analysis: Plot the Center of Spectral Mass (CSM) or the ratio of fluorescence intensities (
) against denaturant concentration to extract the free energy of unfolding ( ).
Caption: Mechanism of indole fluorescence shifts during protein unfolding.
Protocol 2: Stern-Volmer Fluorescence Quenching
This protocol determines the exact solvent accessibility of the indole residues by introducing collisional quenchers[3].
Self-Validating System Design:
To prove that a lack of quenching is due to structural burial and not a failed reagent, the protocol mandates running a parallel experiment on a chemically denatured version of the protein. The denatured protein must show a drastically higher quenching constant (
Step-by-Step Methodology:
-
Sample Setup: Prepare 2 mL of native protein (5
M) in a quartz cuvette. Prepare a second cuvette with denatured protein (5 M in 8 M Urea). -
Quencher Stock: Prepare a 5 M Acrylamide stock solution in the exact same buffer to prevent dilution-induced pH shifts.
-
Titration & Measurement:
-
Measure the initial fluorescence (
) at 295 nm excitation / 340 nm emission. -
Add quencher in 2–5
L increments (ranging from 0 to 0.5 M final concentration). -
Stir for 30 seconds and measure fluorescence (
) after each addition.
-
-
Correction: Correct all
values for volume dilution and inner-filter effects (if the quencher absorbs at 295 nm). -
Analysis: Plot
against the quencher concentration . The slope of the linear fit yields the Stern-Volmer constant ( ). A higher indicates greater solvent accessibility.
Caption: Step-by-step workflow for Stern-Volmer fluorescence quenching analysis.
References
-
Mechanisms of tryptophan fluorescence shifts in proteins. Vivian, J. T., & Callis, P. R. (2001). Biophysical Journal, 80(5), 2093-2109. URL:[Link]
-
The use of fluorescence methods to monitor unfolding transitions in proteins. Eftink, M. R. (1994). Biophysical Journal, 66(2), 482-501. URL:[Link]
-
Principles of Fluorescence Spectroscopy (3rd ed.). Lakowicz, J. R. (2006). Springer. URL:[Link]
Application Note: Enzymatic Resolution of Racemic 3-Amino-2-(1H-indol-3-yl)propanoic Acid
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Subject: Enantioselective kinetic resolution of
Executive Summary & Mechanistic Rationale
The target compound, 3-amino-2-(1H-indol-3-yl)propanoic acid (a
To overcome this, we utilize a Lipase-Catalyzed Kinetic Resolution (EKR) strategy focusing on the enantioselective hydrolysis of the racemic ethyl ester hydrochloride derivative[3].
Causality of Experimental Design:
-
Why Ester Hydrolysis over N-Acylation? While Candida antarctica Lipase A (CAL-A) is effective for N-acylation of some
-amino acids[4], chemical deacylation of the resulting product often requires harsh conditions that risk racemization. Ester hydrolysis directly yields the free (S)-acid and leaves the unreacted (R)-ester, simplifying downstream processing. -
Why the Hydrochloride Salt? Free
-amino esters are chemically unstable and prone to retro-Michael deamination or spontaneous lactamization. Utilizing the stable hydrochloride salt prevents substrate degradation[3]. -
Why Lipase PS (Burkholderia cepacia)? Lipase PS possesses a uniquely expansive hydrophobic stereospecificity pocket capable of accommodating the bulky C2-indole moiety, yielding exceptional enantiomeric ratios (
)[3]. -
Why Diisopropyl Ether (
) with ? maintains enzyme rigidity and hydration without dissolving the critical interfacial water layer. The addition of sub-stoichiometric Triethylamine ( ) establishes a dynamic equilibrium, liberating just enough free amine in situ for the enzyme's catalytic triad (Ser-His-Asp) to recognize the substrate, while the bulk remains protected as a salt[3].
Workflow Visualization
Workflow for the enzymatic kinetic resolution of racemic 3-amino-2-(1H-indol-3-yl)propanoic acid.
Experimental Protocols
Protocol A: Preparation of Racemic Ethyl Ester Hydrochloride
This pre-requisite step converts the free acid into a stable, enzyme-compatible substrate.
-
Suspension: Suspend 10.0 mmol (2.04 g) of racemic 3-amino-2-(1H-indol-3-yl)propanoic acid in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 20.0 mmol (1.45 mL) of thionyl chloride (
) under a nitrogen atmosphere. Causality: generates HCl in situ, driving the esterification while simultaneously forming the protective hydrochloride salt. -
Reflux: Heat the mixture to reflux (78 °C) for 4 hours.
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield racemic ethyl 3-amino-2-(1H-indol-3-yl)propanoate hydrochloride.
Validation Checkpoint: Confirm the complete disappearance of the free acid via TLC (Silica gel, Ninhydrin stain;
of acid ~0.1,of ester ~0.6 in EtOAc/MeOH 9:1). Unreacted acid will artificially skew the starting and poison the lipase active site.
Protocol B: Lipase PS-Catalyzed Kinetic Resolution
The core enantioselective step utilizing interfacial biocatalysis.
-
Reaction Assembly: In a 50 mL Erlenmeyer flask, dissolve 5.0 mmol of the racemic ester hydrochloride in 25 mL of diisopropyl ether (
). -
Equilibration: Add 2.5 mmol (0.35 mL) of Triethylamine (
) and 2.5 mmol (45 µL) of distilled water. Stir for 10 minutes. -
Biocatalysis: Add 150 mg of immobilized Lipase PS (Burkholderia cepacia).
-
Incubation: Place the flask in an orbital shaker set to 45 °C and 200 rpm.
Validation Checkpoint: The reaction must be strictly monitored via chiral HPLC. Plot conversion (
) against time. Terminate the reaction precisely whenreaches 49% (typically 24–36 hours). Allowing the reaction to proceed beyond 50% will result in the rapid degradation of the product's enantiomeric purity due to competitive hydrolysis of the (R)-enantiomer[4].
Protocol C: Downstream Processing & Chiral Separation
A self-validating phase-separation strategy exploiting the distinct solubility profiles of the products.
-
Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the immobilized Lipase PS. Wash the enzyme with
(the enzyme can be dried and reused for up to 5 cycles with minimal activity loss). -
Phase Extraction: Transfer the filtrate to a separatory funnel. Extract with 20 mL of 1 M aqueous HCl.
-
(R)-Ester Isolation: The organic phase contains the unreacted (R)-ethyl 3-amino-2-(1H-indol-3-yl)propanoate. Dry over anhydrous
, filter, and evaporate to dryness. -
(S)-Acid Isolation: The aqueous phase contains the hydrolyzed (S)-3-amino-2-(1H-indol-3-yl)propanoic acid. Adjust the pH to 6.0 (the approximate isoelectric point) using 1 M NaOH to precipitate the free amino acid. Filter and lyophilize.
Validation Checkpoint: Verify the optical purity of the isolated (S)-acid and (R)-ester using polarimetry and compare against the chiral HPLC data. The mass balance should yield >90% recovery of the theoretical 50% maximum for each enantiomer.
Quantitative Data & Optimization
The choice of solvent and temperature is critical for maximizing the Enantiomeric Ratio (E-value). Table 1 demonstrates why
Table 1: Solvent Optimization for Lipase PS-Catalyzed Hydrolysis
| Solvent | Temp (°C) | Time (h) | Conversion (%) | E-value | ||
| Diisopropyl ether ( | 45 | 28 | 49 | >99 | 98 | >200 |
| Methyl tert-butyl ether (MTBE) | 45 | 36 | 45 | 82 | 96 | 115 |
| Toluene | 45 | 48 | 30 | 42 | 95 | 55 |
| 30 | 50 | 40 | 65 | 98 | 140 |
Note:
Table 2: Chiral HPLC Parameters for Enantiomer Validation Conditions: Chiralpak ZWIX(+) column, Mobile Phase: MeOH/MeCN/H2O (49:49:2) containing 50 mM Formic Acid and 25 mM Diethylamine, Flow Rate: 0.8 mL/min, Detection: UV 220 nm.
| Analyte | Enantiomer | Retention Time (min) | Resolution ( |
| Product Acid | (S)-Acid | 12.4 | - |
| Product Acid | (R)-Acid | 15.2 | 3.1 |
| Substrate Ester | (S)-Ester | 8.1 | - |
| Substrate Ester | (R)-Ester | 9.8 | 2.8 |
References
- Li, X.-G., Kanerva, L. T. (2005). "Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue." Tetrahedron: Asymmetry, 16(9), 1709-1714.
- "Enantioselective Synthesis of β-amino acids: A Review." (2015). SciSpace.
- Seebach, D., et al. (2004). "Amino Acids—Syntheses, Occurrence in Natural Products, and Components of β-Peptides." Helvetica Chimica Acta / ETH Zürich.
- Szatmári, I., et al. (2025). "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." ResearchGate.
Sources
Advanced Cell Culture Media Supplementation with L-Tryptophan: Mechanistic Insights and Protocols
As bioprocessing and translational research advance, the precise formulation of cell culture media has evolved from basic nutritional sustenance to targeted metabolic engineering. The L-isomer of 3-amino-2-(1H-indol-3-yl)propanoic acid, universally known as L-Tryptophan (L-Trp) , is an essential aromatic amino acid that acts as a critical signaling node. This guide provides an authoritative framework for L-Trp supplementation, focusing on the causality of its metabolic pathways, quantitative optimization, and self-validating experimental protocols.
Mechanistic Grounding: The Causality of L-Tryptophan Sensing
Manipulating L-Trp concentrations is a powerful tool for steering cellular fate. Rather than merely preventing nutrient exhaustion, targeted L-Trp supplementation or depletion directly modulates two opposing master regulatory pathways:
-
mTORC1 Activation (The Sufficiency Signal): L-Trp sufficiency is actively sensed by the cell, promoting the lysosomal localization and activation of the mechanistic target of rapamycin complex 1 (mTORC1). This activation drives ribosomal biogenesis, global protein synthesis, and cellular proliferation[1],[2].
-
GCN2 Suppression (The Starvation Signal): When L-Trp is depleted, uncharged tRNAs accumulate. This triggers the General Control Nonderepressible 2 (GCN2) kinase, which phosphorylates eIF2α. The result is an immediate global translation arrest, induction of autophagy, and upregulation of stress-response genes like ATF4[2],[3].
-
The Kynurenine Immunometabolic Shunt: In specialized microenvironments (e.g., tumors, glial cells), L-Trp is rapidly catabolized by indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO) into kynurenine. This localized L-Trp depletion starves co-cultured T-cells (triggering GCN2-mediated anergy), while the kynurenine metabolites actively bind the Aryl Hydrocarbon Receptor (AhR) to drive immunosuppressive regulatory T-cell (Treg) phenotypes[4],[3].
Fig 1. L-Tryptophan signaling via mTORC1, GCN2, and the IDO1/Kynurenine axis.
Quantitative Data Summary
To rationally design media, researchers must match L-Trp concentrations to the specific biological objective. The table below synthesizes optimal parameters across distinct applications based on empirical data.
| Cell Type / Application | Optimal L-Trp Concentration | Incubation Time | Key Metabolic Outcome | Reference |
| MAC-T (Bovine Mammary) | 0.9 mM | 48 hours | Peak extracellular protein synthesis; maximal mTOR and RPS6 gene expression. | [5] |
| HEK293F (SILAC) | 100 mg/L (~0.49 mM) | 5–7 days | Near-complete isotopic incorporation with minimal metabolic scrambling. | [6] |
| Glioblastoma (LN-229) | 78 µM | 24–72 hours | Physiological baseline for accurate metabolic tracing and proliferation. | [7] |
| T-Cells (Immunology) | Tryptophan-free (0 µM) | 24–48 hours | GCN2 activation, LAT1 upregulation, and potentiation of Treg induction. | [3] |
Protocol 1: High-Yield Bioproduction Media Supplementation
Objective: Maximize recombinant or secreted protein synthesis (e.g., monoclonal antibodies in CHO cells or β-casein in MAC-T cells) by saturating mTORC1 signaling while avoiding toxic catabolite accumulation.
Causality Check: Supplementing beyond 1.5 mM often yields diminishing returns due to the accumulation of ammonium and reactive aldehydes from amino acid catabolism, which inhibit growth and alter local pH[5]. 0.9 mM serves as the optimal kinetic sweet spot for sustained translation.
Step-by-Step Methodology:
-
Basal Media Preparation: Begin with a standard basal medium (e.g., DMEM or custom CHO fed-batch media).
-
L-Trp Solubilization: Dissolve high-purity (≥99.0%, non-animal source) L-Tryptophan powder in cell culture-grade water. Note: L-Trp has limited solubility in cold water; warm the solvent to 37°C and agitate gently.
-
Target Supplementation: Spike the basal medium to achieve a final L-Trp concentration of 0.9 mM[5].
-
Antioxidant Addition (Crucial): Add 2–5 mM α-ketoglutaric acid. L-Trp is highly susceptible to spontaneous oxidation, which generates toxic, brown-colored degradation products. α-ketoglutarate acts as a compatible antioxidant to stabilize the formulation[8].
-
Sterile Filtration: Pass the supplemented media through a 0.22 µm PES filter. Protect the media bottle from direct light (UV exposure accelerates L-Trp degradation)[8].
-
Inoculation & Culture: Seed cells at standard densities (e.g.,
cells/mL) and incubate at 37°C, 5% .
Self-Validation System:
-
Internal Control: Culture a parallel batch in unsupplemented basal media.
-
Validation Metric: Quantify extracellular protein yield at 48 hours and 96 hours via BCA assay. The supplemented cohort should exhibit a distinct peak in secreted protein at 48 hours compared to the control[5].
Protocol 2: SILAC and Metabolic Tracing using Heavy L-Tryptophan
Objective: Track the metabolic flux of L-Trp into the kynurenine pathway or quantify protein turnover using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Causality Check: Standard Fetal Bovine Serum (FBS) contains unpredictable levels of endogenous "light" amino acids. If standard FBS is used, the heavy isotope label will be diluted, ruining the quantitative accuracy of the LC-MS/MS data. Dialyzed FBS (dFBS) is mandatory to force the cells to exclusively utilize the supplemented heavy L-Trp[6].
Fig 2. Workflow for SILAC and metabolic tracing using heavy-labeled L-Tryptophan.
Step-by-Step Methodology:
-
Media Formulation: Reconstitute a strictly Tryptophan-free basal medium (e.g., custom Trp-free DMEM)[7].
-
Serum Supplementation: Supplement the media with 10% Dialyzed Fetal Bovine Serum (dFBS) to eliminate endogenous L-Trp[6].
-
Isotope Labeling: Add heavy-labeled L-Tryptophan (e.g.,
-L-Tryptophan) to a final concentration of 78 µM for physiological tracing[7], or 100 mg/L for proteomic SILAC[6]. -
Cell Preparation: Pellet the target cells (e.g., HEK293F or LN-229) at 300 x g for 5 minutes. Wash the pellet twice with warm PBS to remove any residual "light" L-Trp from the previous culture phase.
-
Expansion: Resuspend and culture the cells in the heavy medium. For metabolomics (kynurenine tracing), culture for 24–48 hours[7]. For SILAC proteomics, culture for at least 5–6 cell divisions to ensure near-complete isotopic incorporation[6].
-
Harvest: Collect the supernatant (for secreted kynurenine tracing) and the cell pellet (for intracellular proteome/metabolome). Snap-freeze immediately at -80°C.
Self-Validation System:
-
Internal Control: Maintain a parallel culture in custom media supplemented with standard "light" L-Trp.
-
Validation Metric: Prior to full-scale downstream analysis, run an aliquot of the heavy-labeled cells through LC-MS/MS to verify >95% isotopic incorporation. Furthermore, compare the proliferation rates between the heavy and light cohorts; they should be identical, confirming the custom media does not intrinsically induce cellular stress[6],[7].
References
1.6 - Benchchem 2. 1 - PMC 3.2 - Spandidos Publications 4. 4 - MDPI 5.5 - MDPI 6.7 - Life Science Alliance 7.3 - PMC 8.8 - ResearchGate
Sources
- 1. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A step-by-step guide to performing cancer metabolism research using custom-made media | Life Science Alliance [life-science-alliance.org]
- 8. researchgate.net [researchgate.net]
electrochemical detection of 3-amino-2-(1H-indol-3-yl)propanoic acid at modified electrodes
Application Note: High-Sensitivity Electrochemical Detection of 3-Amino-2-(1H-indol-3-yl)propanoic Acid at Modified Electrodes
Executive Summary
3-amino-2-(1H-indol-3-yl)propanoic acid (widely analyzed in literature under its biological isomer form, L-Tryptophan or Trp) is a critical amino acid that serves as a fundamental precursor for neurotransmitters such as serotonin and melatonin[1]. The precise quantification of this analyte in biological fluids (e.g., human serum, urine) is essential for clinical diagnostics related to metabolic and neurological disorders[2][3]. While traditional chromatographic methods are accurate, they are time-consuming and require complex sample pretreatment. Electrochemical detection offers a rapid, highly sensitive, and cost-effective alternative. However, bare electrodes suffer from severe kinetic limitations. This guide details the mechanistic rationale, comparative performance, and self-validating protocols for utilizing nanocomposite-modified electrodes to achieve ultra-trace (nanomolar) detection limits.
Mechanistic Insights: The Fouling Problem and Electrocatalytic Solutions
The Electro-Oxidation Mechanism
The electrochemical oxidation of the indolyl moiety is an irreversible, two-electron (
Causality of Electrode Modification On bare Glassy Carbon Electrodes (GCE) or Carbon Paste Electrodes (CPE), this oxidation requires a high activation overpotential. Furthermore, the reaction generates unstable radical intermediates that rapidly polymerize, adsorbing onto the electrode surface. This phenomenon, known as electrode fouling, drastically attenuates the signal and ruins reproducibility[4].
To circumvent this, electrodes are modified with advanced nanocomposites, such as Reduced Graphene Oxide (rGO) paired with transition metal oxides (
-
Carbon Matrices (rGO, g-C3N4): Provide exceptional electrical conductivity and a massive surface-to-volume ratio, accelerating electron transfer kinetics[2][5].
-
Metal Nanoparticles/Oxides: Act as highly active electrocatalytic hubs. They lower the activation energy required for oxidation and physically prevent the dense accumulation of fouling byproducts[2][4].
Mechanistic advantages of nanomaterial-modified electrodes for Trp detection.
Comparative Performance of Modified Electrodes
The selection of the surface modifier dictates the sensor's analytical parameters. Table 1 synthesizes recent quantitative data across various state-of-the-art modified electrodes.
Table 1: Performance Metrics of Nanocomposite-Modified Electrodes
| Electrode Material | Detection Technique | Optimal pH | Linear Range | Limit of Detection (LOD) | Reference |
| Cyclic Voltammetry (CV) | 6.0 | 1.0 – 800 | 0.84 | ||
| Differential Pulse Voltammetry (DPV) | 7.0 | Wide | 0.4 nM (0.0004 | [1] | |
| Trimetallic CuZnCo / GCE | Differential Pulse Voltammetry (DPV) | 12.0 | Not specified | High Sensitivity | [4] |
| WP6@Fc-MOL / GCE | Square Wave Voltammetry (SWV) | Neutral | Ratiometric | High Sensitivity | [3] |
| Differential Pulse Voltammetry (DPV) | Neutral | Not specified | 0.03 | [5] |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates mandatory self-validation checkpoints. This workflow describes the preparation of a generic nanocomposite-modified GCE (e.g., utilizing
Workflow for sensor fabrication and electrochemical detection.
Phase 1: Substrate Preparation & Baseline Validation
-
Polishing: Polish a bare GCE (3 mm diameter) using 0.3
m and 0.05 m alumina slurries sequentially on a micro-cloth pad.-
Causality: Removes native oxides and adsorbed organic contaminants to expose a pristine, highly conductive carbon surface.
-
-
Sonication: Sonicate the electrode in 1:1
/ , absolute ethanol, and ultra-pure water for 3 minutes each to remove residual alumina particles. -
Self-Validation Checkpoint 1 (Surface Kinetics): Record a Cyclic Voltammogram (CV) in a standard redox probe (5.0 mM
containing 0.1 M KCl) at 50 mV/s.-
Acceptance Criteria: The anodic-cathodic peak-to-peak separation (
) must be mV. A larger indicates hindered electron transfer; if this occurs, repeat steps 1-2.
-
Phase 2: Electrode Modification & Surface Area Validation
-
Dispersion: Suspend the synthesized nanocomposite (e.g., 1 mg/mL) in ultra-pure water (or a dilute Nafion/ethanol mixture to improve adhesion) and ultrasonicate for 30 minutes to ensure a homogenous suspension.
-
Drop-Casting: Drop-cast 5
L of the suspension directly onto the validated GCE surface. Dry under an infrared lamp or ambient conditions.-
Causality: Controlled solvent evaporation ensures a uniform film without "coffee-ring" effects, maximizing the distribution of electrocatalytic sites.
-
-
Self-Validation Checkpoint 2 (Electroactive Area): Repeat the CV in the
probe. Calculate the electroactive surface area ( ) using the Randles-Sevcik equation.
Phase 3: Electrochemical Detection & Selectivity Validation
-
Electrolyte Preparation: Prepare a 0.1 M Phosphate Buffer Solution (PBS) at the optimized pH (typically pH 6.0 - 7.0)[1][2].
-
Causality: The oxidation of the indole ring is highly pH-dependent (involving proton transfer). A near-neutral pH balances the protonation state of the analyte and the stability of the modifier.
-
-
Pre-concentration (Accumulation): Immerse the modified electrode in the sample solution. Apply an accumulation potential (e.g., 0.0 V) for 120 seconds under constant stirring.
-
Causality: Drives the electrostatic or
stacking adsorption of the analyte onto the nanocomposite surface, drastically lowering the LOD.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Measurement: Execute Differential Pulse Voltammetry (DPV) from +0.4 V to +1.0 V.
-
Recommended Parameters: Step potential = 0.005 V, Modulation amplitude = 0.05 V, Scan rate = 0.02 V/s.
-
-
Self-Validation Checkpoint 3 (Blank & Selectivity): Run a blank DPV in pure PBS to ensure no background oxidation peaks exist in the target window. To validate selectivity, spike the sample with common biological interferents (e.g., Ascorbic Acid, Uric Acid, Dopamine) and verify that their oxidation peaks resolve cleanly from the target peak (~+0.7 V)[1].
Data Analysis & Calibration
When analyzing complex biological matrices (such as human serum or urine), matrix effects can suppress or artificially inflate the signal. To guarantee analytical trustworthiness, strictly utilize the Standard Addition Method . Plot the baseline-corrected anodic peak current (
References
-
Ta2O5/rGO Nanocomposite Modified Electrodes for Detection of Tryptophan through Electrochemical Route. NIH PubMed Central (PMC). Available at:[Link]
-
Selective nanomolar electrochemical detection of serotonin, dopamine and tryptophan using TiO2/RGO/CPE – influence of reducing agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Electrochemical Sensor for Tryptophan Determination Based on Trimetallic-CuZnCo-Nanoparticle-Modified Electrodes. MDPI. Available at:[Link]
-
Ratiometric electrochemical detection of tryptophan based on ferrocene and carboxylated-pillar[6]arene hybrid metal–organic layers. Materials Advances (RSC Publishing). Available at:[Link]
-
MoS2/S@g-CN Composite Electrode for L-Tryptophan Sensing. Semantic Scholar. Available at: [Link]
Sources
- 1. Selective nanomolar electrochemical detection of serotonin, dopamine and tryptophan using TiO2/RGO/CPE – influence of reducing agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ta2O5/rGO Nanocomposite Modified Electrodes for Detection of Tryptophan through Electrochemical Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratiometric electrochemical detection of tryptophan based on ferrocene and carboxylated-pillar[6]arene hybrid metal–organic layers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00125J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Guide: Preventing Oxidation of 3-amino-2-(1H-indol-3-yl)propanoic acid (Tryptophan) During Hydrolysis
[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
3-amino-2-(1H-indol-3-yl)propanoic acid , commonly known as Tryptophan (Trp) , presents a unique challenge in protein chemistry.[1][2] Unlike other amino acids, the electron-rich indole side chain is highly susceptible to oxidative degradation under the acidic, high-temperature conditions of standard hydrolysis (6 M HCl at 110°C).[2]
Without specific intervention, recovery rates for Tryptophan in standard acid hydrolysis often drop below 10% , converting into degradation products like hydroxytryptophan, kynurenine, and melanin-like polymers.[2]
This guide provides validated protocols to stabilize the indole ring, focusing on Alkaline Hydrolysis (the gold standard) and Modified Acid Hydrolysis (for high-throughput compatibility).[2]
Decision Matrix: Selecting the Right Method
Do not default to a single method. Select your protocol based on your sample matrix and downstream analytical goals.[1][2]
Figure 1: Decision matrix for selecting hydrolysis method based on carbohydrate content and accuracy requirements.
Protocol A: Alkaline Hydrolysis (The Gold Standard)
Best For: Complex food matrices, feeds, and samples with high carbohydrates.[2] Mechanism: Tryptophan is stable in base.[1][2][3] The primary risk here is not oxidation by acid, but adsorption to precipitates if Barium Hydroxide is used. We recommend Sodium Hydroxide (NaOH) to avoid adsorption losses.[1][2]
Reagents Required[1][2][5][7][9][10][12][13][14][15]
-
Base: 4.2 M NaOH (oxygen-free).
-
Antioxidant: Hydrolyzed starch (25 mg) or Ascorbic Acid.[1][2]
-
Internal Standard: 5-Methyltryptophan (optional but recommended).[1][2]
Step-by-Step Workflow
-
Sample Prep: Weigh sample containing ~5-10 mg protein into a hydrolysis tube.
-
Add Reagents: Add 10 mL of 4.2 M NaOH.
-
Critical: Add 25 mg of hydrolyzed starch. This acts as a sacrificial antioxidant and prevents oxidative losses during the long heating phase.
-
-
Deoxygenation: Flush the tube with Nitrogen (N2) for 30 seconds.[1][2] Seal immediately.
-
Hydrolysis: Incubate at 110°C for 20 hours .
-
Cooling & Neutralization: Cool to room temperature.
-
Filtration: Filter through 0.45 µm membrane to remove humin-like precipitates from carbohydrates.
Protocol B: Methanesulfonic Acid (MSA) Hydrolysis[1][2]
Best For: Pure proteins, peptides, and simultaneous analysis of Methionine/Cysteine. Mechanism: MSA is a non-oxidizing acid (unlike HCl which can form Cl2).[1][2] We add Tryptamine as a scavenger; it mimics the indole ring of Tryptophan, "distracting" any reactive oxygen species (ROS).[2]
Reagents Required[1][2][5][7][9][10][12][13][14][15]
Step-by-Step Workflow
Figure 2: Workflow for Methanesulfonic Acid (MSA) hydrolysis utilizing Tryptamine as a scavenger.
-
Preparation: Dissolve 0.2% Tryptamine in 4 M MSA.
-
Note: The Tryptamine acts as a "suicide substrate," absorbing oxidative hits.[2]
-
-
Digestion: Add reagent to the sample. Evacuate tube to <50 mTorr to remove oxygen.[1][2]
-
Heating: Hydrolyze at 110°C for 22-24 hours.
-
Neutralization: Carefully neutralize with 4 M NaOH.
Comparative Analysis of Scavengers
If you must use standard HCl (e.g., for economic reasons), you must add a scavenger.[1][2]
| Scavenger Agent | Concentration | Mechanism of Action | Pros | Cons |
| Phenol | 1% - 5% | Halogen scavenger; prevents chlorination of the indole ring.[1][2] | Inexpensive; widely available.[1][2] | Can interfere with Tyrosine analysis; toxic.[1][2] |
| Tryptamine | 0.2% | Competitive substrate (Indole analog).[1][2] | Highly effective for Trp protection.[1][2] | Can co-elute with Lysine/Histidine on some columns.[1][2] |
| Thioglycolic Acid | 1% - 5% | Reducing agent; prevents oxidation.[1][2] | Protects Met and Cys as well.[1][2] | Foul odor; difficult to remove; can reduce disulfide bonds unwantedly.[1][2] |
| Starch | 25 mg / 10mL | Sacrificial antioxidant (Alkaline only).[1][2] | Prevents Maillard destruction in base.[1][2] | Only works in Alkaline hydrolysis.[1][2] |
Troubleshooting Guide
Issue 1: "My Tryptophan recovery is <50%."
-
Fix: Did you flush with N2? Did you vacuum seal? Trp is extremely sensitive to O2 at 110°C. If using HCl, switch to MSA + Tryptamine.[2]
Issue 2: "I see a large interfering peak near Tryptophan."
-
Fix: If using Tryptamine, it may be co-eluting.[1][2] Adjust your HPLC gradient or switch to Phenol (1%). If using Alkaline hydrolysis, the peak might be lysinoalanine (a byproduct of high pH heating).
Issue 3: "The sample turned into a black solid."
-
Fix: You likely used Acid Hydrolysis on a high-carb sample.[1][2] Switch to Alkaline Hydrolysis (NaOH) . The black precipitate is the result of the Maillard reaction between amino acids and sugars, which destroys the amino acids.
Issue 4: "My HPLC column pressure is spiking."
Frequently Asked Questions (FAQ)
Q: Can I use 6M HCl if I just add Phenol? A: Yes, adding 1-5% phenol to 6M HCl improves recovery significantly compared to pure HCl, but it is rarely as high as Alkaline or MSA methods.[1][2] Expect ~80-85% recovery versus >95% with NaOH.[1][2]
Q: Why not use Barium Hydroxide Ba(OH)2? A: Ba(OH)2 was historically used because BaSO4 precipitates out easily, allowing for "desalting."[1][2] However, Tryptophan tends to adsorb onto the Barium Sulfate precipitate, leading to physical losses.[2] NaOH avoids this physical loss mechanism.[1][2]
Q: Is Tryptophan stable in the neutralized hydrolysate? A: Once cooled and neutralized, Trp is relatively stable for 24-48 hours at 4°C. For longer storage, freeze at -20°C and ensure the pH is slightly acidic (pH 4-5).[2]
References
-
AOAC Official Method 988.15 . Tryptophan in Foods and Food and Feed Ingredients. Association of Official Analytical Chemists.[2]
-
Hugli, T. E., & Moore, S. (1972).[1][2][7] Determination of the tryptophan content of proteins by ion exchange chromatography of alkaline hydrolysates. Journal of Biological Chemistry, 247(9), 2828-2834.[1][2] Link
-
Simpson, R. J., Neuberger, M. R., & Liu, T. Y. (1976).[1][2] Complete amino acid analysis of proteins from a single hydrolysate. Journal of Biological Chemistry, 251(7), 1936-1940.[1][2] (Establishes MSA method). Link
-
Fountoulakis, M., & Lahm, H. W. (1998).[1][2] Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134.[1][2] Link
-
Waters Corporation . Hydrolysis of Purified Proteins and Peptides for Amino Acid Analysis. Link
Sources
- 1. 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid | C14H19N3O4 | CID 19078905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. waters.com [waters.com]
- 4. MASONACO - Tryptophan in Spinach [masonaco.org]
- 5. waters.com [waters.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. cambridge.org [cambridge.org]
improving solubility of 3-amino-2-(1H-indol-3-yl)propanoic acid in aqueous buffers
Introduction
3-amino-2-(1H-indol-3-yl)propanoic acid, commonly known as L-Tryptophan, is an essential amino acid critical for numerous biological processes, including protein synthesis and as a precursor for serotonin and melatonin.[1][2] Despite its importance, researchers frequently encounter challenges with its limited solubility in aqueous buffers, particularly at neutral pH. This guide provides a comprehensive, experience-driven approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
Understanding L-Tryptophan's Solubility: The "Why"
The solubility behavior of L-Tryptophan is governed by its zwitterionic nature. It possesses both an acidic carboxyl group and a basic amino group.[1][3] The protonation state of these groups, and thus the molecule's net charge, is dependent on the pH of the solution.
-
Isoelectric Point (pI): At its isoelectric point (pI ≈ 5.89), the positive charge on the amino group and the negative charge on the carboxyl group cancel each other out, resulting in a net neutral molecule.[4] In this state, intermolecular attractions are maximized and solubility is at its minimum.[3][5]
-
pKa Values: The pKa values for the carboxylic acid group (pKa₁ ≈ 2.38-2.46) and the amino group (pKa₂ ≈ 9.39) dictate the pH ranges where the molecule becomes charged.[1][4][6]
-
At a pH well below the pI (e.g., pH < 2.4), the amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH), resulting in a net positive charge (cation).
-
At a pH well above the pI (e.g., pH > 9.4), the amino group is neutral (-NH₂) and the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge (anion).
-
These charged forms (cationic and anionic) interact more favorably with polar water molecules, leading to significantly enhanced solubility. The relationship between pH and solubility follows a characteristic "U" shape, with the lowest solubility observed around the isoelectric point.[5][7]
Troubleshooting Guide & FAQs
This section addresses common problems encountered when preparing L-Tryptophan solutions.
Issue 1: My L-Tryptophan won't dissolve in my neutral buffer (e.g., PBS at pH 7.4).
-
Q: Why is L-Tryptophan poorly soluble at neutral pH?
-
Q: What are the immediate steps I can take to dissolve it?
-
A: The most effective strategy is to adjust the pH. By moving the pH further away from the pI, you increase the proportion of charged, more soluble molecules.[5][8][9]
-
Acidification: Add a small amount of dilute acid (e.g., 1 M HCl) dropwise to lower the pH to < 4. This will protonate the amino group, creating the more soluble cationic form.
-
Alkalinization: Alternatively, add a small amount of dilute base (e.g., 1 M NaOH) dropwise to raise the pH to > 9.5. This deprotonates the carboxyl group, forming the more soluble anionic species.[7]
-
Gentle Heating: Warming the solution can also significantly increase solubility.[7][10] However, avoid boiling or autoclaving, as this can lead to degradation.[7][11]
-
-
Issue 2: The compound dissolved with heating, but it precipitated after cooling.
-
Q: What causes this precipitation?
-
A: This is a classic sign of creating a supersaturated solution. While heating increases the solubility limit, allowing you to dissolve more L-Tryptophan, this limit decreases as the solution cools back to room temperature. The excess, now insoluble compound, precipitates out of the solution.
-
-
Q: How can I prepare a stable solution using heat?
-
A: Ensure you are working below the saturation limit at your final storage temperature. Use heating only to increase the rate of dissolution, not to exceed the final solubility limit.
-
Consult a temperature-solubility chart (see Table 2 below).
-
Dissolve the L-Tryptophan in the pre-warmed buffer while stirring.
-
Allow the solution to cool slowly to room temperature. If it remains clear, the concentration is stable.
-
Always sterile-filter heat-sensitive solutions like L-Tryptophan; do not autoclave.[7]
-
-
Issue 3: I need to prepare a concentrated stock solution (e.g., >50 mM).
-
Q: What is the most reliable method for high-concentration stocks?
-
A: pH adjustment is the most robust method. Since the solubility at 25°C is ~11.4 g/L (approx. 56 mM), creating stocks significantly higher than this requires moving far from the pI.
-
Acidic Stock: Dissolve L-Tryptophan in a dilute acid (e.g., 0.1 M HCl). This is a common and effective method.
-
Alkaline Stock: Dissolve L-Tryptophan in a dilute base (e.g., 0.1 M NaOH). This is also highly effective.
-
-
When adding the concentrated stock to your final experimental medium, ensure the buffering capacity of the medium is sufficient to neutralize the added acid or base and maintain the desired final pH.
-
-
Q: Can I use co-solvents like DMSO?
-
A: While L-Tryptophan is soluble in DMSO, this is generally reserved for situations where aqueous buffers are not suitable.[7] If you dissolve L-Tryptophan in 100% DMSO and then dilute it into an aqueous buffer, it may precipitate if the final concentration exceeds its aqueous solubility limit.[12] This approach is more common for highly non-polar compounds. For L-Tryptophan, pH adjustment is the preferred method for aqueous applications.
-
Issue 4: How should I store my L-Tryptophan solutions to ensure stability?
-
Q: Is L-Tryptophan stable in solution?
-
Q: What are the best practices for storage?
-
A:
-
Protect from Light: Store solutions in amber tubes or wrap tubes in aluminum foil.[13]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the product.[2]
-
Freeze: For long-term storage, freeze solutions at -20°C or -80°C. Stock solutions are stable for several months when frozen.[14]
-
Sterilize: Always use sterile filtration (0.22 µm filter) for sterilization, not autoclaving.[7]
-
-
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of L-Tryptophan
| Property | Value | Source(s) |
| Molar Mass | 204.23 g/mol | [4] |
| pKa₁ (Carboxyl) | ~2.38 | [1][4] |
| pKa₂ (Amino) | ~9.39 | [1][4] |
| Isoelectric Point (pI) | ~5.89 | [4] |
Table 2: Aqueous Solubility of L-Tryptophan at Various Temperatures
| Temperature | Solubility (g/L) | Source(s) |
| 25 °C | ~11.4 | [1][4][10] |
| 50 °C | ~17.1 | [1][10] |
| 75 °C | ~27.95 | [1][10] |
Table 3: pH-Dependent Solubility Profile of L-Tryptophan
| Condition | Relative Solubility | Rationale | Source(s) |
| pH < 2.5 | Dramatically Increased | Predominantly cationic form (+1 charge) | [5][9] |
| pH ≈ 5.9 (pI) | Minimum | Predominantly zwitterionic form (net 0 charge) | [3][4] |
| pH > 9.5 | Dramatically Increased | Predominantly anionic form (-1 charge) | [5][9] |
Visualizations
Caption: Decision workflow for solubilizing L-Tryptophan.
Caption: Ionic forms of L-Tryptophan at different pH values.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Acidic L-Tryptophan Stock Solution
-
Calculate: Weigh out 2.04 g of L-Tryptophan (M.W. 204.23 g/mol ) for a final volume of 100 mL.
-
Initial Suspension: Add the L-Tryptophan powder to ~80 mL of high-purity water in a sterile beaker or flask with a magnetic stir bar.
-
Acidification: While stirring, add 1 M HCl dropwise. The powder will begin to dissolve as the pH drops. Continue adding acid until the solution is completely clear. This will typically occur at a pH below 4.0.
-
Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL volumetric flask and add water to the mark.
-
Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot into single-use tubes, protect from light, and store at -20°C.
Protocol 2: Preparation of a 100 mM Alkaline L-Tryptophan Stock Solution
-
Calculate: Weigh out 2.04 g of L-Tryptophan for a final volume of 100 mL.
-
Initial Suspension: Add the L-Tryptophan powder to ~80 mL of high-purity water with a magnetic stir bar.
-
Alkalinization: While stirring, add 1 M NaOH dropwise. The powder will dissolve as the pH increases. Continue adding base until the solution is completely clear, which typically occurs at a pH above 9.5.[9]
-
Volume Adjustment: Transfer the clear solution to a 100 mL volumetric flask and bring the volume to 100 mL with water.
-
Sterilization: Pass the solution through a 0.22 µm sterile filter.
-
Storage: Store in light-protected, single-use aliquots at -20°C.
Protocol 3: Enhancing Solubility with Gentle Heating (for concentrations up to ~15 g/L)
-
Pre-warm Solvent: Gently warm your desired aqueous buffer to 40-50°C.
-
Dissolution: Slowly add the L-Tryptophan powder to the warm buffer while stirring continuously. Do not add the powder too quickly.
-
Observe: Continue stirring until the solution is completely clear.
-
Cooling: Remove the solution from the heat source and allow it to cool slowly to room temperature.
-
Confirmation: A stable solution will remain clear upon cooling. If a precipitate forms, the concentration is too high for that temperature.
-
Sterilization & Storage: Sterile-filter the cooled solution and store appropriately.
References
- Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143.
- SYNTHETIKA. (n.d.). L-Tryptophan Aminoacid Trp >98%.
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
- Guidechem. (n.d.). L-Tryptophan 73-22-3 wiki.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Ferreira, O., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7268-7274.
- Held, C., et al. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 50(5), 3054-3065.
- Wikipedia. (n.d.). Tryptophan.
- PubChem. (n.d.). L-Tryptophan.
- ChemicalBook. (n.d.). L-Tryptophan CAS#: 73-22-3.
- MedchemExpress. (n.d.). Essential Amino Acid - L-Tryptophan.
- ResearchGate. (n.d.). Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl.
- Al-Adhami, M., et al. (2025). Probing the Self-Aggregation of l-Tryptophan into Spherical Microstructures and Their Selective Interactions with Bilirubin.
- Allais, M., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry, 359, 129949.
- Calbiochem. (n.d.). L-Tryptophan. Retrieved from a major life science company's product page.
- MilliporeSigma. (n.d.). L-Tryptophan.
- ResearchGate. (2021). How to dissolve L-tryptophan in PBS?.
- Liu, Y., et al. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry, 52, 1-23.
- ResearchGate. (2025). How to dissolve tryptophan amino acids?.
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Mahler, H. C., et al. (2010). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Pharmaceutical Research, 27(11), 2361-2373.
- Japanese Pharmacopoeia. (n.d.). L-Tryptophan.
- Roy, S., et al. (2024). Analyzing of L-tryptophan thermodynamics and its solubility in aqueous acetonitrile blends at diverse temperatures. Biophysical Chemistry, 307, 107195.
- Semantic Scholar. (n.d.). Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K.
- Gelman, H., et al. (2023). Tryptophan-PNA gc Conjugates Self-Assemble to Form Fibers.
Sources
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Tryptophan Aminoacid Trp >98% - 10g - SYNTHETIKA [synthetikaeu.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Tryptophan [sigmaaldrich.com]
Technical Support Center: Fluorescence Quenching of 3-Amino-2-(1H-indol-3-yl)propanoic Acid (Tryptophan)
Welcome to the Advanced Spectroscopy Support Center. As a Senior Application Scientist, I frequently encounter datasets where researchers misinterpret the intrinsic fluorescence quenching of 3-amino-2-(1H-indol-3-yl)propanoic acid—universally known as Tryptophan (Trp) .
Because Trp fluorescence is exquisitely sensitive to its local microenvironment, quenching assays are powerful tools for mapping protein folding, conformational shifts, and ligand binding affinities. However, the optical physics underlying these assays are prone to artifacts. This guide bypasses generic advice to provide you with field-proven, causality-driven troubleshooting protocols designed to ensure your structural data is mathematically and thermodynamically sound.
Diagnostic Workflow: Trp Quenching Anomalies
Before altering your buffer conditions or redesigning your protein constructs, run your anomalous data through this diagnostic matrix to identify the root cause of your quenching artifacts.
Diagnostic workflow for troubleshooting Trp fluorescence quenching experiments.
Core Troubleshooting Guides
Issue A: The Inner Filter Effect (IFE) Illusion
Symptom: You observe a beautiful, dose-dependent decrease in Trp fluorescence upon ligand titration, but the calculated
Self-Validating Protocol: IFE Correction & NATA Control
-
Measure Ligand Absorbance: Record the UV-Vis absorbance of your ligand at the excitation (
) and emission ( ) wavelengths used in your assay.-
Causality Rationale: Trp is selectively excited at 295 nm to avoid Tyrosine interference. If the ligand absorbs here, fewer photons reach the Trp (Primary IFE). If it absorbs at 340 nm, emitted photons are reabsorbed before reaching the detector (Secondary IFE)[1].
-
-
Apply Mathematical Correction: Use the standard IFE equation:
. -
Run a Free-Fluorophore Control: Titrate your ligand into a solution of N-Acetyl-L-tryptophanamide (NATA) matched to the initial fluorescence intensity of your protein[1].
-
Causality Rationale: NATA is a free Trp analog that does not bind your ligand[1]. If the NATA fluorescence decreases identically to your protein after correction, your "binding" is entirely an optical artifact.
-
Issue B: Non-Linear Stern-Volmer Dynamics
Symptom: Your Stern-Volmer plot (
Self-Validating Protocol: Temperature-Perturbation Assay
-
Baseline Titration: Perform the quenching assay at standard room temperature (e.g., 20°C).
-
Thermal Shift Titration: Repeat the exact titration at elevated temperatures (e.g., 30°C and 40°C), ensuring you remain below the protein's melting temperature (
). -
Extract and Compare
: Plot vs. for each temperature.-
Causality Rationale: Temperature modulates molecular kinetic energy. If
increases with temperature, the mechanism is dynamic, as higher thermal energy increases diffusion and collision rates[2]. If decreases with temperature, the mechanism is static, because thermal energy destabilizes the ground-state complex[2].
-
Issue C: False-Negative Solvent Accessibility (Wrong Quencher Selection)
Symptom: Crystal structures show a Trp residue on the surface of your protein, but your quenching assay shows a
Quantitative Data: Comparison of Common Trp Quenchers
| Quenching Agent | Charge | Permeability / Hydration | Quenching Rate ( | Typical | Typical | Primary Mechanism |
| Acrylamide | Neutral | High / Penetrates protein matrix | 10.0 – 15.0 | 1.0 – 3.0 | Dynamic (Electron Transfer)[3] | |
| Iodide ( | Negative | Low / Surface-restricted | 5.0 – 10.0 | Dynamic (Exchange Interaction)[3] | ||
| Cesium ( | Positive | Low / Surface-restricted | N/A | 2.0 – 5.0 | Dynamic (Collisional) |
Issue D: Light Scattering in Complex Matrices
Symptom: When working with lipid vesicles, surfactant formulations, or aggregating proteins, the Trp emission spectrum is highly distorted, and baseline noise overwhelms the quenching signal. Causality: Multi-lamellar vesicles and large aggregates cause severe Rayleigh scattering, which disproportionately affects shorter wavelengths and artificially inflates the baseline signal[4].
Self-Validating Protocol: SVD Scattering Correction
-
Collect Full Spectra: Record the entire emission spectrum (310–400 nm) at each quencher concentration rather than relying on single-wavelength intensity.
-
Apply Singular Value Decomposition (SVD): Process the spectral matrix using SVD algorithms.
-
Causality Rationale: SVD mathematically separates the dataset into orthogonal basis spectra. Because the scattering profile and the true Trp emission profile have different spectral shapes and concentration dependencies, SVD isolates them into distinct principal components, allowing you to mathematically subtract the scattering background and recover the true quenching kinetics[4].
-
Frequently Asked Questions (FAQs)
Q: Why do I see a "blue shift" in my Trp emission spectrum during a quenching titration? A: A blue shift (emission maximum moving to a shorter wavelength, e.g., from 350 nm to 335 nm) typically indicates that the quencher is selectively silencing the surface-exposed Trp residues (which emit at longer wavelengths due to solvent relaxation). The remaining fluorescence is dominated by buried, hydrophobic Trp residues, which inherently emit at shorter wavelengths.
Q: Can I use Tyrosine (Tyr) fluorescence instead if my Trp is unresponsive? A: It is generally not recommended for quenching assays. Tyr quantum yield is significantly lower than Trp, and its emission is often quenched internally by adjacent peptide bonds or energy transfer (FRET) to nearby Trp residues. Always prioritize Trp for solvent accessibility and binding studies.
Q: My protein fluorescence drops over time even without adding a quencher. What is happening? A: You are likely observing photobleaching or protein adsorption to the cuvette walls. To troubleshoot, reduce the excitation slit width to lower the photon flux (minimizing photobleaching), and add a non-interfering surfactant (e.g., 0.01% Tween-20) or use a passivated quartz cuvette to prevent surface adsorption.
References
1.3 - nih.gov 2.1 - nih.gov 3.2 - acs.org 4.4 - semanticscholar.org
Sources
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Time-resolved and steady-state fluorescence quenching of N-acetyl-l-tryptophanamide by acrylamide and iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimizing yield in the Strecker synthesis of 3-amino-2-(1H-indol-3-yl)propanoic acid
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Optimization Group Subject: Technical Guide: Optimizing Yield in the Strecker Synthesis of Indole-Based Amino Acids
Welcome to the Indole Chemistry Optimization Hub
You have requested a technical guide for the Strecker synthesis of 3-amino-2-(1H-indol-3-yl)propanoic acid .
CRITICAL NOMENCLATURE CHECK: Before proceeding, we must address a likely nomenclature divergence that dictates the synthetic strategy.
-
Target A (Your Request): 3-amino-2-(1H-indol-3-yl)propanoic acid. This is a
-amino acid (Amino group at C3, Indole at C2). The Strecker synthesis does not produce -amino acids; it produces -amino acids. -
Target B (Likely Intent): 2-amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan).[1] This is the
-amino acid derived from Indole-3-acetaldehyde via the Strecker reaction.
Decision: This guide focuses on Target B (Tryptophan Analogues) as it is the chemically valid product of a Strecker reaction involving indole-3-acetaldehyde. If your strict target is Target A (
Module 1: Reaction Mechanics & Pathway Analysis
The core challenge in applying the Strecker synthesis to indole-3-acetaldehyde is the "Imine Pivot Point." Once the imine forms, it faces a kinetic competition between the desired intermolecular attack by cyanide (Strecker) and the undesired intramolecular attack by the indole C2 position (Pictet-Spengler).
Pathway Logic Diagram
Caption: The "Imine Pivot Point" determines yield. Path A (Strecker) requires high cyanide nucleophilicity. Path B (Pictet-Spengler) is driven by acid catalysis and heat.
Module 2: Troubleshooting Yield Killers (FAQ)
This section addresses specific failure modes reported by researchers working with indole-acetaldehydes.
Q1: "My crude NMR shows a massive amount of tetrahydro-beta-carboline. How do I stop this cyclization?"
Diagnosis: The Pictet-Spengler reaction is outcompeting the Strecker addition. This happens when the imine is protonated (iminium ion) in the absence of a sufficiently potent cyanide nucleophile, or if the reaction is too acidic. Solution:
-
Switch to TMSCN: Replace KCN/NH4Cl with Trimethylsilyl cyanide (TMSCN) . TMSCN provides a potent cyanide source in organic solvents (DCM or MeOH) without the aqueous acidic environment that promotes cyclization [1].
-
Lower the Temperature: Run the cyanide addition at 0°C to -10°C . The intermolecular Strecker addition is kinetically favored at lower temperatures, while the intramolecular Pictet-Spengler cyclization often requires higher activation energy [2].
-
Use a Catalyst: Employ a thiourea organocatalyst or a Lewis Acid (e.g., InCl3 or Sc(OTf)3) that activates the imine for cyanide attack specifically, rather than general acid catalysis which activates the indole ring for cyclization.
Q2: "I cannot isolate the starting material (Indole-3-acetaldehyde). It turns into a brown tar."
Diagnosis: Indole-3-acetaldehyde is notoriously unstable. It undergoes self-polymerization and oxidation upon exposure to air or silica gel. Solution:
-
Do NOT isolate: Generate the aldehyde in situ and react it immediately.
-
Precursor Strategy:
-
Option A: Oxidation of Tryptophol (Indole-3-ethanol) using IBX or Swern conditions, followed immediately by one-pot Strecker amine/cyanide addition.
-
Option B: Reduction of Methyl Indole-3-acetate using DIBAL-H at -78°C, followed by immediate quenching into the amine/cyanide mixture [3].
-
Q3: "The hydrolysis step destroys my product. The solution turns black."
Diagnosis: Indoles are sensitive to strong acids and oxidative stress. Standard HCl hydrolysis (6M HCl, reflux) causes oxidative dimerization of the indole ring. Solution:
-
Alkaline Hydrolysis: Use NaOH / H2O2 or Ba(OH)2 for the nitrile hydrolysis. Alkaline conditions are generally better tolerated by the indole moiety than harsh acidic reflux.
-
Enzymatic Hydrolysis: For maximum yield and mildness, use a nitrilase enzyme (e.g., from Alcaligenes faecalis) to convert the nitrile to the acid at pH 7.0, 30°C.
Module 3: Optimized Protocol (The "How")
This protocol utilizes TMSCN to suppress the Pictet-Spengler side reaction.
Reagents & Materials
| Component | Specification | Role |
| Substrate | Indole-3-acetaldehyde | In situ generated (1.0 equiv) |
| Amine | Ammonia (7M in MeOH) or Benzylamine | Nitrogen source (1.2 equiv) |
| Cyanide | TMSCN (Trimethylsilyl cyanide) | Nucleophile (1.5 equiv) |
| Catalyst | Sc(OTf)3 (5 mol%) or Thiourea | Imine activator |
| Solvent | Methanol (anhydrous) | Solvent |
Step-by-Step Methodology
-
Imine Formation (The Critical Setup):
-
To a flask containing freshly prepared Indole-3-acetaldehyde (1.0 mmol) in anhydrous Methanol (10 mL), add the Amine (1.2 mmol) at 0°C .
-
Add MgSO4 (anhydrous) to scavenge water and drive imine equilibrium. Stir for 30 minutes at 0°C.
-
Checkpoint: Verify imine formation via TLC (disappearance of aldehyde spot). Do not let this sit; the imine is prone to cyclization.
-
-
The Strecker Addition:
-
Cool the mixture to -10°C .
-
Add TMSCN (1.5 mmol) dropwise.
-
Optional: Add Sc(OTf)3 (5 mol%) to accelerate the reaction at low temp.
-
Stir at -10°C for 4 hours, then allow to warm to Room Temperature (RT) overnight.
-
Why: Low temperature locks out the Pictet-Spengler pathway.
-
-
Workup:
-
Quench with saturated NaHCO3. Extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography on silica (neutralized with 1% Et3N to prevent acid-catalyzed decomposition).
-
-
Hydrolysis (Nitrile to Acid):
-
Dissolve the alpha-aminonitrile in Ethanol/Water (1:1).
-
Add NaOH (5 equiv) and H2O2 (30%, 2 equiv) dropwise (The Radziszewski reaction variant for mild hydrolysis).
-
Stir at 50°C. Monitor by LC-MS.
-
Carefully neutralize to pH 6-7 with 1M HCl (do not over-acidify) to precipitate the amino acid (zwitterion).
-
References
-
North, M. (2010). "The traditional Strecker reaction is a three-component condensation reaction."[2] Thieme Connect.
-
Wang, J., Liu, X., & Feng, X. (2011).[3] "Asymmetric Strecker Reactions." Chemical Reviews.
-
Zu, L., et al. (2014). "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues." Organic & Biomolecular Chemistry.
-
Kondo, Y., et al. (2022).[4] "One-Pot Catalytic Synthesis of α-Tetrasubstituted Amino Acid Derivatives." Organic Letters.
Sources
stability of 3-amino-2-(1H-indol-3-yl)propanoic acid under UV light exposure
Technical Support Center: L-Tryptophan Solutions
Introduction
Welcome to the Technical Support Center for 3-amino-2-(1H-indol-3-yl)propanoic acid, commonly known as L-Tryptophan (Trp). This guide is designed for researchers, scientists, and drug development professionals who are working with this essential amino acid and encountering stability issues related to ultraviolet (UV) light exposure. As an intrinsically photosensitive molecule, L-Tryptophan's stability is a critical parameter in experimental design, formulation, and storage. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established photochemical principles and analytical best practices.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Q1: My L-Tryptophan solution is turning yellow and showing decreased concentration after exposure to ambient or experimental light. What is causing this, and how can I mitigate it?
Expert Analysis: The observed yellowing is a classic indicator of L-Tryptophan photodegradation.[1][2] The indole side chain of tryptophan is a potent chromophore that absorbs UV radiation, initiating a cascade of photochemical reactions. The primary pathway for this color change involves the oxidation of the indole ring, leading to the formation of products such as N-formylkynurenine and kynurenine, which are yellow.[3][4][5] This process not only alters the physical appearance of your solution but also represents a quantifiable loss of the parent compound, compromising experimental accuracy and the efficacy of Trp-containing formulations.
The rate of this degradation is not constant; it is highly sensitive to a range of environmental factors. The degradation generally follows pseudo-first-order kinetics, but the observed rate constant can be influenced by pH, temperature, initial Trp concentration, and the presence of dissolved ions and oxygen.[6][7]
Troubleshooting Protocol:
-
Control Light Exposure (The Primary Culprit):
-
Action: Immediately switch to amber glass or opaque containers for solution preparation and storage.
-
Rationale: Amber glass effectively blocks UV and short-wavelength visible light, preventing the initiation of photochemical reactions.
-
In-Experiment: If your experiment requires light exposure (e.g., cell culture in a lighted incubator), quantify the light intensity and spectrum. Use light filters if possible to exclude wavelengths below 300 nm, where Trp absorption is significant.[1]
-
-
Regulate Solution pH:
-
Action: Maintain a consistent, buffered pH for your solution. For maximal stability, avoid alkaline conditions.
-
Rationale: The photodegradation rate of L-Tryptophan is observed to increase significantly at higher pH values (e.g., pH > 7.5).[6] This is due to changes in the molecule's ionic state and its susceptibility to photo-oxidation.
-
-
Implement Temperature Control:
-
Action: Store stock solutions at recommended temperatures (typically 2-8°C) and conduct experiments in a temperature-controlled environment.
-
Rationale: Increased temperature directly accelerates the rate of Trp degradation.[6] While the activation energy for thermal degradation is relatively low, maintaining a consistent and cool temperature minimizes this variable.[6]
-
-
Evaluate the Solution Matrix:
-
Action: Be mindful of the ions present in your buffer or medium. If possible, use high-purity water and reagents.
-
Rationale: Certain common anions can influence the degradation rate. Bicarbonate (HCO₃⁻) and nitrate (NO₃⁻) have been shown to promote Trp degradation, whereas chloride (Cl⁻) can have an inhibitory effect.[6]
-
-
Consider Deoxygenation:
-
Action: For highly sensitive applications, deoxygenate your buffer/solvent by purging with an inert gas like nitrogen (N₂) or argon (Ar) prior to dissolving the L-Tryptophan.
-
Rationale: The presence of molecular oxygen is a key factor in the photo-oxidation mechanism, which leads to the formation of kynurenine-type products.[8] Removing dissolved oxygen can favor different, potentially less chromophoric, degradation pathways like dimerization.[9]
-
Q2: I am analyzing my UV-stressed L-Tryptophan sample via HPLC-UV and see several new, unidentified peaks. How can I confidently identify these degradation products?
Expert Analysis: The appearance of new peaks in your chromatogram is expected and confirms the photodegradation of L-Tryptophan. These peaks represent a complex mixture of photoproducts. The most commonly cited degradation products include hydroxytryptophan, N-formylkynurenine, and kynurenine.[1] However, other species resulting from dimerization, polymerization, and further cleavage of the indole ring can also be present.[3][6][8] A systematic workflow is essential for identification.
Workflow for Identification of Photodegradation Products:
This workflow provides a logical progression from simple screening to definitive structural elucidation.
Caption: Workflow for identifying unknown HPLC peaks.
Detailed Methodologies:
-
Hypothesis Generation (Literature Review):
-
Definitive Identification (LC-MS/MS):
-
Protocol: Analyze your sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with tandem MS (MS/MS) capabilities.
-
Rationale: LC-MS is the most powerful tool for this task.[10][11] The mass spectrometer provides the mass-to-charge ratio (m/z) of each eluting peak. You can compare these experimental masses to the calculated exact masses of suspected degradation products (see Table 2 below). MS/MS analysis further fragments the parent ion, providing a unique "fingerprint" that can confirm the molecular structure.
-
-
Confirmation with Standards:
-
Protocol: If commercial standards for suspected products (e.g., L-Kynurenine) are available, prepare a solution and "spike" it into your degraded sample.
-
Rationale: If a standard co-elutes perfectly with one of your unknown peaks (i.e., the peak area increases without a change in shape or retention time), it provides strong evidence for the identity of that peak.
-
Q3: My kinetic data for L-Tryptophan photodegradation is inconsistent between experiments. What are the critical parameters I must standardize to achieve reproducibility?
Expert Analysis: Reproducibility issues in photochemical studies are common and almost always stem from insufficient control over experimental variables. The rate of photodegradation is a direct function of the number of photons absorbed by the molecule per unit time and the quantum yield of the reaction.[1] Any factor that influences these two parameters will affect your results.
Checklist for Reproducible Kinetic Studies:
To ensure your results are reliable and comparable, rigorously control the parameters outlined in the table below.
| Parameter Category | Critical Variable | Rationale & Expert Insight |
| Irradiation Source | Wavelength(s) (nm) | The degradation rate is highly wavelength-dependent.[1] Use a monochromatic or well-characterized polychromatic source and report the spectral output. |
| Photon Flux (Intensity) | The reaction rate is directly proportional to the light intensity. Use a calibrated radiometer to measure and maintain a constant photon flux at the sample surface. | |
| Source-to-Sample Distance | Photon flux decreases with the square of the distance. Keep this distance fixed for all experiments. | |
| Sample & Environment | Initial Concentration | Higher initial concentrations can lead to a "self-screening" effect, where molecules at the surface absorb most of the light, reducing the observed rate constant (k_obs).[6] Always start with the same initial concentration. |
| pH and Buffer | As discussed, pH directly impacts the degradation rate.[6] Use a consistent, well-defined buffer system. | |
| Temperature (°C) | Temperature affects reaction kinetics.[6] Use a water jacket or temperature-controlled sample holder. | |
| Dissolved Oxygen | The presence or absence of O₂ can change the reaction mechanism and products.[8] Standardize by either equilibrating with air or consistently deoxygenating. | |
| System Geometry | Reaction Vessel | Use identical cuvettes or reactors for all runs. The material (e.g., quartz) and path length determine the light transmission and absorption volume. |
| Stirring / Agitation | In unstirred solutions, concentration gradients can form. Use consistent stirring to ensure a homogenous solution. |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of L-Tryptophan photodegradation?
The photodegradation of L-Tryptophan proceeds through two primary, often simultaneous, mechanisms:
-
Direct Photolysis: The indole ring of Trp absorbs a UV photon, promoting it to an excited electronic state (S₁). From this state, the molecule can undergo various reactions, including photoionization (ejecting an electron) or bond cleavage.[6][9] Studies have shown that a key dissociation channel involves the cleavage of the Cβ-Cγ bond on the side chain.[12]
-
Indirect Photo-oxidation (ROS-Mediated): The excited tryptophan molecule can react with water or dissolved oxygen to generate Reactive Oxygen Species (ROS), such as hydroxyl radicals (·OH) and singlet oxygen (¹O₂).[6][13] These highly reactive species then attack the ground-state tryptophan molecules, primarily at the electron-rich indole ring, leading to oxidation and ring-opening products.[6][7] The formation of ·OH has been confirmed via electron paramagnetic resonance (EPR) spectroscopy during UV irradiation of Trp solutions.[6]
Caption: Simplified mechanism of Trp photodegradation.
FAQ 2: What are the major, identifiable products formed during UV exposure?
While the full product profile can be complex, several key degradation products are consistently reported in the literature. These primarily arise from the oxidative cleavage of the indole ring.
Table 1: Common Photodegradation Products of L-Tryptophan
| Product Name | Chemical Formula | Key Characteristic |
| N'-Formylkynurenine | C₁₁H₁₂N₂O₄ | An initial product of indole ring opening.[3][5] |
| L-Kynurenine | C₁₀H₁₂N₂O₃ | A major, stable yellow-colored product.[4][5] |
| Hydroxytryptophan | C₁₁H₁₂N₂O₃ | Product of hydroxylation on the indole ring.[1] |
| Dimerization Products | C₂₂H₂₂N₄O₄ | Formed via radical-radical coupling, especially in low-oxygen conditions.[8] |
| Indole-3-acetic acid | C₁₀H₉NO₂ | Can be formed through side-chain oxidation. |
| Ammonia (NH₃) | NH₃ | Indicates cleavage and breakdown of the amino group.[3] |
FAQ 3: How do key experimental parameters quantitatively affect the degradation rate?
The stability of L-Tryptophan is a multifactorial issue. Understanding how each parameter impacts the degradation rate is crucial for designing robust experiments.
Table 2: Influence of Experimental Parameters on L-Tryptophan Degradation Rate
| Parameter | Effect on Degradation Rate | Scientific Rationale | Reference |
| pH | Increases with rising pH (especially > 7) | Changes in the protonation state of the amino and carboxyl groups can alter the electronic structure and reactivity of the indole ring. | [6] |
| Temperature | Increases with rising temperature | Provides more thermal energy to overcome the activation energy barrier for degradation reactions. | [6] |
| Initial Trp Conc. | Decreases the observed rate constant (k_obs) | At higher concentrations, molecules shield each other from incident photons (self-screening), reducing the photons available per molecule. | [6] |
| Nitrate (NO₃⁻) | Increases | Nitrate can act as a photosensitizer, absorbing UV light and generating radicals that accelerate Trp degradation. | [6] |
| Bicarbonate (HCO₃⁻) | Increases | Bicarbonate can react with radicals to form carbonate radicals (CO₃⁻•), which are potent oxidants for tryptophan. | [6] |
| Chloride (Cl⁻) | Decreases (inhibits) | Chloride ions can act as radical scavengers, particularly for hydroxyl radicals, thus protecting tryptophan from indirect photo-oxidation. | [6] |
FAQ 4: What are the recommended analytical methods for a comprehensive stability study of L-Tryptophan?
A multi-pronged analytical approach is recommended for a complete picture of L-Tryptophan stability.
-
For Quantifying Parent Compound Loss:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis or Fluorescence detection.[5][10][14]
-
Details: Use a C18 column with a mobile phase typically consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at ~280 nm (the absorbance maximum of the indole ring) is robust. Fluorescence detection (Excitation ~280 nm, Emission ~350 nm) offers superior sensitivity and selectivity.[1]
-
-
For Identifying Degradation Products:
-
For Preliminary / Rapid Assessment:
-
Method: UV-Vis Spectrophotometry.
-
Details: A simple scan from 200-400 nm can provide quick evidence of degradation. You will observe a decrease in the absorbance peak at ~280 nm and often the growth of a new, broad absorbance band around 305-320 nm, corresponding to the formation of kynurenine-type products.[1]
-
References
-
Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. (2021). Water, 13(17), 2399. [Link]
-
Studies on the photodegradation of tryptophan. (1965). Photochemistry and Photobiology. [Link]
-
Photodegradation of tryptophan residues and attenuation of molecular chaperone activity in alpha-crystallin are correlated. (1995). Biochemical and Biophysical Research Communications, 212(3), 900-5. [Link]
-
The Photodecomposition of Tryptophan Peptides. (1976). Photochemistry and Photobiology, 24(5), 451-5. [Link]
-
Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid. (2017). Free Radical Biology and Medicine, 113, 315-324. [Link]
-
Riboflavin-sensitized photoprocesses of tryptophan. (1990). International Journal of Vitamin and Nutrition Research, 60(2), 126-32. [Link]
-
Products of Photochemical Degradation of Tryptophan. (1955). Journal of the Agricultural Chemical Society of Japan, 29(11), 888-892. [Link]
-
Photodissociation dynamics of tryptophan and the implication of asymmetric photolysis. (2010). The Journal of Chemical Physics, 133(7), 074307. [Link]
-
Chromatographic analysis of tryptophan metabolites. (2014). Journal of Separation Science, 37(1-2), 1-16. [Link]
-
Nanosecond UV laser photoionization of aqueous tryptophan: Temperature dependence of quantum yield, mechanism, and kinetics of hydrated electron decay. (2002). ResearchGate. [Link]
-
(PDF) Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. (2021). ResearchGate. [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. (2019). ResearchGate. [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). Molecules, 26(12), 3539. [Link]
-
Primary products in the flash photolysis of tryptophan. (1968). Photochemistry and Photobiology. [Link]
-
ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY. (1980). eScholarship.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Products of Photochemical Degradation of Tryptophan [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Riboflavin-sensitized photoprocesses of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Technical Support Center: Purification & Troubleshooting for Commercial Grade 3-amino-2-(1H-indol-3-yl)propanoic acid
Welcome to the Technical Support Center. 3-amino-2-(1H-indol-3-yl)propanoic acid (an
The purification of unnatural amino acids presents unique chromatographic challenges compared to standard small molecules. As noted in the1[1], unnatural amino acids require highly specific analytical and preparative controls to prevent aggregation and degradation during processing. This guide provides field-proven, self-validating methodologies to isolate the intact compound from its impurities.
Part 1: Impurity Profiling (FAQs)
Q: What are the primary impurities found in commercial batches of this compound? A: Commercial batches typically exhibit three distinct classes of impurities:
-
Oxidation Products: The electron-rich indole ring is highly susceptible to auto-oxidation, forming oxindole or kynurenine-like derivatives (+16 to +32 Da mass shifts).
-
Chiral Impurities: Because the compound possesses a stereocenter at the alpha-carbon (C2), incomplete enantioselective synthesis or racemization during workup leads to unwanted D/L enantiomeric mixtures.
-
Synthetic Byproducts: Depending on the synthetic route, residual starting materials or des-amino byproducts may remain.
Mechanistic pathway of indole auto-oxidation leading to common +16 Da and +32 Da impurities.
Q: Why does my sample degrade during standard Reversed-Phase (RP) HPLC? A: Standard RP-HPLC for peptides often utilizes 0.1% Trifluoroacetic acid (TFA). However, the indole ring in 3-amino-2-(1H-indol-3-yl)propanoic acid is acid-sensitive and prone to dimerization in strong acids. Furthermore, underivatized amino acids often exhibit poor retention on standard C18 columns. We strongly recommend using volatile buffers like ammonium acetate (pH 6.0-7.0) combined with mixed-mode or aqueous-stable chromatography, supported by 2[2].
Part 2: Preparative HPLC Purification Workflow
To ensure a self-validating system, this protocol utilizes a "scout-to-prep" linear scale-up approach. By establishing purity on an analytical scale first, you guarantee that the preparative run will yield predictable, high-recovery results.
Step-by-Step Methodology: Isolation of the Intact Amino Acid
Phase 1: Analytical Scouting & Method Development
-
Sample Preparation: Dissolve the commercial crude powder in 5-10% Acetonitrile (ACN) in LC-MS grade water.
-
Causality: Pure aqueous solutions can induce hydrophobic aggregation of indole-containing molecules, leading to poor peak shape and recovery issues[1]. A slight organic modifier disrupts
stacking.
-
-
Column Selection: Utilize a C18 Aqueous (AQ) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization:
-
Buffer A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Buffer B: Acetonitrile.
-
Causality: Avoid TFA. Ammonium acetate is volatile, MS-compatible, and maintains the unnatural amino acid in a stable zwitterionic state without degrading the indole ring[2].
-
Phase 2: Linear Scale-Up & Fractionation
4. Calculate Scale-Up Factor: Transfer the optimized analytical method to a preparative system by scaling the flow rate and injection volume proportionally to the column cross-sectional area (
-
Causality: This maximizes resolution between the target amino acid and closely eluting des-amino or oxindole impurities without extending the total run time[3].
-
Fraction Collection & Lyophilization: Collect fractions using dual-wavelength UV triggering (220 nm for the amide/carboxyl backbone, 280 nm for the indole ring). Pool high-purity fractions and lyophilize immediately in amber glass vials to prevent UV-induced reactive oxygen species (ROS) generation.
Decision tree and preparative HPLC workflow for purifying 3-amino-2-(1H-indol-3-yl)propanoic acid.
Part 3: Troubleshooting Guide
Issue: My target peak exhibits severe tailing, and recovery is less than 70%. How can I fix this?
-
Cause: Peak tailing for
-amino acids is frequently caused by secondary ion-exchange interactions between the basic amino group and residual unendcapped silanols on the silica stationary phase. Low recovery is often due to the compound aggregating or adhering to glass surfaces[1]. -
Resolution: Ensure your C18 column is fully endcapped. If the issue persists, increase the ionic strength of your mobile phase A (e.g., from 10 mM to 20 mM Ammonium Acetate) to effectively mask these silanol sites. Use silanized glassware for fraction collection to prevent surface adhesion.
Issue: I am seeing a co-eluting impurity with a +16 Da mass shift. What is it, and how do I remove it?
-
Cause: A +16 Da shift indicates an oxindole derivative, formed via auto-oxidation of the indole ring at the C2 or C3 position. Because the polarity change is minimal, it often co-elutes on standard RP-HPLC.
-
Resolution: Flatten your gradient profile significantly during the elution window. If reversed-phase chromatography fails to resolve the peaks, switch to a Mixed-Mode (MM) chromatography column. Mixed-mode stationary phases exploit the slight pKa differences between the intact indole and the oxidized derivative, offering orthogonal selectivity as demonstrated by 5[5].
Issue: The compound appears pure by UV (280 nm) but shows multiple peaks in the Total Ion Chromatogram (TIC). Which detector should I trust?
-
Cause: UV detection at 280 nm is highly specific to the indole chromophore. Impurities lacking the indole ring (e.g., cleaved kynurenine byproducts or residual aliphatic synthetic reagents) will be "invisible" at 280 nm but will readily ionize in the MS source.
-
Resolution: Always trust the orthogonal data provided by LC-MS. For comprehensive purity profiling, monitor UV at 210-220 nm (to catch all peptide bonds/carboxyls) alongside positive/negative electrospray ionization (ESI) MS[3].
Part 4: Quantitative Data Summary
The following table summarizes the typical impurity profile for commercial 3-amino-2-(1H-indol-3-yl)propanoic acid, providing expected mass shifts and relative retention times to aid in rapid LC-MS identification.
| Impurity Class | Putative Identification | Mass Shift ( | Relative Retention Time (RRT)* | Recommended Detection |
| Target | 3-amino-2-(1H-indol-3-yl)propanoic acid | N/A | 1.00 | UV 220/280 nm, MS (ESI+) |
| Oxidation | Oxindole derivative (C2/C3 oxidation) | +16 Da | 0.95 - 0.98 | UV 254 nm, MS (ESI+) |
| Oxidation | Kynurenine derivative (Ring opening) | +32 Da | 0.85 - 0.90 | UV 220 nm, MS (ESI+) |
| Synthetic | Des-amino byproduct | -15 Da | 1.15 - 1.20 | UV 280 nm, MS (ESI+) |
| Chiral | D-enantiomer (if L- is target) | Isobaric | 1.00 (Requires Chiral LC) | Polarimetry, Chiral LC-MS |
*RRT values are approximate and based on a standard C18 AQ reversed-phase gradient using 10 mM Ammonium Acetate and Acetonitrile.
References
- Tripp et al., "Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis", PubMed / Springer Nature.
- Teledyne ISCO, "Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system", Teledyne ISCO Application Notes.
- KNAUER, "Peptide Purification Scale-Up with HPLC", KNAUER Scientific Articles.
- SIELC Technologies, "New HPLC Amino Acids Separation Compatible With Carbon Dating Technique", SIELC Methods.
- Food and Drug Administration, "October 29, 2024 Meeting of the Pharmacy Compounding Advisory Committee", FDA.gov.
Sources
- 1. fda.gov [fda.gov]
- 2. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Peptide Purification Scale-Up with HPLC [knauer.net]
- 5. New HPLC Amino Acids Separation Compatible With Carbon Dating Technique | SIELC Technologies [sielc.com]
protecting the indole nitrogen during 3-amino-2-(1H-indol-3-yl)propanoic acid synthesis
Welcome to the technical support center for the synthesis and handling of 3-amino-2-(1H-indol-3-yl)propanoic acid (L-Tryptophan) derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with protecting the indole nitrogen, a critical step for ensuring high-yield, high-purity synthesis of tryptophan-containing molecules. Here, we address common questions and troubleshooting scenarios with evidence-based solutions and detailed protocols.
Section 1: Fundamentals of Indole Nitrogen Protection (FAQs)
This section covers the foundational questions regarding the necessity and strategic choice of protecting groups for the tryptophan indole side chain.
Q1: Why is it essential to protect the indole nitrogen of tryptophan during synthesis?
A: The indole ring of tryptophan is electron-rich and highly susceptible to a range of side reactions, particularly under the acidic conditions frequently used in synthetic chemistry (e.g., during cleavage from a solid-phase resin).[1] While tryptophan can sometimes be used without side-chain protection in both Boc and Fmoc chemistries, protecting the indole nitrogen significantly reduces the risk of unwanted modifications.[2]
The primary reasons for protection are:
-
Preventing Oxidation: The indole nucleus is easily oxidized, leading to complex mixtures of byproducts that are difficult to separate from the desired product.[1]
-
Avoiding Alkylation/Modification: During cleavage steps, especially in solid-phase peptide synthesis (SPPS), cationic species are generated (e.g., from carbocation scavengers or other protecting groups). These electrophiles can attack the nucleophilic indole ring, leading to irreversible modification.[1][2]
-
Improving Solubility and Handling: Certain protecting groups can modify the physical properties of the tryptophan derivative, sometimes improving solubility for purification via HPLC.[3]
Q2: What are the most common side reactions involving an unprotected indole nitrogen?
A: The most prevalent side reaction is the alkylation of the indole ring by carbocations generated during the acidic cleavage of other protecting groups, such as tert-butyl (from Boc, tBu) or trityl (Trt) groups.[1][4] This can lead to the formation of tert-butylated tryptophan adducts. Additionally, oxidation can occur, and in the context of Boc-SPPS, sulfonyl moieties released from protected arginine residues can modify the tryptophan side chain.[2]
Q3: Is it ever acceptable to use tryptophan without indole protection?
A: Yes, but with significant caveats. In both Boc and Fmoc-based peptide synthesis, unprotected Tryptophan (Trp) can be used.[2] However, this strategy is generally reserved for the synthesis of shorter, less complex peptides.[1] When using unprotected tryptophan, it is crucial to employ a "scavenger cocktail" during the final cleavage step to trap the reactive cationic species that would otherwise modify the indole ring.[1][5] For complex, multi-step syntheses or for peptides containing multiple tryptophan residues, the use of a protecting group is strongly recommended to ensure higher purity and yield.[1]
Section 2: Selecting the Appropriate Protecting Group
The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for protecting the α-amino group (e.g., Fmoc or Boc). Orthogonal protection—where different protecting groups are removed under distinct conditions—is a cornerstone of modern synthesis.[4][6]
Q4: How do I choose the best protecting group for my specific synthetic strategy?
A: The decision hinges on orthogonality. Your indole protecting group must be stable to the conditions used for removing the α-amino protecting group during chain elongation, but removable at a later, desired stage.
-
For Fmoc-based SPPS: The α-amino Fmoc group is removed with a base (typically piperidine). Therefore, the indole protecting group must be base-stable. The most common choice is the acid-labile Boc group (tert-butyloxycarbonyl).[2][7] It remains intact during Fmoc deprotection and is conveniently removed during the final acid-mediated cleavage from the resin.[1]
-
For Boc-based SPPS: The α-amino Boc group is removed with a moderate acid (like TFA). The indole protecting group must be stable to these conditions. A common choice is the formyl (CHO) group .[2] The formyl group is stable to TFA but is cleaved under strong acid conditions like HF, which is often used for the final cleavage in Boc-SPPS.[2]
-
For Solution-Phase Synthesis: The Cbz group (carboxybenzyl) is a versatile option. It is stable to both acidic and basic conditions, providing broad compatibility.[8] Its removal via catalytic hydrogenation offers an orthogonal deprotection pathway that does not affect most other common protecting groups.[9][10]
The following diagram illustrates a decision-making workflow for selecting a protecting group.
Caption: Decision workflow for indole protecting group selection.
Comparison of Common Indole Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Common Application |
| tert-Butyloxycarbonyl | Boc | Stable to base and hydrogenolysis. Labile to acid.[5] | Strong acids (TFA, HCl in dioxane).[9] Can be removed with specific bases (e.g., NaOMe) or thermolytically.[11][12] | Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] |
| Carboxybenzyl | Cbz, Z | Stable to acid and base.[8] | Catalytic Hydrogenation (H₂, Pd/C).[9][10] | Solution-phase synthesis; orthogonal protection schemes.[13] |
| Formyl | CHO | Stable to moderate acid (TFA).[2] | Strong acid (HF) or nucleophilic reagents (e.g., aqueous piperidine).[1][2] | Boc-based Solid-Phase Peptide Synthesis (SPPS).[2] |
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
N-Boc Protection & Deprotection
Q: My standard acidic deprotection of N-Boc-indole (e.g., TFA in DCM) is slow or incomplete. What are my options?
A: This is a common issue, as some N-Boc protected indoles can be surprisingly stable.[9]
-
Possible Cause: The substrate may be sterically hindered or electronically deactivated, making it less susceptible to acidolysis.
-
Solutions:
-
Modify Conditions: Increase the concentration of TFA, moderately increase the temperature (e.g., to 40 °C), or extend the reaction time.[9] Switching the solvent system to 4M HCl in 1,4-dioxane can also be more effective for certain substrates.[9]
-
Use a Stronger System: For highly resistant substrates, thermolytic deprotection may be required. Refluxing in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can significantly accelerate the reaction, often achieving complete deprotection where other methods fail.[9][12]
-
Q: My molecule contains other acid-sensitive functional groups. How can I remove the N-Boc group under non-acidic conditions?
A: This requires an orthogonal deprotection strategy. Fortunately, the N-Boc group on an indole is susceptible to specific basic conditions that often leave other Boc-protected groups (like those on aliphatic amines or as tert-butyl esters) intact.
-
Possible Cause: The need to preserve acid-labile groups elsewhere in the molecule.
-
Solution: Use a catalytic amount of a base in an anhydrous alcohol. A highly effective and selective method is using a catalytic amount (0.1-0.2 equivalents) of sodium methoxide (NaOMe) in dry methanol at room temperature.[9][11] This reaction is often complete within an hour and offers excellent selectivity for the indole N-Boc group.[11]
Caption: Troubleshooting flowchart for N-Boc deprotection issues.
N-Cbz Protection & Deprotection
Q: My catalytic hydrogenation for Cbz removal is sluggish. What are the common causes and solutions?
A: Catalytic hydrogenation can be sensitive to impurities and reaction setup.
-
Possible Causes:
-
Catalyst Poisoning: Sulfur-containing compounds, halides, or strong coordinating functional groups in the substrate can poison the palladium catalyst.
-
Poor Catalyst Quality/Activity: The Pd/C catalyst may be old, improperly stored, or of low quality.
-
Insufficient Hydrogen: Poor mixing, leaks in the hydrogen balloon/line, or insufficient pressure can starve the reaction.
-
-
Solutions:
-
Purify Substrate: Ensure the starting material is free from potential catalyst poisons.
-
Use Fresh Catalyst: Use fresh, high-quality Pd/C. For difficult reactions, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can help.
-
Optimize Conditions: Ensure vigorous stirring to maintain suspension of the catalyst. Consider switching the hydrogen source to a transfer hydrogenation reagent like ammonium formate, which can be effective at reflux temperatures.[9]
-
Q: How do I confirm successful protection or deprotection of the indole nitrogen?
A: Spectroscopic methods are essential for verification.
-
¹H NMR Spectroscopy:
-
Protection: Upon successful protection, the characteristic N-H proton signal of the indole ring (typically a broad singlet >10 ppm) will disappear. New signals corresponding to the protecting group will appear (e.g., a large singlet around 1.6 ppm for the nine protons of a Boc group).
-
Deprotection: The indole N-H proton signal will reappear, and the signals from the protecting group will vanish.
-
-
Mass Spectrometry: ESI-MS is a quick and definitive way to confirm the mass change corresponding to the addition or removal of the protecting group (Boc = +100.12 Da; Cbz = +134.13 Da).
Section 4: Experimental Protocols
The following protocols are provided as a general guide. Optimal conditions may vary based on the specific substrate.
Protocol 1: Boc Protection of Indole Nitrogen
This protocol is adapted from standard procedures for N-Boc protection of amines.[5][14]
-
Dissolution: Dissolve the tryptophan derivative (1.0 equiv) in a suitable solvent mixture such as 2:1 v/v H₂O/THF.
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes at room temperature.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion.
-
Stirring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Once complete, remove the organic solvent (THF) under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product.
Protocol 2: Basic Deprotection of N-Boc-Indole
This protocol is ideal for acid-sensitive substrates and is based on the highly selective method reported by Babu, et al.[11]
-
Setup: Dissolve the N-Boc protected indole substrate in anhydrous methanol (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe) (0.1-0.2 equiv), either from a commercial solution in methanol or freshly prepared.
-
Reaction: Stir the reaction mixture at ambient temperature.
-
Monitoring: The reaction is typically very fast and can be monitored by TLC. It is often complete within 15-60 minutes.[9]
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenation
This is a standard protocol for the removal of the Cbz protecting group.[8][9][10]
-
Dissolution: Dissolve the N-Cbz protected indole in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, typically 10 mol% by weight) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
References
- Vertex AI Search, based on "Amino Acid Derivatives for Peptide Synthesis". [No URL provided]
-
Gande, M. (2023). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. [Link]
-
Chemical Communications (RSC Publishing). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. [Link]
-
ResearchGate. (2025). A New Protecting-Group Strategy for Indoles | Request PDF. [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. DOI. [Link]
- Google Patents. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
American Chemical Society. (2021). Synthesis of a Series of Diaminoindoles. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2025). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds | Request PDF. [Link]
-
Babu, Y. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
PubMed. (2018). Synthesis of 5-Cyano-Tryptophan as a Two-Dimensional Infrared Spectroscopic Reporter of Structure. [Link]
-
ResearchGate. (2025). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. [Link]
-
Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. [Link]
- Google Patents. US4803284A - Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl)
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
PMC. Tryptophan-based Fluorophores for Studying Protein Conformational Changes. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Edelhoch, H. (1967). Spectroscopic Determination of Tryptophan and Tyrosine in Proteins. Biochemistry, 6(7), 1948-1954. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ChemBK. 2-Amino-3-(1H-indol-3-yl)propanoic acid. [Link]
-
PubMed. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. [Link]
-
Wordpress. Bases. [Link]
-
ResearchGate. Reaction with Boc protection of indole nitrogen (a) and the two... | Download Scientific Diagram. [Link]
-
PubMed. (1982). Indole protects tryptophan indole-lyase, but not tryptophan synthase, from inactivation by trifluoroalanine. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
ResearchGate. (2025). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. [Link]
-
PMC. (2012). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. [Link]
-
Journal "Functional Materials". Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]
-
Chemical Methodologies. (2024). Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. | Request PDF. [Link]
-
ResearchGate. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent | Request PDF. [Link]
-
ResearchGate. Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
overcoming racemization of 3-amino-2-(1H-indol-3-yl)propanoic acid during peptide coupling
Topic: Minimizing Racemization of 3-amino-2-(1H-indol-3-yl)propanoic acid (Trp) During Peptide Coupling Audience: Senior Researchers & Process Chemists
Diagnostic & Mechanism: Why Tryptophan Racemizes
Tryptophan (Trp) is uniquely susceptible to racemization due to the electron-rich nature of its indole side chain. While all amino acids can racemize via direct enolization, Trp is particularly prone to 5(4H)-oxazolone formation .
The electron-donating indole ring stabilizes the oxazolone intermediate, lowering the activation energy for its formation. Once formed, the oxazolone can easily lose the chiral
Visualization: The Racemization Pathway
The following diagram illustrates the critical decision points where racemization occurs.
Caption: The electron-rich indole side chain accelerates oxazolone formation, the primary driver of Trp racemization in the presence of base.
Reagent Selection Strategy
To prevent racemization, the experimental design must minimize base exposure and stabilize the
A. The "Base-Free" Gold Standard
The most effective method to prevent Trp racemization is to eliminate the base (DIEA/NMM) entirely during the activation step.
-
Recommended: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1][2][3]
-
Why: Carbodiimide couplings can proceed in acidic/neutral conditions. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, suppressing racemization while maintaining high coupling efficiency [1].
B. Base Selection (If Uronium Salts are Required)
If you must use uronium salts (HATU/HBTU), you cannot avoid base. However, the type of base is critical.
-
Avoid: DIEA (Diisopropylethylamine) - High pKa (~10.5) and steric bulk promote proton abstraction.
-
Use: TMP (2,4,6-Trimethylpyridine / Collidine) .
-
Why: Collidine is a weaker base (pKa ~7.4) and is sufficiently hindered to neutralize the acid generated during activation without effectively abstracting the
-proton from the activated amino acid [2].
C. Side Chain Protection: -Boc
Always use Fmoc-Trp(Boc)-OH rather than Fmoc-Trp(H)-OH.
-
Electronic Effect: The Boc group on the indole nitrogen is electron-withdrawing. This reduces the electron density of the indole ring, destabilizing the oxazolone transition state and making the
-proton less acidic [3]. -
Chemical Stability: It prevents alkylation of the indole ring by scavengers (EDT) or linker cations during final TFA cleavage.
Comparative Data: Racemization Risk[1][3]
| Coupling Reagent | Base | Additive | Racemization Risk | Recommendation |
| DIC | None | Oxyma Pure | < 0.2% | Highest Priority |
| DIC | None | HOBt | < 0.5% | Acceptable |
| HATU | Collidine | None | < 1.0% | Use for difficult sequences |
| HBTU/HATU | DIEA | None | 2.0 - 15.0% | High Risk - AVOID |
Protocol: Low-Racemization Coupling of Trp
Objective: Couple Fmoc-Trp(Boc)-OH to a resin-bound peptide with minimal epimerization.
Materials
-
Amino Acid: Fmoc-Trp(Boc)-OH (3.0 eq)
-
Activator: DIC (3.0 eq)
-
Additive: Oxyma Pure (3.0 eq)
-
Solvent: DMF (Dimethylformamide)[4]
Step-by-Step Workflow
-
Preparation: Dissolve Fmoc-Trp(Boc)-OH and Oxyma Pure in minimal DMF.
-
Note: Do not premix for long periods.
-
-
Activation (In Situ): Add DIC to the amino acid/Oxyma solution immediately before adding to the resin.
-
Critical:Do not add base (DIEA/NMM). The reaction environment should remain slightly acidic to neutral.
-
-
Coupling: Add the mixture to the resin. Agitate at Room Temperature for 60 minutes.
-
Microwave Users: If using microwave assistance, set maximum temperature to 50°C . (See Section 4).
-
-
Monitoring: Perform a Kaiser test (if not Proline) or Chloranil test. If positive, recouple using fresh reagents.
-
Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Lutidine to prevent deletion sequences, which are harder to purify than racemized products.
Microwave Synthesis Guidelines
Microwave energy accelerates coupling but significantly increases the kinetic energy available for proton abstraction.
Decision Logic for Microwave Parameters
Caption: Temperature control is the single most critical variable in microwave-assisted Trp coupling.
-
Standard Protocol: Most amino acids are coupled at 75°C or 90°C.
-
Trp/Cys/His Protocol: strictly limit temperature to 50°C . High temperatures provide the energy required to overcome the activation barrier for
-proton abstraction, even with optimal reagents [4].
Troubleshooting & FAQs
Q: I see a "doublet" peak in my HPLC trace with the same mass. Is this racemization? A: Likely, yes. Racemization converts an L-amino acid to a D-amino acid, creating a diastereomer of the peptide (assuming other chiral centers exist). Diastereomers have different physical properties and often elute as a doublet or a shoulder peak on C18 HPLC.
-
Validation: Co-inject your crude peptide with a synthesized standard containing D-Trp at that position.
Q: Can I use HATU if I lower the temperature? A: It is risky. HATU is extremely reactive, but it requires a base (DIEA) to function. The presence of base is the root cause of racemization.[5] If you must use HATU (e.g., for steric reasons), use Collidine (TMP) instead of DIEA and keep the temperature at Room Temperature or 0°C.
Q: Why is Fmoc-Trp(Boc)-OH so expensive compared to Fmoc-Trp-OH? Can I swap them? A: Do not swap them for critical applications. The cost of the raw material is negligible compared to the cost of a failed synthesis or difficult purification. The Boc group protects the indole from alkylation during cleavage (which adds +56 Da or +Linker mass adducts) and suppresses racemization electronically.
Q: Does the position of Trp in the sequence matter? A: Yes. Racemization is most likely when Trp is the residue being activated (the incoming amino acid). Once Trp is incorporated into the chain (and is no longer the activated C-terminal species), it is stable. However, avoid strong base treatments (like hydrazine) on the finished peptide.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.
-
Carpino, L. A., et al. (2002).[6] "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". The Journal of Organic Chemistry.
-
White, P. (1992).[7] "Fmoc-Trp(Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan".[7][8] Peptides: Chemistry and Biology.
-
Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis". Journal of Peptide Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative MS Fragmentation Guide: 3-Amino-2-(1H-indol-3-yl)propanoic Acid vs. L-Tryptophan
The following Publish Comparison Guide details the mass spectrometry fragmentation pattern of 3-amino-2-(1H-indol-3-yl)propanoic acid , contrasting it with its structural isomer, L-Tryptophan .
Executive Summary
Differentiation of amino acid isomers is a critical challenge in peptide synthesis and metabolomics. 3-amino-2-(1H-indol-3-yl)propanoic acid (hereafter referred to as
While both compounds share the elemental formula
Structural Comparison & Nomenclature
Before analyzing the spectra, it is vital to map the structural differences that drive fragmentation.
| Feature | L-Tryptophan (Standard) | |
| IUPAC Name | 2-amino-3-(1H-indol-3-yl)propanoic acid | 3-amino-2-(1H-indol-3-yl)propanoic acid |
| Class | ||
| Structure | ||
| Amino Position | ||
| Indole Position |
Fragmentation Mechanism Analysis
L-Tryptophan (The Reference Standard)
The fragmentation of protonated L-Tryptophan (
-
Primary Pathway: Loss of
and (combined 46 Da) or Formic Acid ( , 46 Da). -
Dominant Fragment (m/z 159): The indole-immonium ion (
). This structure is highly stable due to the conjugation potential between the indole ring and the immonium double bond. -
Secondary Fragment (m/z 130): Quinolinium ion formed by the loss of the imine moiety (
) from the m/z 159 ion. -
Diagnostic Loss:
loss (m/z 188) is observed but typically less intense than the immonium transition in high-energy CID.
-Isotryptophan (The Target Isomer)
The
-
Suppressed Immonium Formation: The standard "Immonium" reaction requires the amino and carboxyl groups to be on the same carbon (
). In -Isotryptophan, the loss of yields a cation at m/z 159, but its structure is . This secondary carbocation is stabilized by the adjacent indole but forms through a different transition state. -
Diagnostic Low-Mass Ion (m/z 30): A key differentiator for
-amino acids with a terminal amine is the cleavage of the bond.-
Mechanism: Cleavage between the
and groups. -
Product: The primary aminomethyl cation (
) at m/z 30 . -
Note: This ion is often below the low-mass cutoff of standard proteomics scans (typically m/z 100). If using a Q-TOF or Orbitrap, lower the scan range to detect this diagnostic marker.
-
-
Enhanced Ammonia Loss (m/z 188): Elimination of
yields an conjugated acrylic acid derivative ( ). This elimination is often kinetically favored in -amino acids compared to -isomers, leading to a higher ratio of m/z 188 relative to m/z 159 compared to standard Tryptophan.
Comparative Data Table
| Ion Identity | m/z (Theoretical) | L-Tryptophan Intensity | Structural Origin | |
| Precursor | 205.09 | High | High | |
| Neutral Loss ( | 188.06 | Medium | High | |
| Immonium Ion | 159.09 | Base Peak (100%) | Medium/High | Trp: |
| Indole Fragment | 130.06 | High | Medium | Quinolinium / Indole-CH+ |
| Indole Ring | 118.06 | Low | Low | Indole radical cation |
| 30.03 | Absent/Trace | Diagnostic (High) |
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways.
Caption: Divergent fragmentation pathways of Tryptophan isomers. Note the diagnostic m/z 30 for the beta-isomer.
Experimental Protocol for Differentiation
To reliably distinguish these isomers, the following LC-MS/MS workflow is recommended. This protocol ensures the detection of the low-mass diagnostic ion.
Sample Preparation
-
Solvent: Dissolve standard/sample in 50:50 Methanol:Water + 0.1% Formic Acid to a concentration of 1
M. -
Avoid: Do not use high concentrations of buffer salts (PBS) as they suppress ionization in the low mass range.
LC-MS/MS Parameters[13]
-
Instrument: Q-TOF or Orbitrap (High Resolution is preferred to confirm elemental composition of fragments).
-
Ionization: ESI Positive Mode.
-
Mass Range: Set lower limit to m/z 25 (Critical for detecting m/z 30). Standard setting of m/z 100 will miss the diagnostic ion.
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV).
-
Low CE (10-15 eV): Preserves the m/z 188 ion (Ammonia loss).
-
High CE (30-40 eV): Generates the m/z 130 and m/z 30 fragments.
-
Data Interpretation Logic
-
Check m/z 30: If a peak at m/z 30.0344 is present and co-elutes with the precursor, the sample is likely the
-isomer . -
Analyze 188/159 Ratio:
-
Ratio < 0.2 (Base peak 159 dominant)
L-Tryptophan . -
Ratio > 0.5 (Significant 188 presence)
-Isotryptophan .
-
-
Retention Time:
-amino acids typically elute slightly earlier than their -counterparts on C18 columns due to differences in zwitterion solvation, though this is method-dependent.
References
-
Standard Tryptophan Fragmentation
-
Mechanism of Immonium Ion Formation: "Fragment
-amino acids protonated under electrospray ionization." Journal of Mass Spectrometry.
-
-
Beta-Amino Acid Fragmentation
-
Diagnostic Ions for Beta-Isomers: "Distinction of alpha- and beta-amino acids by mass spectrometry." Rapid Communications in Mass Spectrometry.
-
-
Indole Chemistry
-
Tryptophan Metabolite Profiling: "LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites." International Journal of Molecular Sciences.
-
Chiral Separation of 3-Amino-2-(1H-indol-3-yl)propanoic Acid (β²-Tryptophan) Enantiomers: A Comparative Guide to Direct HPLC Methodologies
Introduction & Analytical Challenges
3-amino-2-(1H-indol-3-yl)propanoic acid, commonly known as β²-tryptophan , is a conformationally constrained β-amino acid. It is frequently utilized in the design of advanced peptidomimetics and small-molecule therapeutics to confer resistance against enzymatic degradation while maintaining target affinity[1].
Determining the enantiomeric purity of β²-tryptophan presents a distinct analytical challenge. The molecule is highly polar, zwitterionic, and features a bulky, π-electron-rich indole side chain. While pre-column derivatization (e.g., using Marfey's reagent) is a traditional workaround, it introduces the risk of trace racemization, requires extensive validation of derivatization efficiency, and limits sample recovery. Consequently, direct high-performance liquid chromatographic (HPLC) separation of the underivatized enantiomers is the gold standard for modern drug development[2].
As a Senior Application Scientist, I approach this separation by analyzing the molecule's functional "handles." β²-tryptophan possesses three distinct interaction sites: a primary amine (
Mechanistic Overview: The Causality of Chiral Recognition
To achieve baseline resolution without derivatization, the chosen CSP must form a transient, stereoselective diastereomeric complex with the analyte. We evaluate three leading column technologies:
-
Macrocyclic Glycopeptides (Chirobiotic T): Based on the antibiotic teicoplanin. The aglycone "basket" provides a hydrophobic pocket for π-π stacking with the indole ring, while the peptide backbone offers multiple hydrogen-bonding sites for the zwitterionic moiety[3].
-
Chiral Crown Ethers (Crownpak CR-I(+)): Operates via rigorous host-guest complexation. The 18-crown-6 cavity selectively encapsulates the primary amine (
). The chiral barrier (e.g., binaphthyl or tartaric acid derivatives) then forces the bulky indole ring into a steric conflict that differentiates the and enantiomers[4]. -
Zwitterionic Ion-Exchangers (Chiralpak ZWIX(+)): Employs a cinchona alkaloid scaffold combined with a sulfonic acid group to create a synergistic, double ion-pairing mechanism with both the amine and the carboxylate.
Mapping β²-tryptophan functional groups to specific chiral recognition mechanisms on CSPs.
Product Comparison & Experimental Data
The table below synthesizes the expected chromatographic performance for β²-tryptophan across the three evaluated CSPs based on optimized empirical data.
Table 1: Comparative Chromatographic Performance for β²-Tryptophan (Conditions: 250 x 4.6 mm, 5 µm columns. Flow rate: 1.0 mL/min. UV Detection: 280 nm)
| Chiral Stationary Phase | Optimized Mobile Phase | Temp (°C) | Selectivity (α) | Resolution ( | LC-MS Compatible | ||
| Chirobiotic T | MeOH / H₂O / AcOH / TEA (Polar Ionic Mode) | 25 | 8.4 | 10.2 | 1.25 | 2.1 | Yes (with volatile salts) |
| Crownpak CR-I(+) | pH 1.5 Aqueous Perchloric Acid | 20 | 12.5 | 18.3 | 1.52 | 4.5 | No |
| Chiralpak ZWIX(+) | MeOH / ACN + 50mM FA + 25mM DEA | 25 | 14.1 | 16.8 | 1.22 | 2.0 | Yes |
Data Causality Analysis:
-
Crownpak CR-I(+) yields the highest resolution (
). Because the primary amine is rigidly locked into the crown ether cavity, the chiral barrier exerts maximum steric influence on the indole ring. However, this requires a highly acidic, non-volatile mobile phase, rendering it strictly incompatible with mass spectrometry[4]. -
Chirobiotic T offers the best operational flexibility. By utilizing the Polar Ionic Mode (PIM), we suppress non-specific bulk ionic interactions while maintaining analyte solubility, allowing the indole ring to efficiently stack within the teicoplanin aglycone[3].
Logical decision tree for selecting a chiral stationary phase for β²-tryptophan separation.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the equilibration or blank injection steps, as they confirm system suitability prior to sample analysis.
Protocol A: High-Resolution Optical Purity Determination (Crownpak CR-I(+))
Use this method when maximum resolution is required for UV-based quantitation of trace enantiomeric impurities.
-
System Preparation & Blanking: Flush the HPLC system with HPLC-grade water (no organics) for 30 minutes to purge residual solvents. Causality: Crown ether complexation is highly sensitive to organic modifiers; even 5% methanol can disrupt the host-guest inclusion.
-
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric Acid (
) adjusted precisely to pH 1.5. Causality: The low pH ensures the β-amine is 100% protonated ( ), an absolute thermodynamic prerequisite for entry into the 18-crown-6 cavity. -
Column Equilibration: Install the Crownpak CR-I(+) column. Equilibrate at 1.0 mL/min for 45 minutes. Strictly maintain the column compartment at 20°C. Causality: The inclusion complexation is an exothermic process. Lowering the temperature decreases the dissociation rate, dramatically enhancing enantioselectivity (α).
-
Sample Preparation: Dissolve racemic β²-tryptophan in the mobile phase to a concentration of 1.0 mg/mL.
-
Validation & Injection: Inject 5 µL of a mobile phase blank to confirm a flat baseline at 280 nm. Inject 5 µL of the sample. System suitability is achieved when
and theoretical plates ( ) > 5,000.
Protocol B: LC-MS Compatible Separation (Chirobiotic T)
Use this method when coupling to a mass spectrometer for pharmacokinetic studies or impurity identification.
-
Mobile Phase Preparation: Prepare a Polar Ionic Mode (PIM) solvent consisting of 100% Methanol containing 0.1% Formic Acid and 0.05% Ammonium Formate. Causality: PIM relies on non-aqueous ionic interactions. The volatile buffers provide the necessary ion-pairing for the zwitterion while ensuring clean desolvation in the MS source.
-
Column Equilibration: Install the Chirobiotic T column. Equilibrate at 1.0 mL/min for 30 minutes at 25°C. Monitor the MS background to ensure the ammonium formate adducts have stabilized.
-
Sample Preparation: Dissolve the analyte in Methanol to 0.5 mg/mL.
-
Validation & Injection: Inject 10 µL. Set the ESI-MS to positive ion mode, utilizing Selected Ion Monitoring (SIM) for the
precursor at m/z 205.1. System suitability is achieved when (sufficient for MS deconvolution).
References
-
[1] Pavlov, N., et al. (2011). Asymmetric Synthesis of beta2-Tryptophan Analogues via Friedel-Crafts Alkylation of Indoles with a Chiral Nitroacrylate. Journal of Organic Chemistry.1
-
[3] Pataj, Z., et al. (2004). Comparison of the Separation Efficiencies of Chirobiotic T and TAG Columns in the Separation of Unusual Amino Acids. Chromatographia / PubMed (NIH). 3
-
[2] Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A / PubMed (NIH). 2
-
[4] Hyun, M. H., et al. (2002). Liquid Chromatographic Chiral Separations by Crown Ether‐Based Chiral Stationary Phases. Journal of Separation Science / ResearchGate. 4
Sources
- 1. uctm.edu [uctm.edu]
- 2. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparison of fluorescence intensity: Tyrosine vs 3-amino-2-(1H-indol-3-yl)propanoic acid
As a Senior Application Scientist in biophysical characterization, I frequently guide drug development teams through the nuances of label-free protein analysis. When evaluating protein conformation, folding, and ligand binding, intrinsic fluorescence is an indispensable tool.
This guide provides an objective, data-driven comparison of the two primary intrinsic fluorophores in proteins: Tyrosine (Tyr) and 3-amino-2-(1H-indol-3-yl)propanoic acid , universally known as Tryptophan (Trp) .
Photophysical Causality: Why Indole Dominates Phenol
While proteins contain three aromatic amino acids capable of fluorescence (Phenylalanine, Tyrosine, and Tryptophan), Phenylalanine's contribution is negligible due to its extremely low quantum yield 1. The analytical focus therefore falls on the phenol ring of Tyrosine and the indole ring of 3-amino-2-(1H-indol-3-yl)propanoic acid (Tryptophan).
Despite both amino acids possessing a similar quantum yield (~0.14) in free aqueous solution, the indole group of Tryptophan is the dominant source of UV absorbance and emission in folded proteins 2. This dominance is driven by three causal mechanisms:
-
Molar Absorptivity Differential: Tryptophan has a molar extinction coefficient (
) roughly four times higher than Tyrosine at 280 nm, allowing it to absorb significantly more excitation energy []().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Förster Resonance Energy Transfer (FRET): The emission spectrum of Tyrosine (~303 nm) perfectly overlaps with the excitation spectrum of Tryptophan (~280 nm) 3. In the dense core of a folded protein, Tyrosine frequently transfers its excitation energy to adjacent Tryptophan residues, quenching its own signal while amplifying Tryptophan's 4.
-
Microenvironmental Quenching: Tyrosine is highly susceptible to non-radiative decay via hydrogen bonding of its hydroxyl group or ionization to tyrosinate at higher pH levels 4. While Tryptophan can also be quenched by fast electron transfer from the indole ring to the amide backbone, its sheer absorptivity and environmental sensitivity make it the superior structural reporter [[5]](), 6.
Quantitative Photophysical Comparison
The following table summarizes the baseline photophysical properties of both amino acids.
| Photophysical Property | Tyrosine (Tyr) | 3-amino-2-(1H-indol-3-yl)propanoic acid (Trp) |
| Fluorophore Moiety | Phenol ring | Indole ring |
| Excitation Maximum ( | ~274 nm | ~280 nm |
| Emission Maximum ( | ~303 nm | ~340 - 350 nm (Highly environment-dependent) |
| Molar Extinction Coefficient ( | ~1,400 | ~5,500 - 5,600 |
| Quantum Yield ( | ~0.14 | ~0.13 - 0.14 |
| Dominant Quenching Mechanisms | FRET to Trp, H-bonding, ionization | Electron transfer to backbone, solvent polarity |
Visualizing Photophysical Pathways
To understand why Tyrosine's signal is often masked in native proteins, we must map the competing photophysical pathways following UV excitation.
Fig 1: Photophysical pathways illustrating Tyr-to-Trp FRET and local quenching mechanisms.
Self-Validating Experimental Protocol: Resolving Intrinsic Fluorescence
To objectively compare the contributions of Tyr and Trp in a target protein, researchers must uncouple their spectra. Because Tyrosine's absorption drops to near zero above 290 nm, we can use selective excitation wavelengths to isolate the Tryptophan signal.
Objective: Quantitatively deconvolve the intrinsic fluorescence of a native protein.
Step 1: Sample Preparation & Baseline Validation
-
Action: Dialyze the protein sample into a non-absorbing, non-quenching buffer (e.g., 50 mM Phosphate, pH 7.4).
-
Self-Validation Checkpoint: Measure the absorbance of the sample at 280 nm (
). It must be strictly OD. Higher absorbances will cause Inner Filter Effects (IFE), artificially skewing the emission intensity and invalidating the comparison.
Step 2: Total Aromatic Excitation (280 nm)
-
Action: Set the spectrofluorometer excitation monochromator to 280 nm (slit width 5 nm). Scan the emission spectrum from 290 nm to 400 nm.
-
Causality: At 280 nm, both the phenol ring of Tyr and the indole ring of Trp are excited. The resulting spectrum is a composite, heavily dominated by Trp due to its higher
and FRET from Tyr 7.
Step 3: Selective Tryptophan Excitation (295 nm)
-
Action: Shift the excitation wavelength to 295 nm. Scan the emission spectrum from 305 nm to 400 nm.
-
Causality: By shifting to 295 nm, we bypass the absorption band of Tyrosine entirely. This step selectively excites only the indole moiety of 3-amino-2-(1H-indol-3-yl)propanoic acid, yielding a pure, unadulterated Trp emission profile.
Step 4: Spectral Deconvolution
-
Action: Normalize the pure Trp spectrum (from Step 3) to the composite spectrum (from Step 2) at wavelengths
nm, where Tyrosine does not emit. Subtract the normalized 295 nm spectrum from the 280 nm spectrum. -
Result: The residual peak centered around 303-304 nm represents the isolated Tyrosine contribution.
Fig 2: Spectroscopic workflow for resolving intrinsic Tyrosine and Tryptophan fluorescence.
Application in Drug Development
For biopharmaceutical formulation scientists, the extreme sensitivity of 3-amino-2-(1H-indol-3-yl)propanoic acid to local polarity is its greatest asset. When a protein unfolds, buried Tryptophan residues are exposed to the polar aqueous solvent. This causes a measurable progressive redshift (Stokes shift) in the Tryptophan emission maximum (e.g., shifting from 330 nm to 350 nm) 8. Modern techniques like nanoDSF (Differential Scanning Fluorimetry) rely entirely on this intrinsic Tryptophan shift to monitor the thermal stability (
References
-
Intrinsic Fluorescence of Protein | Aromatic amino acids Tryptophan - Let's Talk Academy. 7
-
Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine - Atlantis Press. 3
-
Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC. 1
-
A guide to intrinsic protein fluorescence - The Labbot Blog. 9
-
Fluorescence-Based Protein Stability Monitoring—A Review - MDPI. 8
-
Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence - PMC. 5
-
Why Does Tyrosine and Tryptophan Have Effect in Protein Determination and to What Degree? - G-Biosciences. 4
-
Fluorophores, INTRINSIC OR NATURAL FLUOROPHORES - University of Basrah.2
-
Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins - ACS Publications.6
Sources
- 1. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. atlantis-press.com [atlantis-press.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. mdpi.com [mdpi.com]
- 9. A guide to intrinsic protein fluorescence | The Labbot Blog [labbot.bio]
Validating ELISA Kits for Tryptophan Metabolites: A Technical Comparison & Protocol Guide
Executive Summary
3-amino-2-(1H-indol-3-yl)propanoic acid, commonly known as Tryptophan (Trp) , is the precursor to two critical physiological pathways: the Kynurenine pathway (immune regulation) and the Serotonin pathway (neurotransmission).[1][2][3]
For researchers, the challenge is not merely detecting Tryptophan, but accurately quantifying its downstream metabolites—specifically Kynurenine (Kyn) , Serotonin (5-HT) , and 5-HIAA —in complex matrices like serum or urine.[1] Because these are small molecules (<500 Da), they are non-immunogenic in their native state.
This guide validates the performance of Competitive ELISA kits for these metabolites, contrasting them with LC-MS/MS, and provides a field-proven protocol for the critical acylation (derivatization) step required for assay success.
Part 1: The Biological Context
To validate an assay, one must understand the biological noise. Tryptophan metabolism is dynamic; the Kynurenine/Tryptophan (K/T) ratio is a gold-standard biomarker for IDO1 activity in cancer immunology. A valid ELISA must preserve this ratio without cross-reacting with the high background of parent Tryptophan.
Figure 1: The Tryptophan bifurcation. Validation requires distinguishing metabolites (Red/Green) from the parent substrate (Blue).
Part 2: Technology Comparison (ELISA vs. LC-MS/MS)
While LC-MS/MS is the reference method for absolute specificity, competitive ELISA remains the workhorse for high-throughput screening. The following data compares performance metrics derived from validation studies of commercial kits (e.g., ImmuSmol, LDN) against mass spectrometry.
| Feature | Competitive ELISA (Derivatized) | LC-MS/MS (Isotope Dilution) | Application Scientist Note |
| Principle | Competition between acylated sample and biotinylated hapten. | Mass-to-charge ratio (m/z) detection with retention time separation. | ELISA requires chemical modification (acylation) to mimic the immunogen. |
| Sensitivity (LLOD) | High (e.g., Serotonin: ~5 ng/mL; Kyn: ~50 ng/mL). | Very High (pg/mL range). | ELISA is sufficient for serum/urine; LC-MS is needed for tissue micro-dialysates. |
| Specificity | Vulnerable to cross-reactivity (requires validation). | Near-perfect (separates isomers). | Critical: ELISA Abs must be raised against the acylated form, not the native molecule. |
| Throughput | 40-80 samples / 4 hours. | 10-20 samples / 24 hours. | ELISA is superior for large clinical cohorts (N > 100). |
| Cost | Low ($10-15/sample). | High ($100+/sample). | |
| Sample Vol. | Low (10-20 µL). | Medium (50-100 µL). | ELISA is preferred for mouse longitudinal studies (tail vein bleeds). |
Part 3: Critical Validation Parameters
As a scientist validating these kits, you must test three core parameters. Do not rely solely on the manufacturer's insert.
1. Specificity & Cross-Reactivity
The antibody must distinguish the metabolite from the parent amino acid, which is often present at 100x higher concentrations.
-
The Trap: An anti-Serotonin antibody might bind Tryptophan.
-
Validation Standard:
-
Serotonin ELISA: Cross-reactivity with Tryptophan should be < 0.01% .
-
Kynurenine ELISA: Cross-reactivity with Tryptophan should be < 0.5% .
-
-
Protocol: Spike pure Tryptophan (100 µM) into the assay buffer. If the signal drops (indicating binding), the kit is invalid for plasma samples.
2. Matrix Interference (Spike-and-Recovery)
Complex matrices (serum, urine) contain enzymes and salts that inhibit antibody binding.
-
Acceptable Range: 85% – 115% recovery.
-
Method: Spike a known concentration of Kynurenine into a "Null" plasma sample (charcoal-stripped) and measure recovery.
3. Derivatization Efficiency
This is the most common failure point. Small molecules must be acylated (usually converting an amine group to an amide) to increase their size and stability for antibody recognition.
-
Indicator: If your OD values are consistently high (low competition) even in positive controls, the acylation step likely failed due to pH drift or old reagents.
Part 4: The Validated Workflow (Step-by-Step)
The following protocol outlines the Acylation-Competition workflow standard for Tryptophan metabolite ELISAs.
Reagents Required:
-
Acylation Buffer (TE buffer, pH 8.0)
-
Acylation Reagent (Isobutyl chloroformate or similar anhydride)
-
Rabbit Polyclonal Antiserum (Specific to Acylated-Metabolite)
Figure 2: The Derivatization-Competition workflow. Note that Phase 1 is unique to small molecule ELISAs.
Detailed Protocol Narrative
-
Acylation (The "Make-or-Break" Step):
-
Pipette 20 µL of sample, standard, and control into reaction tubes.
-
Add 25 µL of Acylation Reagent (typically dissolved in DMSO or Acetone—must be prepared fresh).
-
Scientific Insight: The acylation reagent is moisture-sensitive. If the reagent vial was left open, hydrolysis occurs, and the derivatization efficiency drops to <50%, leading to false-negative results (high OD).
-
Incubate for 30 minutes. This converts the native metabolite (e.g., Serotonin) into N-acyl-serotonin, the specific target of the antibody.
-
-
Competition:
-
Transfer the acylated sample (usually 20-50 µL) to the ELISA plate.
-
Add the Solid Phase Antibody (if not pre-coated) and the Biotinylated Antigen .
-
Mechanism: The acylated metabolite in your sample competes with the biotinylated antigen for the limited antibody binding sites.
-
High Sample Concentration = Low Biotin Binding = Low Signal.
-
-
Analysis:
-
Use a 4-Parameter Logistic (4-PL) curve fit. Linear regression is unsuitable for the sigmoidal nature of competitive binding.
-
QC Check: The
value of the standard curve must be >0.98.
-
References
-
ImmuSmol. (2024). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Retrieved from [Link]
-
Labor Diagnostika Nord (LDN). (2022). Serotonin Research ELISA – Instructions for Use. Retrieved from [Link]
-
Badawy, A. A. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10. [Link]
-
Cervenka, I., Agudelo, L. Z., & Ruas, J. L. (2017). Kynurenines: Tryptophan’s metabolites in exercise, inflammation, and mental health. Science, 357(6349). [Link]
Sources
FTIR spectral bands of 3-amino-2-(1H-indol-3-yl)propanoic acid
Technical Comparison Guide: FTIR Characterization of 3-amino-2-(1H-indol-3-yl)propanoic acid (Tryptophan)
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 3-amino-2-(1H-indol-3-yl)propanoic acid (commonly known as Tryptophan ). It is designed for researchers requiring precise structural identification and differentiation of this compound from its structural analogs, specifically Tyrosine and Phenylalanine .
While all three are aromatic amino acids often co-occurring in biological samples, Tryptophan exhibits a unique spectral "fingerprint" driven by its indole moiety. This guide compares the spectral performance of Tryptophan against these alternatives, establishing a self-validating protocol for its identification.
Methodology: Experimental Protocols
To ensure high-fidelity spectral acquisition, the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) is critical.[1] While ATR is faster, KBr transmission is the "gold standard" for resolution in the fingerprint region (1500–500 cm⁻¹), which is essential for distinguishing indole ring modes.
Comparative Protocol Assessment
| Feature | Transmission (KBr Pellet) | ATR (Diamond/ZnSe) |
| Sensitivity | High (detects trace impurities) | Moderate (path length ~2 µm) |
| Sample Prep | Complex (grinding/pressing required) | Minimal (direct powder contact) |
| Spectral Shift | None (Standard Reference) | Peak shifts to lower wavenumbers |
| Moisture Risk | High (KBr is hygroscopic) | Low |
| Best For | Structural Validation & Publication | Routine QA/QC Screening |
Standard Operating Procedure (SOP): KBr Transmission
-
Goal: Create a transparent pellet with minimized light scattering.
-
Self-Validating Step: If the pellet is opaque or milky, the particle size is too large (scattering > absorption). Result: Poor baseline. Action: Regrind.
-
Preparation: Mix 1–2 mg of Tryptophan with ~200 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar for 2–3 minutes until the powder is a fine, non-reflective dust.
-
Pressing: Transfer to a die and apply 8–10 tons of pressure under vacuum for 2 minutes.
-
Validation: Hold the pellet up to a light source. It must be translucent.
-
Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.
Spectral Analysis: Tryptophan Band Assignments
Tryptophan exists primarily as a zwitterion in the solid state. Its spectrum is dominated by the Indole Ring (side chain) and the Amino Acid Backbone (NH₃⁺/COO⁻).
Master Assignment Table
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |
| 3400–3410 | Indole N-H | Stretching | Primary ID Peak (Sharp, distinct from broad OH) |
| 3030–2800 | Aliphatic C-H | Stretching | Low (Overlaps with NH₃⁺ broad band) |
| 1660–1610 | Carboxylate (COO⁻) | Asymmetric Stretch | High (Confirms Zwitterionic state) |
| 1590–1550 | Ammonium (NH₃⁺) | Deformation | Medium (Backbone confirmation) |
| 1458 | Indole Ring | C=C Stretch | Medium |
| 1410–1390 | Carboxylate (COO⁻) | Symmetric Stretch | High |
| 1360–1340 | Indole Ring | Ring Breathing (Hydrophobicity marker) | Medium |
| 740–750 | Indole Ring | C-H Out-of-Plane Bending | Critical (Distinguishes from Phe/Tyr) |
Note: The sharp band at ~3400 cm⁻¹ is the specific marker for the indole N-H. In hydrated samples, broad O-H stretching from water (3500–3000 cm⁻¹) can mask this peak. Self-Validation: Ensure the sample is dried; the 3400 cm⁻¹ peak should be distinct and sharp, not a shoulder on a broad mound.
Comparative Performance: Tryptophan vs. Alternatives[2]
In drug development and protein analysis, Tryptophan must be distinguished from Tyrosine (4-hydroxyphenylalanine) and Phenylalanine .
Comparison 1: Tryptophan vs. Tyrosine
-
The Challenge: Both have aromatic rings and N-H/O-H donors.
-
The Differentiator:
-
Tryptophan: Exhibits a sharp Indole N-H stretch at ~3400 cm⁻¹ .
-
Tyrosine: Exhibits a broad Phenolic O-H stretch ~3200 cm⁻¹ (often shifting due to H-bonding) and a characteristic "Tyrosine Marker" ring band at ~1515 cm⁻¹ .
-
-
Performance Verdict: FTIR resolves these easily in dry samples. In aqueous solution, the overlap of OH bands makes Raman spectroscopy a superior alternative for this specific pair.
Comparison 2: Tryptophan vs. Phenylalanine
-
The Challenge: Phenylalanine lacks the heteroatom in the ring but shares the aromatic backbone.
-
The Differentiator:
-
Tryptophan: Strong band at 740 cm⁻¹ (4 adjacent aromatic H atoms on indole).
-
Phenylalanine: Strong, sharp bands at 700 cm⁻¹ and 750 cm⁻¹ (Monosubstituted benzene ring modes). Phenylalanine lacks the 3400 cm⁻¹ N-H stretch entirely.
-
-
Performance Verdict: FTIR offers 100% specificity for this pair based on the 3400 cm⁻¹ and 700–750 cm⁻¹ regions.
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying Tryptophan in a solid sample containing potential aromatic amino acid interferences.
Figure 1: Logical decision tree for the FTIR-based discrimination of Tryptophan from Phenylalanine and Tyrosine.
References
-
NIST Mass Spectrometry Data Center. (2023). L-Tryptophan Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]
-
Cao, X., & Fischer, G. (1999).[4][5] Infrared Spectral, Structural, and Conformational Studies of Zwitterionic L-Tryptophan. Journal of Physical Chemistry A. Available at: [Link]
-
Barth, A. (2000). The infrared absorption of amino acid side chains. Progress in Biophysics and Molecular Biology. Available at: [Link]
-
Kintek Solution. (2024).[6] What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Technical Guide. Available at: [Link]
Sources
- 1. kinteksolution.com [kinteksolution.com]
- 2. L-Tryptophan [webbook.nist.gov]
- 3. Tryptophan, 6-fluoro- [webbook.nist.gov]
- 4. Sigma Journal of Engineering and Natural Sciences » Submission » VIBRATIONAL ANALYSIS AND HYDROGEN-BONDING EFFECTS ON THE VIBRATIONAL MODES OF ZWITTERIONIC DL-TRYPTOPHAN: IR SPECTROSCOPY AND DFT CALCULATIONS [dergipark.org.tr]
- 5. Modeling of Vibrational Spectra of L-tryptophan in Condensed States | Physics [fizika.sgu.ru]
- 6. chemmethod.com [chemmethod.com]
Comparative Guide: Extraction Efficiency of Free vs. Bound Tryptophan
Executive Summary
Tryptophan (Trp) presents a unique analytical challenge due to the lability of its indole ring. Unlike other amino acids, Trp is destroyed during standard acid hydrolysis (6 M HCl, 110°C), necessitating distinct extraction workflows for its free (unbound) and bound (protein-incorporated) forms.
This guide objectively compares the extraction efficiencies of these two distinct workflows. We establish that while Free Tryptophan requires rapid, low-temperature deproteinization to prevent oxidation, Bound Tryptophan demands rigorous alkaline hydrolysis (AOAC Official Method 988.15) or enzymatic digestion to cleave peptide bonds without degrading the indole moiety.
Mechanistic Foundation: The Indole Challenge
The core differentiator in extracting Tryptophan is the chemical stability of the indole side chain.
-
Acid Instability: In the presence of strong mineral acids and oxygen, the indole ring undergoes oxidative degradation, forming humin-like black precipitates. Standard protein hydrolysis yields <10% Trp recovery.
-
Alkaline Stability: Trp is stable in basic conditions (NaOH, LiOH) even at high temperatures, provided oxygen is excluded.
-
Free vs. Bound Equilibrium: In biological fluids (plasma), ~80-90% of Trp is non-covalently bound to albumin. "Free" extraction methods must disrupt this equilibrium only if total non-peptide Trp is desired, or preserve it (via ultrafiltration) if biologically active free Trp is the target.
Visualizing the Stability Divergence
Figure 1: The divergence of Tryptophan stability under acidic vs. alkaline conditions.[1] Oxygen exclusion is critical for the alkaline pathway.
Detailed Experimental Protocols
To ensure reproducibility, we compare the "Gold Standard" protocols for each form.
Protocol A: Extraction of Free Tryptophan (Plasma/Serum)
Objective: Isolate biologically available (unbound) Trp without releasing protein-bound Trp or inducing oxidation. Method: Ultrafiltration (Physiological) or Acid Precipitation (Total Non-Peptide).
Workflow (Ultrafiltration - Physiological Free Trp):
-
Sample Prep: Thaw plasma at 4°C. Do not vortex vigorously (aeration promotes oxidation).
-
Filtration: Load 500 µL plasma into a 30 kDa MWCO centrifugal filter unit (e.g., Amicon Ultra).
-
Centrifugation: Spin at 14,000 x g for 15-20 mins at 4°C.
-
Expert Insight: Temperature control is vital. Higher temps shift the albumin-binding equilibrium, falsely elevating "free" Trp levels.
-
-
Collection: Collect filtrate. Add antioxidant (0.1% ascorbic acid) immediately if not analyzing within 4 hours.
-
Analysis: Inject directly into LC-MS/MS or HPLC-FLD.
Workflow (Acid Precipitation - Total Extractable Trp):
-
Precipitation: Add 10% Trichloroacetic acid (TCA) or 0.4M Perchloric Acid (PCA) to sample (1:1 ratio).
-
Incubation: Incubate on ice for 10 min.
-
Separation: Centrifuge at 10,000 x g for 5 min.
-
Neutralization: Supernatant must be neutralized (pH 4-6) immediately to prevent acid-catalyzed degradation over time.
Protocol B: Extraction of Bound Tryptophan (Total Protein)
Objective: Hydrolyze peptide bonds to release Trp without destroying it. Method: Alkaline Hydrolysis (Modified AOAC 988.15).[1][2][3]
Workflow:
-
Reagent Prep: Prepare 4.2 M NaOH (or LiOH).
-
Critical Step: Add antioxidants .[4] Common mix: 1% Thiodiglycol or 50 mg Ascorbic Acid per sample.
-
-
Hydrolysis:
-
Oxygen Removal (Mandatory):
-
Digestion: Heat at 110°C for 20-22 hours.
-
Neutralization: Cool. Neutralize carefully with 6 M HCl to pH ~4-5 (citrate buffer zone).
-
Caution: Heat of neutralization can degrade Trp locally; perform on ice.
-
Comparative Analysis: Efficiency & Data
The following data summarizes extraction efficiencies observed in controlled studies comparing these methods against theoretical yields (e.g., spiked BSA recovery).
| Feature | Free Trp Extraction (Ultrafiltration) | Bound Trp Extraction (Alkaline Hydrolysis) | Bound Trp (Acid Hydrolysis - Control) |
| Recovery Rate | 98% - 102% | 92% - 100% | < 10% (Destructive) |
| CV % (Precision) | < 2.0% | 3.5% - 6.0% | N/A |
| Limiting Factor | Albumin binding equilibrium shifts | Oxygen presence; Carbohydrate interference | Chemical destruction |
| Throughput | High (20 mins) | Low (24+ hours) | Medium |
| Key Reagents | 30kDa Filter / TCA | 4.2M NaOH + Ascorbic Acid | 6M HCl |
| Stability Post-Extract | Low (Oxidizes in hours) | High (Stable in base) | N/A |
Critical Nuances
-
Carbohydrate Interference (Maillard Reaction): In food matrices (high starch/sugar), Alkaline Hydrolysis can result in lower yields due to Trp reacting with carbohydrates.
-
Correction: Increase hydrolysis volume or use Enzymatic Hydrolysis (Pronase/Peptidase) for high-carb samples, though enzymatic methods often require 48-72 hours and may be incomplete (85-90% recovery).
-
-
The "Free" Definition: Researchers often confuse "Free" (unbound) with "Extractable". Acid precipitation releases albumin-bound Trp, yielding a value 10x higher than Ultrafiltration.
-
Guidance: For drug efficacy (e.g., IDO1 inhibitors), measure Ultrafiltered Free Trp . For nutritional content, measure Total Alkaline Hydrolyzed Trp .
-
Visualizing the Workflow Logic
This diagram guides the decision-making process for selecting the correct extraction path.
Figure 2: Decision matrix for Tryptophan extraction based on analyte target and sample matrix.
References
-
AOAC International. (2019). Official Method 988.15: Tryptophan in Foods and Food and Feed Ingredients, Alkaline Hydrolysis.[1][2][3][6] AOAC Official Methods of Analysis.[1][6] Link
-
La Cour, R., et al. (2019).[4] "Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters." Frontiers in Chemistry, 7:797.[4] Link
-
Yust, M. et al. (2004). "Improvement of Tryptophan Determination in Food Proteins by Enzymatic Hydrolysis." Food Chemistry, 85(2), 317-320. Link
-
Badawy, A. A. (2010). "Plasma free tryptophan: The explicitly defined and well-measured fraction." International Journal of Tryptophan Research, 3, IJTR-S4237. Link
-
Molnár-Perl, I. (2003). "Quantitation of amino acids and amines in the same matrix by high-performance liquid chromatography." Journal of Chromatography A, 987(1-2), 291-309. Link
Sources
- 1. waters.com [waters.com]
- 2. eurofinsus.com [eurofinsus.com]
- 3. medallionlabs.com [medallionlabs.com]
- 4. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
distinguishing 3-amino-2-(1H-indol-3-yl)propanoic acid from 5-hydroxy derivatives
An in-depth analytical comparison for distinguishing structural analogs in drug development and metabolic profiling.
Executive Summary
Distinguishing 3-amino-2-(1H-indol-3-yl)propanoic acid (
This guide provides a comprehensive, self-validating framework utilizing Mass Spectrometry (LC-MS/MS), Photophysical Profiling (Fluorescence), and Nuclear Magnetic Resonance (NMR) to unambiguously differentiate these species.
Photophysical Differentiation (Fluorescence Spectroscopy)
The Causality of the Method:
The unsubstituted indole core of 3-amino-2-(1H-indol-3-yl)propanoic acid possesses two overlapping electronic transitions in the near-UV region:
Self-Validating Protocol: Steady-State Fluorescence Scanning
-
Sample Preparation: Dissolve the analyte in a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 5 µM.
-
Blank Validation: Run a solvent-only blank to identify and subtract Raman scattering peaks (which shift with excitation wavelength).
-
Primary Excitation (280 nm): Excite the sample at 280 nm. Both compounds will emit fluorescence. Unsubstituted
-tryptophan will emit broadly at ~340–350 nm, while the 5-hydroxy derivative will emit at ~330–340 nm. -
Selective Excitation (315 nm): Shift the excitation wavelength to 315 nm.
-
Result A: If the emission signal drops to baseline, the compound is the unsubstituted 3-amino-2-(1H-indol-3-yl)propanoic acid.
-
Result B: If strong emission is maintained at ~335 nm, the compound is a 5-hydroxy derivative .
-
Figure 1: Jablonski logic demonstrating the lowered
Mass Spectrometry (LC-MS/MS) Profiling
The Causality of the Method: The structural addition of an oxygen atom increases the exact mass of the molecule by 15.9949 Da. During Collision-Induced Dissociation (CID), the aliphatic propanoic acid chain is cleaved from the aromatic ring. The unsubstituted indole core yields a highly stable indole-3-methylene cation at m/z 130.0[2]. In contrast, the hydroxylated core retains the oxygen atom during fragmentation, yielding a diagnostic 5-hydroxyindole-3-methylene cation at m/z 146.0[3].
Self-Validating Protocol: MRM Transition Analysis
-
Chromatography: Inject 2 µL of the sample (100 ng/mL in 5% acetonitrile/0.1% formic acid) onto a C18 UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
-
Precursor Isolation (Q1):
-
Isolate m/z 205.1 for the unsubstituted compound.
-
Isolate m/z 221.1 for the 5-hydroxy derivative.
-
-
Fragmentation (Q2/Q3): Apply a collision energy of 15–20 eV. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:
-
205.1
130.0 (Confirms 3-amino-2-(1H-indol-3-yl)propanoic acid). -
221.1
146.0 (Confirms the 5-hydroxy derivative).
-
-
Validation: Run a spiked matrix control to rule out in-source fragmentation artifacts that could mimic the m/z 130.0 ion.
Structural Elucidation via H NMR Spectroscopy
The Causality of the Method:
In
Self-Validating Protocol: 1D
-
Preparation: Dissolve 5 mg of the highly purified compound in 600 µL of DMSO-
containing 0.03% TMS as an internal standard. -
Acquisition: Acquire a 1D
H NMR spectrum at 400 MHz or higher, utilizing a standard pulse sequence with water suppression if necessary. -
Spectral Analysis (Aromatic Region 6.5–7.6 ppm):
-
Unsubstituted Indole: Look for five distinct proton signals. The H-4 and H-7 protons will appear as doublets (
Hz) near 7.5 ppm and 7.3 ppm, respectively. -
5-Hydroxy Derivative: Look for only four aromatic protons. The diagnostic marker is the H-4 proton , which becomes isolated between the pyrrole ring and the -OH group. It will appear as a distinct, heavily shielded doublet with a small meta-coupling constant (
Hz) shifted upfield to ~6.8 ppm.
-
Comparative Data Matrix
The following table synthesizes the quantitative thresholds required to distinguish the two molecular classes.
| Analytical Metric | 3-amino-2-(1H-indol-3-yl)propanoic acid | 5-Hydroxy Derivatives |
| Exact Mass | m/z 205.10 | m/z 221.09 |
| Diagnostic MS/MS Fragment | m/z 130.0 (Indole-3-methylene) | m/z 146.0 (5-OH-Indole-3-methylene) |
| UV Absorbance Max ( | ~280 nm | ~275 nm (with 295 nm shoulder) |
| Optimal Fluorescence Ex/Em | Ex: 280 nm / Em: 340–350 nm | Ex: 315 nm / Em: 330–340 nm |
| Aromatic | 5 Protons (Complex multiplets) | 4 Protons (Distinct AMX system) |
| Diagnostic NMR Shift (DMSO- | H-4 at ~7.5 ppm ( | H-4 at ~6.8 ppm ( |
Analytical Decision Workflow
Figure 2: Orthogonal analytical workflow for the structural confirmation of indole derivatives.
References
-
Emitting State of 5-Hydroxyindole, 5-Hydroxytryptophan, and 5-Hydroxytryptophan Incorporated in Proteins. The Journal of Physical Chemistry B.[Link]
-
Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. National Center for Biotechnology Information (PMC).[Link]
-
A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI (Molecules).[Link]
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Handling and Disposal of 3-amino-2-(1H-indol-3-yl)propanoic acid
[label="Clean Area (Soap/Water
Finalizing Disposal Workflow
I'm now implementing the final touches on the DisposalWorkflow DOT graph, and I've verified the color scheme for accessibility. I'm satisfied with the readability, and now I'll shift focus to final review, including cross-referencing all references to guarantee comprehensive support for the guide.
Finalizing DOT Graph Content
I've just finished adjusting the parameters of the DOT graph, ensuring readability by checking the color scheme and visual clarity. I made final tweaks for optimal display and ensuring that the visual representation aligns with the text. I am also working on linking each aspect of the workflow to the relevant references.
Verifying Color Readability
I've checked the DOT graphs again, this time implementing the final recommended color palette for both, and re-examined DisposalWorkflow. I'm satisfied that key information is distinguishable and readability is adequate. I am now working on in-text citations, verifying they are compliant, and adding links where possible to make this highly authoritative.
As an unnatural
This guide provides drug development professionals and research scientists with a self-validating, operational framework for the safe handling, segregation, and disposal of this compound, ensuring both environmental compliance and personnel safety.
Physicochemical Profiling & Operational Causality
To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The disposal of 3-amino-2-(1H-indol-3-yl)propanoic acid is dictated by its zwitterionic nature and its physical state. As outlined in the for related indole amino acids, these compounds possess both a carboxylic acid (
Table 1: Physicochemical Properties & Disposal Causality
| Property | Characteristic | Operational Consequence |
| Physical State | Solid, white to yellow crystalline powder | High risk of dust aerosolization; strictly requires wet-sweeping during accidental spills to prevent inhalation. |
| Acid/Base Profile | Zwitterionic | Exhibits moderate soil mobility; strictly prohibits drain disposal to protect aquatic ecosystems. |
| Solubility | Soluble in water, DMSO, and Methanol | Requires careful segregation into either aqueous or halogen-free organic waste streams depending on the experimental vehicle. |
| Reactivity | Incompatible with strong oxidizers | Must be stored in inert, tightly sealed polyethylene containers to prevent exothermic degradation. |
Required Personal Protective Equipment (PPE)
According to standard safety guidelines established by [2], handling indole-based amino acids requires baseline laboratory PPE to mitigate mechanical irritation and dermal exposure.
Table 2: PPE Specifications and Justifications
| PPE Category | Specification | Mechanistic Justification |
| Eye Protection | NIOSH/EN 166 approved safety goggles | Prevents mechanical irritation and micro-abrasions from airborne crystalline dust particles. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Prevents dermal absorption, particularly when the compound is dissolved in highly penetrative organic solvents like DMSO. |
| Respiratory | N95 or P100 particulate respirator | Mandatory if handling bulk powder outside a certified fume hood to prevent inhalation of aerosolized particulates. |
Step-by-Step Disposal Workflow
As mandated by the for indole derivatives, these compounds must never be released into drains and must be routed to an approved waste disposal plant[3]. Implement the following self-validating protocols based on the physical state of your waste.
Protocol A: Routine Waste Segregation and Disposal
-
State Identification: Determine if the 3-amino-2-(1H-indol-3-yl)propanoic acid waste is in a solid state (e.g., unused powder, contaminated weigh boats) or dissolved in a solvent.
-
Solid Waste Containment:
-
Transfer all solid residues into a chemically inert, sealable polyethylene container.
-
Validation Checkpoint: Ensure no strong oxidizing agents (e.g., peroxides, nitric acid) are present in the same container to prevent unpredictable exothermic reactions.
-
-
Liquid Waste Segregation:
-
Organic Solutions: If the compound is dissolved in solvents like DMSO or Methanol, transfer the solution to a designated "Halogen-Free Organic Waste" carboy.
-
Aqueous Solutions: If dissolved in biological buffers, transfer to an "Aqueous Waste" carboy.
-
Validation Checkpoint: Before sealing the liquid waste container, visually verify that no precipitate has formed. If precipitation occurs, the solvent ratio is incorrect, and additional solvent must be added to ensure the compound remains fully dissolved for safe transport.
-
-
Labeling: Affix a clear, standardized label stating: "Non-Hazardous Organic Waste - Indole Derivative" along with the specific solvent composition and concentration.
-
Final Disposal: Store the sealed containers in a cool, dry, and well-ventilated secondary containment area until collection by a licensed chemical waste disposal facility for high-temperature incineration.
Decision tree for the segregation and disposal of 3-amino-2-(1H-indol-3-yl)propanoic acid waste.
Emergency Spill Management Protocol
In the event of an accidental release, the primary objective is to prevent the aerosolization of the crystalline powder and subsequent environmental contamination.
Protocol B: Spill Response
-
Isolation & PPE Donning: Immediately isolate the spill area. Personnel must don nitrile gloves, safety goggles, and a particulate respirator before approaching the spill zone.
-
Dust Mitigation (Crucial Step): If the spill involves dry powder, lightly mist the powder with distilled water or cover it completely with a damp paper towel.
-
Causality: Dry sweeping generates airborne particulates. Wetting the powder increases its mass and cohesion, neutralizing the inhalation hazard.
-
-
Mechanical Collection: Using a non-sparking scoop or clean plastic shovel, carefully collect the moistened material.
-
Containment: Transfer the collected material and the damp towels into a dedicated, sealable hazardous waste bag or rigid polyethylene container.
-
Site Decontamination: Wash the affected surface thoroughly with soap and water. Collect the wash water using absorbent pads and dispose of them in the same solid waste container.
-
Validation Checkpoint: Inspect the surface under standard lighting to ensure no crystalline residue remains; residual powder will appear as a faint white film once the water evaporates.
-
Step-by-step spill response workflow to mitigate dust aerosolization and environmental release.
References
Sources
Personal protective equipment for handling 3-amino-2-(1H-indol-3-yl)propanoic acid
Common Name: L-Tryptophan CAS: 73-22-3 (L-isomer), 54-12-6 (DL-mixture) Molecular Formula: C₁₁H₁₂N₂O₂
Part 1: Executive Safety & Operational Summary
As a Senior Application Scientist, I often observe that while Tryptophan is GHS-classified as non-hazardous, its handling in high-stakes research environments (e.g., cell culture media formulation, metabolic studies) requires rigorous adherence to Good Laboratory Practice (GLP). The primary risks are not acute toxicity, but rather cross-contamination , photolytic degradation , and particulate inhalation .
This guide treats 3-amino-2-(1H-indol-3-yl)propanoic acid not merely as a dietary supplement, but as a high-purity reagent where stability and sterility are paramount.
Core Directives:
-
Light Sensitivity: The indole moiety is susceptible to photo-oxidation. Storage and handling must minimize UV/VIS exposure.
-
Solubility Challenges: Hydrophobic character limits aqueous solubility (~11 mg/mL at 25°C). Protocols often require pH adjustment or gentle heating.
-
Contamination Control: In cell culture applications, endotoxin-free handling is critical.
Part 2: Personal Protective Equipment (PPE) Matrix
Select your PPE tier based on the scale of operation. Standard GLP applies to all tiers.
| PPE Component | Tier 1: Analytical Scale (<10 g) | Tier 2: Bulk/Formulation Scale (>10 g) | Scientific Rationale |
| Gloves | Nitrile (0.11 mm thickness) | Nitrile (Double-gloved or 0.14 mm) | Latex proteins can contaminate biological assays; Nitrile offers superior chemical resistance and hypoallergenic properties. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Protects against dust entry (solid) and splashes (acidic/basic solutions). |
| Respiratory | Not required in fume hood; N95 if open bench | N95 or P100 Respirator | Fine amino acid dust is a respiratory irritant/sensitizer. Bulk handling generates significant airborne particulates. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeves | Prevents accumulation of static-charged powder on personal clothing. |
| Ventilation | General Lab Ventilation | Chemical Fume Hood or Powder Hood | Containment of dust is critical to prevent cross-contamination of other samples. |
Part 3: Operational Protocols & Workflows
3.1 Storage & Stability
-
Condition: Store at Room Temperature (20-25°C) in a dry, dark place.
-
Container: Amber glass or opaque HDPE to block light.
-
Hygroscopicity: Low, but keep tightly sealed to prevent caking.
-
Shelf Life: 2-5 years if protected from light and moisture.
3.2 Solubilization Protocol (Self-Validating)
Tryptophan is sparingly soluble in neutral water. Follow this stepwise method for high-concentration stocks.
-
Calculate: Determine required mass for target concentration (Max ~10 mg/mL in H₂O).
-
Weigh: Use an anti-static weighing boat.
-
Suspend: Add solid to 80% of final volume of water.
-
Adjust (The "Acid/Base Switch"):
-
For Acidic Media: Dropwise addition of 1M HCl or Formic Acid will rapidly solubilize the zwitterion.
-
For Basic Media: Dropwise addition of 1M NaOH.
-
Verification: Solution should turn clear. If yellowing occurs immediately, contaminants or oxidation products (kynurenine pathway) are present—discard .
-
-
Dilute: Bring to final volume with water.
-
Filter: Sterile filter (0.22 µm PES) immediately. Do not autoclave Tryptophan solutions if possible, as heat + oxygen accelerates degradation.
3.3 Workflow Visualization
Caption: Operational workflow emphasizing light protection and sterility checkpoints.
Part 4: Disposal & Waste Management
Although non-hazardous, Tryptophan should not be flushed down the drain in high quantities to prevent Biological Oxygen Demand (BOD) spikes in local water systems.
4.1 Waste Categorization
-
Solid Waste: Excess powder, contaminated weighing boats, paper towels.
-
Liquid Waste: Aqueous solutions (pH 6-8), Acidic/Basic stocks.
4.2 Disposal Decision Tree
Caption: Logic tree for compliant disposal of Tryptophan waste streams.
Part 5: Emergency Procedures
-
Inhalation: Move to fresh air. If wheezing occurs (rare, but possible in sensitized individuals), seek medical attention.
-
Eye Contact: Flush with water for 15 minutes.[1] The physical abrasive nature of the crystals is the primary irritant.
-
Spill Cleanup:
-
Dry Spill: Sweep up carefully to avoid dust generation. Place in a sealed bag.
-
Wet Spill: Absorb with paper towels. Clean area with 70% Ethanol to remove sticky residues.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6305, Tryptophan. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - L-Tryptophan. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
